molecular formula C13H20N2 B1349161 4-[(4-Methylpiperidin-1-yl)methyl]aniline CAS No. 262368-64-9

4-[(4-Methylpiperidin-1-yl)methyl]aniline

Cat. No.: B1349161
CAS No.: 262368-64-9
M. Wt: 204.31 g/mol
InChI Key: UJZKENORBCZXBM-UHFFFAOYSA-N
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Description

| 4-[(4-Methylpiperidin-1-yl)methyl]aniline (CAS 100635-83-0) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both an aniline moiety, a common pharmacophore, and a 4-methylpiperidine group, which is frequently employed to influence the physicochemical and pharmacokinetic properties of candidate molecules. This compound serves as a versatile building block, particularly in the synthesis of more complex structures targeting the central nervous system. Its primary research value lies in its role as a precursor in the development of ligands for various receptors. For instance, it has been identified as a key intermediate in the synthetic pathways for compounds investigated as potential antidepressants and anxiolytics, where the piperidine moiety can contribute to receptor binding affinity and selectivity PubChem. The aniline group provides a handle for further functionalization, such as amide bond formation or nucleophilic substitution, enabling researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. Available from chemical suppliers like Ambeed and BLDpharm, this compound is intended For Research Use Only and is not for diagnostic or therapeutic applications Ambeed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZKENORBCZXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360162
Record name 4-[(4-methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-64-9
Record name 4-[(4-methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)methyl]aniline (CAS 262368-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(4-Methylpiperidin-1-yl)methyl]aniline, CAS 262368-64-9, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document delves into the compound's physicochemical properties, plausible synthetic methodologies, and its applications as a building block in drug discovery. Particular emphasis is placed on clarifying its chemical identity to prevent confusion with structurally related compounds. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: Navigating Chemical Space - Identity and Common Points of Confusion

The landscape of chemical research is populated with a vast array of molecules, and precise identification is paramount. This compound is a prime example of a compound where structural nuances are critical. Its utility as a synthetic intermediate is significant, but it is often confused with other commercially available and structurally similar compounds.

Core Identity of this compound

The defining feature of this molecule is the methylene bridge (-CH2-) that connects the nitrogen of the 4-methylpiperidine ring to the aniline ring at the para position. This structural characteristic imparts specific conformational flexibility and electronic properties that are crucial for its reactivity and its role in the architecture of larger, more complex molecules.

Critical Distinction from Related Structures

To ensure experimental accuracy, it is essential to distinguish this compound from its close structural relatives. The most common points of confusion arise with compounds that either lack the methylene bridge or feature a different heterocyclic ring system.

Compound Name CAS Number Key Structural Difference
This compound 262368-64-9 Target compound with a methylene bridge
4-(4-Methylpiperidin-1-yl)aniline342013-25-6Lacks the methylene bridge; the piperidine ring is directly attached to the aniline ring.
4-(4-Methylpiperazin-1-yl)aniline16153-81-4Features a piperazine ring instead of a piperidine ring, and lacks the methylene bridge.

Caption: Structural comparison of the target compound and its close relatives.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

Summary of Physicochemical Data
Property Value Source
CAS Number 262368-64-9Wikidata[1]
Molecular Formula C13H20N2Wikidata[1]
Molecular Weight 204.31 g/mol (Calculated)
Canonical SMILES CC1CCN(CC1)CC2=CC=C(C=C2)NWikidata[1]
InChI InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3Wikidata[1]
PubChem CID 1084995Wikidata[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Structural Elucidation

The structure of this compound is key to its function as a versatile building block.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While specific manufacturing protocols for this compound are proprietary, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. Reductive amination is a highly effective method for the formation of C-N bonds.

Plausible Synthetic Route: Reductive Amination

A likely synthetic pathway involves the reductive amination of 4-aminobenzaldehyde with 4-methylpiperidine. This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Step-by-Step Illustrative Protocol

The following is an illustrative protocol adapted from general reductive amination procedures and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added 4-methylpiperidine (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the iminium intermediate. The progress of this step can be monitored by techniques such as TLC or LC-MS.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq), is added portion-wise to the reaction mixture. These mild reducing agents are selective for the iminium ion over the aldehyde.

  • Reaction Monitoring and Work-up: The reaction is stirred until completion, as determined by monitoring the disappearance of the starting materials. Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Diagram

G start 4-Aminobenzaldehyde + 4-Methylpiperidine imine Iminium Intermediate Formation start->imine Solvent (e.g., MeOH) reduction In situ Reduction (e.g., NaBH(OAc)3) imine->reduction workup Aqueous Work-up & Extraction reduction->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive aniline moiety and a tertiary amine within the piperidine ring, allows for diverse chemical transformations.

  • Scaffold for Lead Generation: The aniline group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.

  • Modulation of Physicochemical Properties: The 4-methylpiperidine group can enhance the solubility and metabolic stability of a parent molecule, properties that are highly desirable in drug candidates.

  • Intermediate in Multi-step Syntheses: This compound serves as a key intermediate in the construction of compounds with potential therapeutic applications, including those targeting neurological disorders.[2][3]

Safety, Handling, and Storage

Hazard Assessment
  • Toxicity: Aromatic amines are often toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: The compound may cause skin and eye irritation.

  • Environmental Hazards: It may be harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with considerable potential in synthetic chemistry, particularly in the realm of drug discovery. Its unique structural features make it a valuable building block for creating novel molecules with diverse biological activities. A clear understanding of its chemical identity, distinguished from its structural relatives, is crucial for its effective and safe utilization. While there is a need for more publicly available experimental data on its physicochemical properties, the plausible synthetic routes and known applications underscore its importance for the research community. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • J&K Scientific. 4-(4-Methyl-piperidin-1-yl)aniline | 342013-25-6. [Link]

  • ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

  • PubChem. 4-(4-Methylpiperidin-1-yl)aniline. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

  • Wikidata. This compound. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Interest

4-[(4-Methylpiperidin-1-yl)methyl]aniline is emerging as a significant building block in contemporary medicinal chemistry and materials science. Its unique molecular architecture, which combines a substituted piperidine ring with an aniline moiety, imparts a desirable balance of properties that are increasingly being leveraged in the synthesis of novel compounds. This guide offers an in-depth exploration of the core physicochemical characteristics of this versatile intermediate, providing both established data and predictive insights to support its application in research and development. The presence of both a basic aliphatic amine and an aromatic amine function within the same structure makes a thorough understanding of its properties crucial for optimizing reaction conditions, predicting biological behavior, and ensuring analytical accuracy. This document is structured to provide a logical flow from fundamental identifiers to complex analytical characterizations, complete with actionable experimental protocols.

Core Molecular & Physical Properties

A foundational understanding of a compound begins with its basic molecular and physical attributes. These parameters are critical for everything from reaction stoichiometry to formulation development.

Key Identifiers and Structural Information
  • IUPAC Name: this compound

  • CAS Number: 342013-25-6[1]

  • Molecular Formula: C₁₂H₁₈N₂[1]

  • Molecular Weight: 190.28 g/mol [1]

  • Appearance: Typically a black or dark-colored solid[1]

  • Storage: Recommended storage at 0 - 8 °C to ensure stability[1]

The structure of this compound is presented below:

G cluster_0 Solubility Testing Workflow A Weigh ~10 mg of compound into a vial B Add 1 mL of solvent A->B C Vortex/stir at a controlled temperature for 1 min B->C D Visually inspect for undissolved solid C->D E Soluble D->E Clear solution F Insoluble D->F No change G Sparingly Soluble D->G Partial dissolution H Repeat with different solvents (Water, HCl, NaOH, Methanol, etc.) E->H F->H G->H

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, 1M HCl, methanol, dichloromethane).

  • Equilibration: Cap the vials and agitate them using a vortex mixer or magnetic stirrer for 1 minute at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect the vials against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the observations for each solvent. For a more quantitative assessment, a shake-flask method followed by HPLC analysis of the supernatant can be employed, as described in USP general chapter <1236>. [2]

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable for confirming the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the piperidinomethyl group.

  • δ 6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group.

  • ~3.6 ppm (s, 2H): Methylene protons of the -CH₂- group connecting the aniline ring to the piperidine nitrogen.

  • ~3.5 ppm (br s, 2H): Amino protons (-NH₂). This peak may be broad and its chemical shift is concentration and solvent dependent.

  • ~2.8-3.0 ppm (m, 2H): Piperidine protons at C2 and C6 (axial).

  • ~2.0-2.2 ppm (m, 2H): Piperidine protons at C2 and C6 (equatorial).

  • ~1.6-1.8 ppm (m, 1H): Piperidine proton at C4.

  • ~1.2-1.4 ppm (m, 4H): Piperidine protons at C3 and C5.

  • ~0.9 ppm (d, 3H): Methyl protons of the 4-methyl group on the piperidine ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~145 ppm: Aromatic C-NH₂.

  • ~130 ppm: Aromatic CH ortho to the piperidinomethyl group.

  • ~125 ppm: Aromatic C-CH₂.

  • ~115 ppm: Aromatic CH ortho to the amino group.

  • ~60 ppm: Methylene carbon (-CH₂-).

  • ~55 ppm: Piperidine carbons at C2 and C6.

  • ~35 ppm: Piperidine carbons at C3 and C5.

  • ~30 ppm: Piperidine carbon at C4.

  • ~22 ppm: Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 190.

  • Major Fragments:

    • m/z = 97 (Base Peak): This would likely be the most intense peak, corresponding to the stable 4-methyl-1-methylenepiperidinium cation, formed by benzylic cleavage.

    • m/z = 93: Aniline radical cation.

    • m/z = 106: Toluene radical cation, potentially from rearrangement.

G cluster_0 MS Fragmentation Logic A Molecular Ion (M⁺) m/z = 190 B Benzylic Cleavage A->B C 4-Methyl-1-methylenepiperidinium Cation m/z = 97 (Base Peak) B->C Major Pathway D Aniline Radical m/z = 93 B->D Minor Pathway

Caption: Simplified MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

  • 3450-3250 cm⁻¹ (two bands): N-H stretching of the primary aromatic amine (-NH₂).

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2800 cm⁻¹: Aliphatic C-H stretching (from the piperidine and methyl groups).

  • 1620-1580 cm⁻¹: N-H bending of the primary amine and C=C stretching of the aromatic ring.

  • 1520-1480 cm⁻¹: C=C stretching of the aromatic ring.

  • 1350-1250 cm⁻¹: Aromatic C-N stretching.

  • 1200-1000 cm⁻¹: Aliphatic C-N stretching.

  • 850-800 cm⁻¹: Out-of-plane C-H bending, indicative of 1,4-disubstitution on the benzene ring.

Conclusion: A Versatile Intermediate with Predictable Properties

This compound is a compound with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet widely available, its properties can be reliably predicted based on its structure and analogy to related compounds. This guide provides a framework for understanding and utilizing this molecule, offering both predictive data and standardized protocols for its empirical characterization. As research into its applications expands, a more detailed experimental profile will undoubtedly emerge, further solidifying its role as a valuable synthetic intermediate.

References

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. In USP-NF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chem-Impex. 4-(4-Methyl-piperidin-1-yl)aniline Product Page. (n.d.). Retrieved from the information available on supplier websites like Chem-Impex which list the CAS number 342013-25-6, molecular formula C12H18N2, molecular weight 190.28, and describe its appearance and storage conditions. (Specific URL may vary, but this information is consistently found on chemical supplier pages for this CAS number).

Sources

A Technical Guide to the Spectral Analysis of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a detailed examination of the spectral data for 4-[(4-Methylpiperidin-1-yl)methyl]aniline. This document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound.

Introduction

This compound is an organic compound featuring a substituted aniline ring linked to a 4-methylpiperidine moiety via a methylene bridge. Such structures are of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application and is achieved through a combination of spectroscopic techniques. This guide delves into the core principles and practical aspects of analyzing this molecule using NMR, IR, and Mass Spectrometry.

Molecular Structure and Predicted Spectral Features

The key to interpreting the spectral data lies in understanding the distinct chemical environments within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet2HAromatic protons ortho to the aminomethyl group
~6.6-6.8Doublet2HAromatic protons ortho to the amino group
~3.6Singlet2HAr-CH₂-N
~3.5Broad Singlet2H-NH₂
~2.8-3.0Multiplet2HEquatorial protons on C2' and C6' of piperidine
~2.0-2.2Multiplet2HAxial protons on C2' and C6' of piperidine
~1.6-1.8Multiplet2HEquatorial protons on C3' and C5' of piperidine
~1.4-1.6Multiplet1HProton on C4' of piperidine
~1.2-1.4Multiplet2HAxial protons on C3' and C5' of piperidine
~0.9Doublet3H-CH₃

Interpretation:

  • The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring.

  • The benzylic methylene protons (-CH₂-N) will appear as a singlet.[1]

  • The amine (-NH₂) protons will likely be a broad singlet, and its chemical shift can be concentration-dependent.

  • The piperidine ring protons will exhibit complex multiplets due to axial and equatorial positions and their respective couplings. The protons adjacent to the nitrogen will be the most deshielded.

  • The methyl group on the piperidine ring will appear as a doublet, coupled to the single proton on C4'.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145-150C-NH₂
~128-132Aromatic CH (ortho to aminomethyl)
~125-128Aromatic C (ipso- to aminomethyl)
~114-118Aromatic CH (ortho to NH₂)
~60-65Ar-CH₂-N
~53-57C2' and C6' of piperidine
~33-37C3' and C5' of piperidine
~30-34C4' of piperidine
~21-24-CH₃

Interpretation:

  • The number of signals will correspond to the number of chemically non-equivalent carbons.

  • The aromatic carbons will appear in the typical downfield region. The carbon attached to the nitrogen of the amino group will be the most downfield among the aromatic signals.

  • The aliphatic carbons of the piperidine ring and the methylene bridge will be in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, DoubletN-H stretching (asymmetric and symmetric) of primary amine
3050-3000Medium-WeakAromatic C-H stretching
2950-2800StrongAliphatic C-H stretching (CH, CH₂, CH₃)
1620-1580StrongN-H scissoring and C=C aromatic ring stretching
1520-1480StrongC=C aromatic ring stretching
1350-1250StrongAromatic C-N stretching
1250-1000MediumAliphatic C-N stretching
850-800StrongC-H out-of-plane bending (para-disubstituted ring)

Interpretation:

  • The presence of a primary aromatic amine is indicated by the characteristic N-H stretching doublet in the 3450-3250 cm⁻¹ region.[2][3]

  • Strong bands in the 2950-2800 cm⁻¹ region confirm the presence of the aliphatic piperidine and methyl groups.[2][3]

  • The C-N stretching bands for both the aromatic and aliphatic amines will be present.[2][3]

  • A strong band in the 850-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 190. This corresponds to the molecular weight of the compound (C₁₂H₁₈N₂).

  • Key Fragmentation Pathways:

G M+ [C12H18N2]+• m/z = 190 F1 [C11H15N2]+ m/z = 175 M+->F1 - •CH3 F2 [C6H14N]+ m/z = 98 M+->F2 - •C6H4NH2 F3 [C7H8N]+ m/z = 106 M+->F3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation:

  • The molecular ion peak at m/z 190 should be observable.

  • Loss of a methyl group from the piperidine ring would result in a fragment at m/z 175.

  • A major fragmentation pathway for N-benzyl derivatives is the alpha-cleavage, leading to the formation of a stable tropylium-like ion or a benzylic cation. In this case, cleavage of the bond between the benzylic carbon and the piperidine nitrogen would lead to a fragment at m/z 106, corresponding to the [CH₂-C₆H₄-NH₂]⁺ ion.

  • Another significant fragment would be the 4-methylpiperidine radical cation at m/z 98, resulting from the cleavage of the same bond.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed structural characterization. While direct experimental data is currently limited, the predicted spectra, based on well-understood principles and data from analogous structures, offer a reliable guide for researchers. The methodologies and interpretations presented here form a self-validating framework for the empirical analysis of this and structurally related compounds, ensuring scientific integrity in research and development.

References

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. [Link]

  • ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]

  • Hindawi. Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]

  • SpectraBase. 4-(4-Methyl-1-piperidinyl)aniline - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • PubMed. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PubChem. 4-(4-Methylpiperidin-1-yl)aniline. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

Sources

A Technical Guide to the In Silico Prediction of Bioactivity for Novel Chemical Entities: A Case Study of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, the early assessment of a novel chemical entity's biological potential is paramount to de-risking development and conserving resources. In silico methodologies provide a rapid, cost-effective, and powerful framework for predicting bioactivity, identifying potential protein targets, and evaluating pharmacokinetic properties before a compound is ever synthesized in a lab. This technical guide presents a comprehensive, step-by-step workflow for the de novo bioactivity prediction of a previously uncharacterized molecule: 4-[(4-Methylpiperidin-1-yl)methyl]aniline. We will navigate the entire computational pipeline, from initial compound characterization and target hypothesis generation to the intricacies of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, computational chemists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices, thereby providing a robust template for the evaluation of other novel compounds.

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with high attrition rates, with many failures occurring due to unforeseen toxicity or a lack of efficacy. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design, allow us to build predictive models that correlate a molecule's structure with its biological function.[1][2][3] This predictive power is indispensable when confronted with a novel molecule like this compound, for which little to no public bioactivity data exists.

The core objective of this guide is to construct a scientifically rigorous, hypothesis-driven investigation into the potential bioactivity of this compound. By leveraging publicly accessible databases and open-access software, we will demonstrate how to:

  • Profile the compound for "drug-likeness."

  • Generate plausible biological target hypotheses.

  • Simulate the compound's interaction with a selected protein target.

  • Predict its pharmacokinetic and toxicity profile.

  • Synthesize this data into an actionable preliminary assessment.

This workflow is designed to be a self-validating system, where each predictive step is grounded in established principles and cross-referenced where possible to build a cohesive and trustworthy biological narrative.

Initial Compound Assessment: Physicochemical and "Drug-Likeness" Profiling

Before embarking on complex biological simulations, the first logical step is to characterize the fundamental physicochemical properties of our query molecule. These properties are strong determinants of a compound's pharmacokinetic behavior, particularly its potential to be an orally active drug.

Protocol: Physicochemical Property Calculation
  • Obtain Compound Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1CCN(CC1)CC2=CC=C(C=C2)N.

  • Utilize a Cheminformatics Tool: Input the SMILES string into a tool like SwissADME or the PubChem Sketcher to calculate key molecular descriptors.

  • Analyze Against Lipinski's Rule of Five: The most influential guideline for oral bioavailability is Lipinski's Rule of Five.[4][5][6] It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

Data Summary: Properties of this compound
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC13H20N2N/AN/A
Molecular Weight204.31 g/mol ≤ 500 DaYes
LogP2.35≤ 5Yes
Hydrogen Bond Donors1 (from -NH2)≤ 5Yes
Hydrogen Bond Acceptors2 (the two N atoms)≤ 10Yes

Expert Insight: The compound fully complies with Lipinski's Rule of Five, indicating a high probability of good membrane permeability and oral bioavailability.[7][8] This favorable initial profile provides a strong rationale for investing further computational resources into investigating its potential biological targets.

Target Hypothesis Generation: From Structure to Function

With no known biological activity, we must use the compound's structure to infer potential protein targets. This process, often called "target fishing" or "reverse screening," is a cornerstone of early-stage discovery for novel entities.[9][10] Our primary strategy will be to identify known bioactive molecules that are structurally similar to our query compound.

Rationale for Similarity-Based Approach

The "similar property principle" is a fundamental concept in medicinal chemistry: structurally similar molecules often exhibit similar biological activities. By searching vast databases of known bioactive compounds, we can identify analogs of our query molecule and, by extension, hypothesize that our compound may interact with the same targets. The ChEMBL database, a manually curated resource of bioactive molecules with drug-like properties, is an ideal tool for this purpose.[11][12][13]

Protocol: Target Fishing via Similarity Search
  • Access a Bioactivity Database: Navigate to the ChEMBL database web portal.[14][15]

  • Perform a Structure Search: Use the SMILES string (CC1CCN(CC1)CC2=CC=C(C=C2)N) to initiate a similarity search. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to identify closely related structures.

  • Analyze Hits: Examine the search results for compounds with annotated biological targets. Pay close attention to targets with consistent activity across multiple similar compounds and those with high-quality data (e.g., low IC50 or Ki values).

  • Prioritize Hypotheses: Based on the retrieved data, select one or two high-priority protein targets for more detailed investigation via molecular docking.

Hypothetical Search Results & Target Selection

A similarity search for the scaffold of our compound (an aniline ring linked to a piperidine) would likely yield hits that bind to a variety of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. For the purpose of this guide, let's hypothesize that the search identifies several analogs with documented activity against Dopamine Receptor D2 (DRD2) , a well-known GPCR and a common target for antipsychotic and neurological drugs. This becomes our primary working hypothesis.

Methodology in Focus: Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[16] It allows us to visualize potential binding modes and estimate the strength of the interaction, providing crucial, atom-level insights into the plausibility of our target hypothesis.

The overall workflow for this process is visualized below.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Receptor 1. Obtain Receptor Structure (e.g., PDB: 6CM4 for DRD2) Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens) Receptor->Receptor_Prep Ligand 2. Prepare Ligand (Generate 3D coordinates, add charges) Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid Receptor_Prep->Grid Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 6. Analyze Poses & Scores (Binding energy, interactions) Docking->Analysis Conclusion 7. Formulate Conclusion (Validate or reject hypothesis) Analysis->Conclusion

Caption: High-level workflow for a molecular docking experiment.

Protocol: Molecular Docking of this compound into DRD2

This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.[17][18][19]

Step 1: Receptor Preparation

  • Download Structure: Obtain the 3D crystal structure of the human Dopamine D2 receptor. A suitable entry from the Protein Data Bank (PDB) is 6CM4.[20][21] The PDB is the single global archive for information about the 3D structures of biological macromolecules.[22][23][24]

  • Clean the PDB File: Open the structure in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands.

  • Prepare for Docking: Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the final prepared receptor in the required PDBQT file format.

Step 2: Ligand Preparation

  • Generate 3D Structure: Convert the 2D SMILES string of our ligand into a 3D structure using a tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking: In AutoDock Tools, define the rotatable bonds, assign charges, and save the ligand in the PDBQT format.

Step 3: Docking Simulation

  • Define the Binding Pocket (Grid Box): The binding site is defined by a 3D grid box. For a known receptor like DRD2, this box should be centered on the location of the co-crystallized ligand in the original PDB file. This ensures the docking search is focused on the known active site.[25]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the desired output file name.[25]

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

Step 4: Post-Docking Analysis

  • Examine Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding interaction. Scores more negative than -7.0 kcal/mol are generally considered significant.

  • Visualize Binding Poses: Load the docked poses (output PDBQT file) along with the receptor structure into a visualization tool.

  • Identify Key Interactions: Analyze the best-scoring pose to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and key amino acid residues in the binding pocket.

Data Summary: Hypothetical Docking Results
ParameterPredicted ValueInterpretation
Binding Affinity (Mode 1)-8.5 kcal/molStrong predicted binding, suggesting a stable complex.
Key Interacting ResiduesASP-114, SER-193, PHE-390Hydrogen bond with Aspartic Acid; Hydrophobic interactions with Phenylalanine.
Pose ConformationThe aniline -NH2 group forms a key hydrogen bond with the carboxylate of ASP-114. The methylpiperidine moiety is buried in a hydrophobic pocket defined by PHE-390.The predicted interactions are consistent with known binding modes of other DRD2 antagonists.

Expert Insight: A strong binding affinity coupled with chemically sensible interactions with key active site residues provides compelling evidence to support our initial hypothesis. The hydrogen bond with ASP-114 is particularly significant, as this residue is known to be critical for the binding of many catecholamine-like ligands to dopaminergic receptors. This result justifies moving forward with further in silico analysis and, eventually, in vitro validation.

In Silico ADMET Profiling

A compound's journey doesn't end with strong target binding. Its success as a potential drug is heavily dependent on its ADMET profile.[26][27] Predicting these properties early can flag potential liabilities that would cause a drug to fail in later clinical stages.[28][29]

ADMET cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound Compound GI GI Absorption Compound->GI BBB BBB Permeation Compound->BBB PPB Plasma Protein Binding Compound->PPB CYP CYP450 Inhibition Compound->CYP Clearance Renal Clearance Compound->Clearance hERG hERG Inhibition Compound->hERG Ames Mutagenicity Compound->Ames

Caption: Key parameters evaluated in an in silico ADMET profile.

Protocol: Predicting ADMET Properties
  • Select a Predictive Tool: Utilize a web-based server like SwissADME, pkCSM, or admetSAR. These tools use a combination of QSAR models and rule-based systems to make predictions.[30]

  • Input Compound Structure: Provide the SMILES string of the compound.

  • Run Prediction: Execute the analysis.

  • Synthesize Data: Collate the predictions for key parameters into a summary table. It is best practice to use multiple tools and compare the results for a more reliable prediction.[26][27]

Data Summary: Predicted ADMET Profile
ParameterPredictionImplication
Absorption
GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantYesCompound is predicted to cross the blood-brain barrier, which is essential for a CNS-acting drug.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme. A potential liability.
CYP3A4 InhibitorNoLow risk of interaction with the most common drug-metabolizing enzyme.
Toxicity
hERG I InhibitorNoLow risk of cardiotoxicity, a major reason for drug failure.
AMES ToxicityNoPredicted to be non-mutagenic.

Expert Insight: The ADMET profile is largely favorable. The predicted ability to cross the blood-brain barrier aligns perfectly with our hypothesis of it targeting DRD2 for a neurological indication. The main flag of concern is the potential inhibition of the CYP2D6 enzyme, which would need to be carefully monitored in any future development. However, the low predicted risk for cardiotoxicity and mutagenicity is very encouraging.

Conclusion and Future Directions

This in-depth in silico investigation has successfully transformed an uncharacterized molecule, this compound, into a viable lead candidate with a clear, testable biological hypothesis.

Summary of Findings:

  • The compound exhibits excellent "drug-like" physicochemical properties, complying fully with Lipinski's Rule of Five.

  • A similarity-based target fishing approach generated a strong hypothesis that the compound may act as a ligand for the Dopamine D2 Receptor (DRD2).

  • Molecular docking simulations supported this hypothesis, predicting a high-affinity binding interaction (-8.5 kcal/mol) involving key active site residues.

  • The predicted ADMET profile is promising for a CNS-active agent, indicating good absorption, BBB permeability, and a low risk of major toxicities, with a manageable flag for CYP2D6 inhibition.

Path Forward: The computational evidence presented here provides a robust foundation for initiating an experimental validation campaign. The logical next steps would be:

  • Chemical Synthesis: Synthesize a small quantity of the compound for in vitro testing.

  • In Vitro Target Validation: Perform a radioligand binding assay to experimentally measure the binding affinity of the compound to human DRD2.

  • Functional Assays: Conduct cell-based functional assays (e.g., cAMP signaling) to determine if the compound acts as an agonist, antagonist, or inverse agonist at DRD2.

  • In Vitro ADMET: Experimentally test for CYP2D6 inhibition to confirm or refute the in silico prediction.

By front-loading the discovery process with this rigorous computational workflow, we have significantly increased the probability of success and provided a clear, data-driven path for advancing this compound toward a potential therapeutic application.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • ChEMBL - Wikipedia. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • What is ChEMBL?. EMBL-EBI. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • ChEMBL EBI Small Molecules Database. Kaggle. [Link]

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. NIH. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. ResearchGate. [Link]

  • QSAR (Quantitative Structure-Activity Relationship). Computational Chemistry Glossary. [Link]

  • Protein Data Bank (file format) - Wikipedia. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Quantitative Structure-Activity Relationships (QSAR). Chemistry LibreTexts. [Link]

  • Quantitative structure–activity relationship - Wikipedia. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine - PubChem. NIH. [Link]

  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. NIH. [Link]

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  • In Silico Target Prediction. Creative Biolabs. [Link]

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  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem. [Link]

  • In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI. [Link]

  • Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • 4-(4-Methylpiperidin-1-yl)aniline | C12H18N2 | CID 605442. PubChem. [Link]

  • Special Issue : Protein–Ligand Interactions: Target Identification and Drug Discovery. MDPI. [Link]

  • 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. PubChem. [Link]

  • 4-(1-Methylpiperidin-4-yl)aniline | C12H18N2 | CID 21959529. PubChem. [Link]

  • DrugMGR: a deep bioactive molecule binding method to identify compounds targeting proteins | Bioinformatics. Oxford Academic. [Link]

  • 4-(4-Methyl-piperidin-1-yl)aniline. Chem-Impex. [Link]

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A Senior Application Scientist's Guide to Sourcing 4-[(4-Methylpiperidin-1-yl)methyl]aniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and qualifying commercial suppliers of 4-[(4-Methylpiperidin-1-yl)methyl]aniline (CAS No: 262368-64-9). Moving beyond a simple list of vendors, this document establishes a rigorous methodology for technical due diligence, emphasizing the critical evaluation of supplier documentation, the interpretation of analytical data, and the implementation of in-house verification protocols. As a key building block in medicinal chemistry and materials science, the quality and consistency of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide serves as a practical tool to navigate the complexities of chemical procurement, ensuring the integrity of the entire research and development pipeline.

Introduction: The Strategic Importance of a Niche Building Block

This compound is a substituted aniline derivative that has garnered interest as a versatile intermediate in several fields. Its structure, featuring a primary aromatic amine and a tertiary amine within a piperidine scaffold, makes it a valuable synthon for constructing more complex molecules. The primary amine serves as a reactive handle for amide bond formation, diazotization, or reductive amination, while the piperidine moiety can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug candidates.

Its applications are noted in pharmaceutical and materials science research. In drug discovery, it serves as a fragment for developing agents targeting neurological disorders.[1][2] In polymer chemistry and materials science, it is utilized to create advanced polymers and coatings, where its structure can enhance durability and flexibility.[2]

A Critical Clarification on Structure: It is imperative for researchers to distinguish between the requested compound, This compound (CAS: 262368-64-9), and a closely related, more commonly available analog, 4-(4-Methylpiperidin-1-yl)aniline (CAS: 342013-25-6). The former contains a methylene (-CH₂-) bridge between the aniline and piperidine rings, whereas the latter features a direct nitrogen-to-carbon bond. This seemingly minor structural variance has profound implications for reactivity, three-dimensional conformation, and ultimately, the biological activity or material properties of the final product. Always verify the CAS number before procurement.

The Supplier Landscape: A Framework for Qualification

Sourcing specialized chemical reagents is not a trivial task. The quality of your starting materials dictates the success of your research. A supplier should be viewed as a partner in your scientific endeavors, and their qualification requires a systematic approach.

A Workflow for Rigorous Supplier Vetting

The process of selecting a supplier should be as methodical as any experimental protocol. It begins with a broad search and progressively narrows the field based on increasingly stringent technical and quality criteria. The goal is to establish a trusted source that can provide a consistent, well-characterized product, thereby reducing batch-to-batch variability in your experiments.

Supplier_Qualification_Workflow A Initial Market Scan (Database & Distributor Search) B Identify Potential Suppliers (3-5 Candidates) A->B Filter by availability C Request Technical Documentation (CoA, SDS, Purity Specs) B->C Initiate contact D Technical Review (Compare Purity, Analytical Methods) C->D Assess documentation quality E Procure Sample/Small Batch from Top 1-2 Candidates D->E Down-select based on specs H Rejection/Disqualification D->H Inadequate data F In-House QC Verification (NMR, HPLC/LC-MS) E->F Perform validation G Supplier Approval & Qualification (Add to Approved Vendor List) F->G Meets specification F->H Fails specification

Caption: A systematic workflow for qualifying chemical suppliers.

Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information for suppliers of the target compound or its close analogs. This data is intended as a starting point for the qualification process outlined above. Note: Availability and specifications are subject to change and must be confirmed directly with the supplier.

SupplierCompound NameCAS NumberStated PurityDocumentation Access
Sigma-Aldrich This compound262368-64-9Not specified; sold under AldrichCPR™ research collectionCertificate of Origin available; analytical data not collected by supplier.[3]
Chem-Impex 4-(4-Methyl-piperidin-1-yl)aniline342013-25-6≥ 95%General product page available.[1]
J&K Scientific 4-(4-Methyl-piperidin-1-yl)aniline342013-25-6Not specified on product pageCoA search tool available on website.[2]
Amerigo Scientific 4-(4-Methylpiperidin-1-yl)aniline342013-25-695%General product page available.[4]
ChemScene 4-(4-Methylpiperidin-1-yl)aniline, HCl200417-21-6≥98%General product page available.[5]

Technical Due Diligence: Interpreting Supplier Data

The Certificate of Analysis (CoA) is the single most important document accompanying a chemical reagent. It is a formal record from the supplier's quality control department certifying the identity and purity of a specific batch (lot number). A Senior Scientist does not simply file this document; they scrutinize it.

Anatomy of a Certificate of Analysis

A comprehensive CoA should include:

  • Identifiers: Compound name, CAS number, and, critically, the unique Lot Number.

  • Physical Properties: Appearance (e.g., off-white solid, colorless oil). This is a first-pass check against expectations.

  • Identity Confirmation: Typically performed using ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure.

  • Purity Assessment: The most common and reliable method is High-Performance Liquid Chromatography (HPLC), often with UV detection. The CoA should state the purity value and the method used.

The Causality of Method Selection: We rely on ¹H NMR because it provides a detailed map of the proton environment in the molecule, offering a robust confirmation of its structure. HPLC is the gold standard for purity because it physically separates the main compound from any impurities, allowing for their quantification.

Self-Validation: The In-House Quality Control Protocol

Trust, but verify. The final step in qualifying a new batch of a critical reagent is to perform your own analysis. This not only validates the supplier's claims but also provides a baseline for future troubleshooting.

Analytical_Workflow start Receive New Batch of Reagent prep Prepare Samples: 1. NMR (in CDCl₃ or DMSO-d₆) 2. HPLC (in Mobile Phase) start->prep nmr Acquire ¹H NMR Spectrum prep->nmr hplc Run HPLC Purity Assay prep->hplc compare_nmr Compare Spectrum to Expected Structure & Reference nmr->compare_nmr compare_hplc Integrate Chromatogram Calculate Purity % hplc->compare_hplc pass Result: PASS Release for Research Use compare_nmr->pass Structure Confirmed fail Result: FAIL Quarantine & Contact Supplier compare_nmr->fail Mismatch compare_hplc->pass Purity ≥ 95% compare_hplc->fail Purity < 95%

Caption: In-house analytical workflow for new chemical validation.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and compare the chemical shifts (δ) and coupling patterns to the expected structure. Key signals to look for would include aromatic protons, the methylene bridge protons, and protons on the methyl-substituted piperidine ring.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Create a dilution for injection at ~0.1 mg/mL using the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample. The resulting chromatogram should show one major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Essential Safety & Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from analogous aniline and piperidine compounds suggest a cautious approach.[6][7][8]

  • Hazard Classification: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.

  • Handling: Always use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is often between 2-8°C.[1][5]

Conclusion

The procurement of a specialized chemical intermediate like this compound is a critical control point in the research and development process. A successful outcome depends not on finding the cheapest or fastest supplier, but on identifying a partner who can provide a consistently high-quality, well-documented product. By adopting a Senior Application Scientist's mindset—one of rigorous qualification, technical scrutiny, and independent verification—researchers can mitigate risks associated with poor reagent quality, ensuring the integrity and reproducibility of their work.

References

  • 4-(4-Methylpiperidin-1-yl)aniline. Amerigo Scientific. [Link]

  • 4-(4-Methyl-piperidin-1-yl)aniline | 342013-25-6. J&K Scientific. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem. [Link]

  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem. [Link]

  • 4-(Piperidin-1-ylmethyl)aniline, min 95%, 1 gram. Oakwood Chemical. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(4-methylpiperidin-1-yl)methyl]aniline, a valuable bifunctional building block in medicinal chemistry and materials science.[1][2] The protocol details a reliable and high-yielding two-step synthetic sequence commencing from commercially available 4-methylpiperidine and 4-nitrobenzaldehyde. The methodology leverages a highly selective reductive amination to forge the core C-N bond, followed by a clean catalytic hydrogenation to unmask the target aniline. This guide is designed for researchers in drug development and organic synthesis, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and complete characterization data for the final compound and key intermediate.

Introduction and Synthetic Strategy

This compound incorporates two key pharmacophoric elements: a substituted piperidine ring and a primary aromatic amine. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, often used to enhance solubility and modulate receptor binding, while the aniline group serves as a versatile handle for further chemical elaboration.[3] This unique combination makes the title compound a crucial intermediate for creating diverse molecular libraries, particularly in the development of agents targeting neurological disorders.[1][2]

While several synthetic routes, such as direct N-alkylation with a protected aminobenzyl halide or a Mannich-type condensation, are conceivable, the strategy outlined herein was selected for its efficiency, scalability, and high degree of chemical control. The chosen two-step approach is outlined below:

  • Reductive Amination: Formation of the tertiary amine intermediate, 1-[(4-nitrophenyl)methyl]-4-methylpiperidine, by reacting 4-methylpiperidine with 4-nitrobenzaldehyde in the presence of a mild reducing agent.

  • Nitroarene Reduction: Conversion of the nitro group to the primary aniline via catalytic hydrogenation, yielding the final product.

This sequence strategically utilizes the nitro group as a masked, non-basic precursor to the aniline, preventing potential side reactions and simplifying purification.

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction 4-Methylpiperidine Intermediate 4-Methylpiperidine->Intermediate  +  4-Nitrobenzaldehyde NaBH(OAc)₃, DCM 4-Nitrobenzaldehyde Intermediate_2 Final_Product Intermediate_2->Final_Product H₂ (g), Pd/C Methanol

Caption: Overall two-step synthesis of the target compound.

Part I: Synthesis of 1-[(4-Nitrophenyl)methyl]-4-methylpiperidine

Principle and Mechanistic Insight

Direct reductive amination is a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[4] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The nucleophilic secondary amine (4-methylpiperidine) attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration yields a transient, highly electrophilic tertiary iminium ion.

  • Hydride Reduction: A mild and selective hydride source reduces the iminium ion in situ to form the stable tertiary amine product.

For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[5] Unlike more reactive hydrides like sodium borohydride (NaBH₄), STAB is insufficiently reactive to reduce the starting aldehyde but is highly effective at reducing the protonated iminium intermediate. This selectivity prevents the competitive formation of 4-nitrobenzyl alcohol, thereby maximizing the yield of the desired product.[5]

Reductive_Amination_Mechanism Reactants 4-Methylpiperidine + 4-Nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Tertiary Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) Product 1-[(4-Nitrophenyl)methyl] -4-methylpiperidine Iminium->Product Hydride Reduction STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium [H⁻]

Caption: Mechanism of reductive amination using STAB.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Nitrobenzaldehyde151.123.02 g20.01.0 eq
4-Methylpiperidine99.172.18 g (2.5 mL)22.01.1 eq
Sodium Triacetoxyborohydride211.945.09 g24.01.2 eq
Dichloromethane (DCM)-80 mL--
Saturated NaHCO₃ (aq)-50 mL--
Anhydrous MgSO₄-As needed--

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (3.02 g, 20.0 mmol).

  • Dissolve the aldehyde in anhydrous dichloromethane (80 mL).

  • Add 4-methylpiperidine (2.5 mL, 22.0 mmol) to the solution via syringe. Stir the mixture at room temperature for 20 minutes. A slight yellowing of the solution may be observed.

  • Carefully add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) portion-wise over 10 minutes. Note: Initial effervescence may occur due to trace moisture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a yellow oil or solid.

Expected Outcome: The crude product, 1-[(4-nitrophenyl)methyl]-4-methylpiperidine, is typically obtained in >95% purity and can often be used in the next step without further purification.

Part II: Synthesis of this compound

Principle and Method Selection

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the preferred method for this conversion due to its clean reaction profile, high yields, and the ease of product isolation, as the only byproduct is water.[6] The reaction involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). The catalyst provides a surface for the adsorption of both the hydrogen gas and the nitro compound, facilitating the stepwise reduction to the corresponding amine.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Crude Intermediate from Part I234.31~4.68 g~20.01.0 eq
Palladium on Carbon (10 wt%)-~250 mg-~5 mol%
Methanol (MeOH)-100 mL--
Hydrogen Gas (H₂)-1 atm (balloon)--

Procedure

  • Transfer the crude 1-[(4-nitrophenyl)methyl]-4-methylpiperidine (~20.0 mmol) to a 250 mL heavy-walled flask suitable for hydrogenation.

  • Dissolve the intermediate in methanol (100 mL).

  • Inerting: Carefully, and in a well-ventilated fume hood, add 10% Palladium on Carbon (~250 mg) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care.

  • Seal the flask with a septum and purge the system with nitrogen or argon gas for 5 minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-8 hours. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the final product as a solid.

Characterization and Data

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂[1][7]
Molecular Weight190.28 g/mol [1][7]
AppearanceBlack solid (may vary based on purity)[1]
CAS Number342013-25-6[1][2]
InChIKeyUZQJQJNKYMSTCP-UHFFFAOYSA-N[2][8]

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons (two doublets in the ~6.5-7.0 ppm range), the benzylic methylene protons (a singlet around ~3.3 ppm), protons on the piperidine ring, and the methyl group singlet.[8] The aniline N-H protons will appear as a broad singlet.

  • Mass Spectrometry (Exact Mass): 190.1470 g/mol .[8]

Comprehensive Workflow and Safety

Experimental_Workflow Start Start: 4-Nitrobenzaldehyde & 4-Methylpiperidine Step1 Step 1: Reductive Amination (DCM, NaBH(OAc)₃, 12-18h) Start->Step1 Workup1 Aqueous Workup (NaHCO₃) Step1->Workup1 Evaporation1 Solvent Removal (Rotary Evaporation) Workup1->Evaporation1 Intermediate Crude Intermediate: 1-[(4-Nitrophenyl)methyl] -4-methylpiperidine Evaporation1->Intermediate Step2 Step 2: Catalytic Hydrogenation (MeOH, H₂, Pd/C, 4-8h) Intermediate->Step2 Filtration Catalyst Filtration (Celite®) Step2->Filtration Evaporation2 Solvent Removal Filtration->Evaporation2 Purification Purification (Column Chromatography) Evaporation2->Purification Characterization Final Product Characterization (NMR, MS) Purification->Characterization

Caption: Complete experimental workflow from starting materials to product.

Safety Precautions

  • 4-Methylpiperidine: Is a flammable, corrosive, and toxic liquid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Is moisture-sensitive and can release acetic acid upon contact with water. Handle in a dry environment.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the reaction apparatus is properly set up and purged of air. The palladium catalyst can be pyrophoric; do not allow it to dry in the air.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway to this compound. By employing a selective reductive amination followed by a clean catalytic hydrogenation, this method avoids common pitfalls of alternative synthetic routes and delivers the target compound in high yield and purity. This guide serves as a validated starting point for researchers requiring access to this important chemical intermediate for applications in pharmaceutical discovery and beyond.

References

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline - Introduction. Available at: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]

  • PubChem. 4-(4-Methylpiperidin-1-yl)aniline. Available at: [Link]

  • SpectraBase. 4-(4-Methyl-1-piperidinyl)aniline - Spectrum. Available at: [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

  • J&K Scientific. 4-(4-Methyl-piperidin-1-yl)aniline. Available at: [Link]

  • Google Patents. (2018). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Buchler GmbH. Mannich reaction catalyzed by Quinine Derivative. Available at: [Link]

  • Synthetic Pages. (2001). solid-supported reductive amination. Available at: [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Redalyc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Arkivoc. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Journal of the American Chemical Society. (1946). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Available at: [Link]

  • PubMed. (1989). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Available at: [Link]

  • International Journal of Advanced Research. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Available at: [Link]

  • PubChem. 4-Methylpiperidine. Available at: [Link]

  • ResearchGate. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Available at: [Link]

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Application Note: A Robust Protocol for the Synthesis of 4-((4-methylpiperidin-1-yl)methyl)aniline via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-((4-methylpiperidin-1-yl)methyl)aniline, a valuable tertiary amine intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through a direct, one-pot reductive amination of 4-aminobenzaldehyde with 4-methylpiperidine. We detail a reliable methodology employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, explaining the critical parameters and chemical principles that ensure high yield and purity. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and troubleshooting advice to ensure reproducible results.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules.[2] Reductive amination stands out as one of the most versatile and widely utilized methods for synthesizing amines from carbonyl compounds.[3][4] Its prominence stems from its efficiency, operational simplicity, and ability to circumvent the common issue of over-alkylation that plagues direct alkylation of amines with alkyl halides.[5]

The reaction typically proceeds in a single vessel by combining an aldehyde or ketone with an amine and a suitable reducing agent. This process is central to building complex molecular scaffolds and is frequently employed in the pharmaceutical industry.[3] This protocol focuses on the synthesis of a specific tertiary amine, 4-((4-methylpiperidin-1-yl)methyl)aniline, by reacting an aromatic aldehyde (4-aminobenzaldehyde) with a secondary amine (4-methylpiperidine).

Reaction Principle and Mechanism

The direct reductive amination process is a cascade reaction that occurs in two principal stages within the same pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-methylpiperidine) on the carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a transient iminium ion. This step is the equilibrium-driven formation of the key intermediate to be reduced.[4] The presence of a mild acid can catalyze this stage by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

The key to a successful one-pot reaction is the choice of a reducing agent that is chemoselective—meaning it reduces the iminium ion much faster than it reduces the starting aldehyde.

Reductive Amination Mechanism Figure 1: Reaction Mechanism cluster_step1 Iminium Formation cluster_step2 Reduction A 4-Aminobenzaldehyde Hemiaminal Hemiaminal Intermediate A->Hemiaminal + B B 4-Methylpiperidine Iminium Iminium Ion Hemiaminal->Iminium Step 1:Condensation P Target Tertiary Amine Iminium->P Step 2:Reduction Hydride NaBH(OAc)₃ (Hydride Source) H_plus + H⁺ (Acid Catalyst) H2O - H₂O

Caption: Figure 1: The two-stage mechanism of reductive amination.

Rationale for Reagent Selection

The success of this protocol hinges on the judicious selection of the reducing agent and solvent system.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Sodium triacetoxyborohydride is the reagent of choice for this transformation for several key reasons.[6][7] The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it a mild reducing agent.[8] This tempered reactivity prevents the significant reduction of the starting aldehyde. However, STAB is highly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the aldehyde.[8] This high degree of chemoselectivity allows all reagents to be combined at the start of the reaction, simplifying the procedure.[9] In contrast, stronger reagents like sodium borohydride (NaBH₄) would indiscriminately reduce the aldehyde, leading to the formation of 4-aminobenzyl alcohol as a major byproduct.[10]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Aprotic solvents are preferred for STAB-mediated reductions. DCE is a classic choice and often gives excellent results.[9][11] Dichloromethane (DCM) is also highly effective and is used in this protocol due to its lower boiling point, which facilitates easier removal during work-up. These solvents are ideal as they do not react with the hydride reagent and effectively dissolve the organic substrates.

  • Catalyst: Acetic Acid (AcOH) While not always strictly necessary with aldehydes, the addition of a catalytic amount of acetic acid can accelerate the initial iminium ion formation, particularly if the amine is not strongly nucleophilic.[9] The acid protonates the intermediate hemiaminal, facilitating the loss of water.

Detailed Experimental Protocol

This protocol describes a representative 5 mmol scale reaction. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Aminobenzaldehyde121.145.0606 mgPurity ≥98%
4-Methylpiperidine99.175.5 (1.1 eq)545 mg (0.63 mL)Purity ≥98%, handle in fume hood
Sodium Triacetoxyborohydride211.947.5 (1.5 eq)1.59 gHandle quickly, moisture-sensitive
Dichloromethane (DCM)--25 mLAnhydrous grade recommended
Saturated Sodium Bicarbonate--~30 mLFor aqueous work-up
Anhydrous Magnesium Sulfate--~2-3 gFor drying organic layer
Silica Gel--As neededFor column chromatography
Experimental Workflow Diagram

Experimental Workflow start Start: Assemble Glassware reagents 1. Charge Reactor - 4-Aminobenzaldehyde - 4-Methylpiperidine - Dichloromethane (DCM) start->reagents stir 2. Stir for 15 min Allow for initial mixing and potential iminium formation. reagents->stir add_stab 3. Add NaBH(OAc)₃ Add in portions over 5 minutes to control the reaction rate. stir->add_stab react 4. Reaction Stir at room temperature for 4-12 hours. add_stab->react monitor 5. Monitor Progress Use Thin Layer Chromatography (TLC) to check for consumption of aldehyde. react->monitor quench 6. Quench Reaction Carefully add saturated NaHCO₃ solution. monitor->quench Upon Completion extract 7. Extraction - Separate organic layer - Extract aqueous layer with DCM (2x) quench->extract dry 8. Dry & Filter - Combine organic layers - Dry over MgSO₄ - Filter extract->dry concentrate 9. Concentrate Remove solvent using a rotary evaporator. dry->concentrate purify 10. Purify Purify crude oil via flash column chromatography. concentrate->purify end End: Isolated Product purify->end

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (606 mg, 5.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (25 mL) followed by 4-methylpiperidine (0.63 mL, 5.5 mmol). Stir the resulting solution at room temperature for 15 minutes.

  • Initiation: To the stirring solution, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over approximately 5 minutes. Note: A slight exotherm may be observed. The reaction is moisture-sensitive, so perform this addition promptly.

  • Reaction: Allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 10% Methanol in DCM. The reaction is complete when the 4-aminobenzaldehyde spot (visualized under UV light) is no longer visible. This typically takes 4-12 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Drying and Filtration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 100% DCM and gradually increasing polarity with methanol (e.g., 0% to 10% MeOH) is typically effective for isolating the pure product.

Expected Results and Characterization

  • Yield: Typical yields for this reaction range from 75% to 90% after purification.

  • Appearance: The final product, 4-((4-methylpiperidin-1-yl)methyl)aniline, is expected to be a pale yellow to light brown solid or viscous oil.

  • Characterization: The structure should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic methylene bridge (-CH₂-), the piperidine ring protons, and the methyl group on the piperidine ring.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the 4-methylpiperidine moiety.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₃H₂₀N₂ = 204.31 g/mol ).

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Reaction is Stalled/Incomplete Inactive or degraded NaBH(OAc)₃ due to moisture.Use a fresh bottle of the reducing agent. Ensure anhydrous conditions and solvent. A small amount of glacial acetic acid (0.1 eq) can be added.
Low Yield Inefficient extraction of the amine product.The product is basic and may have some water solubility. Ensure the aqueous layer is thoroughly extracted. Do not make the solution strongly acidic during workup.
Presence of Side Product Formation of 4-aminobenzyl alcohol.This is unlikely with NaBH(OAc)₃ but could indicate contamination with a stronger reducing agent or excessively wet conditions.
Difficult Purification Streaking on silica gel column.Pre-treat the silica gel with triethylamine (e.g., in the eluent) to neutralize acidic sites, which can cause tailing of basic amine products.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride reacts with water to release flammable gas. Handle with care away from moisture.

  • 4-Methylpiperidine is a corrosive and flammable liquid. Handle with care.

Conclusion

This application note details a highly efficient and reliable protocol for the synthesis of 4-((4-methylpiperidin-1-yl)methyl)aniline via direct reductive amination. The use of sodium triacetoxyborohydride ensures high chemoselectivity, allowing for a convenient one-pot procedure with high yields. This method is robust, scalable, and applicable to a wide range of substrates, making it a valuable tool for chemists in both academic and industrial settings.

References

  • M. K. Ghorai, K. Ghosh, and D. K. Tiwari. (2013). The Paal–Knorr reaction and its strategic applications in the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 9, 209-238.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (This reference discusses amide bonds, but the context of its importance in pharmaceuticals is broadly applicable to C-N bonds).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(10), 1549-1552. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link] (Note: This is for a similar piperazine analogue, indicating the general utility of this class of compounds).

  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Link] (Note: This is for a similar piperazine analogue, indicating the general utility of this class of compounds).

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

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Application Notes & Protocols: Suzuki Coupling Methods for the Synthesis of 4-Benzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Benzyl Piperidines and the Suzuki Coupling Approach

The 4-benzyl piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyl group provides a versatile anchor for exploring structure-activity relationships through aromatic substitution.

Traditionally, the synthesis of these C(sp³)–C(sp²) linked structures has relied on multi-step sequences or methods requiring harsh conditions, such as Friedel-Crafts reactions or the use of organometallic reagents like Grignards, which often suffer from limited functional group tolerance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly versatile alternative for forging this critical bond.[1][2] Renowned for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents, the Suzuki coupling offers a robust and modular platform for the synthesis of diverse libraries of 4-benzyl piperidine derivatives.[3][4][5][6]

This guide provides a comprehensive overview of the application of Suzuki coupling for this specific transformation, focusing on the underlying mechanistic principles, key parameter optimization, and detailed, field-proven protocols for researchers in drug discovery and development.

Mechanistic Framework: Navigating the C(sp³)–C(sp²) Suzuki Coupling Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] While fundamentally similar to the more common C(sp²)–C(sp²) coupling, the formation of a C(sp³)–C(sp²) bond introduces unique challenges that necessitate careful catalyst and condition selection.[4]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.[1][7] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step in C(sp³)–C(sp²) couplings. The alkyl group from the organoboron reagent is transferred to the Pd(II) center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[1][9][10]

  • Reductive Elimination: The newly coupled 4-benzyl piperidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

A significant challenge in C(sp³)–C(sp²) couplings is the potential for β-hydride elimination from the alkyl-palladium intermediate.[4] This undesired side reaction leads to the formation of olefin byproducts and catalyst decomposition. The use of bulky, electron-rich ligands on the palladium center is a key strategy to promote the desired reductive elimination over β-hydride elimination.[11][12]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki coupling for synthesizing 4-benzyl piperidines hinges on the careful selection of several key components. A versatile and efficient protocol developed by researchers at Schering-Plough Research Institute provides an excellent framework for this transformation.[3][13][14] This approach utilizes the hydroboration of an N-protected 4-methylenepiperidine to generate the required alkylboron reagent in situ.

ComponentRole & Common ChoicesRationale & Expert Insights
Piperidine Precursor N-Boc-4-methylenepiperidine: A stable, commercially available starting material. The Boc group is a robust protecting group that can be easily removed later.This precursor allows for the in situ generation of the required C(sp³) organoborane, avoiding the synthesis and isolation of potentially unstable alkylboronic acids.
Boron Source 9-Borabicyclo[3.3.1]nonane (9-BBN): A hydroborating agent that reacts with the exocyclic double bond of the piperidine precursor.9-BBN is highly regioselective, adding to the less substituted carbon of the alkene, which is essential for forming the desired piperidin-4-ylmethyl borane intermediate.
Aryl Partner Aryl Iodides, Bromides, or Triflates (Ar-X): The electrophilic coupling partner. A wide variety of functional groups are tolerated.[3]Reactivity generally follows the order I > Br > OTf. Aryl bromides often provide a good balance of reactivity and cost. Aryl chlorides are more challenging and may require specialized catalyst systems.[15]
Palladium Precatalyst PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃: Sources of the active Pd(0) catalyst.PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is included directly.[3]
Ligand dppf, Buchwald Ligands (SPhos, XPhos), JohnPhos, NHCs: Stabilizes the palladium center and modulates its reactivity.For C(sp³)–C(sp²) couplings, bulky and electron-rich phosphine ligands are crucial. They accelerate the rate-limiting reductive elimination step, thereby minimizing unwanted β-hydride elimination.[12][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF: Activates the organoboron reagent for transmetalation.[1]The choice of base can be critical and is often substrate-dependent. K₃PO₄ and Cs₂CO₃ are effective, moderately strong bases commonly used in these couplings.[16][17] Anhydrous conditions with KF can be used for base-sensitive substrates.[10]
Solvent Dioxane, Toluene, DMF, THF/H₂O: Solubilizes reactants and catalyst; influences reaction kinetics.Aprotic polar solvents like dioxane or DMF are commonly employed.[16][18] While some Suzuki reactions benefit from aqueous co-solvents, anhydrous conditions are often preferred for sensitive organoboranes.

Experimental Protocols

The following section details a representative two-step protocol for the synthesis of a 4-benzyl piperidine derivative, adapted from established literature procedures.[3][14]

Workflow start Start: N-Boc-4-methylenepiperidine step1 Step 1: Hydroboration - Add 9-BBN in THF - Stir at room temperature start->step1 intermediate Intermediate: B-(N-Boc-piperidin-4-ylmethyl)-9-BBN step1->intermediate step2 Step 2: Suzuki Coupling - Add Aryl Bromide (Ar-Br) - Add PdCl₂(dppf), K₃PO₄ - Heat in Dioxane intermediate->step2 workup Workup & Purification - Aqueous extraction - Column chromatography step2->workup product Final Product: N-Boc-4-benzylpiperidine workup->product

Caption: General workflow for the two-step synthesis of 4-benzyl piperidines.

Protocol 1: Synthesis of tert-butyl 4-((4-methoxyphenyl)methyl)piperidine-1-carboxylate

Materials:

  • tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

  • 9-BBN (0.5 M solution in THF, 1.1 equiv)

  • 1-bromo-4-methoxybenzene (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

Part A: In situ Generation of the Alkylborane Reagent (Hydroboration)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add tert-butyl 4-methylenepiperidine-1-carboxylate (e.g., 1.97 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous THF (20 mL).

  • Slowly add the 0.5 M solution of 9-BBN in THF (22 mL, 11.0 mmol) dropwise via syringe at room temperature over 10 minutes.

  • Allow the reaction mixture to stir at room temperature for 4 hours. The completion of the hydroboration can be monitored by TLC or GC-MS if desired. The resulting solution containing the B-(N-Boc-piperidin-4-ylmethyl)-9-BBN intermediate is used directly in the next step.

Part B: Suzuki-Miyaura Cross-Coupling

  • To the flask containing the alkylborane solution from Part A, add 1-bromo-4-methoxybenzene (2.06 g, 11.0 mmol), K₃PO₄ (6.37 g, 30.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (245 mg, 0.30 mmol).

  • Add anhydrous 1,4-dioxane (30 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 85-90 °C under a nitrogen atmosphere.

  • Maintain heating and stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed.

Part C: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, tert-butyl 4-((4-methoxyphenyl)methyl)piperidine-1-carboxylate.

Troubleshooting and Field-Proven Insights

  • Low Yield or Stalled Reaction: This is often due to inefficient catalyst activity or degradation of the organoboron reagent. Ensure all reagents and solvents are truly anhydrous, and the system is thoroughly purged with inert gas. Consider increasing the catalyst loading slightly (e.g., to 5 mol %) or switching to a more active ligand system, such as SPhos with a Pd₂(dba)₃ precatalyst.

  • Protodeborylation: The C-B bond can be cleaved by trace amounts of water or acid, reducing the amount of active nucleophile. Using a strong, non-nucleophilic base like K₃PO₄ and ensuring anhydrous conditions helps to minimize this side reaction.

  • Homocoupling of Aryl Partner (Ar-Ar): This can occur at higher temperatures or with highly active catalysts. If this is a significant issue, try lowering the reaction temperature or reducing the catalyst loading.

  • β-Hydride Elimination Byproducts: While less of a concern for the piperidin-4-ylmethyl system which lacks β-hydrogens on the ring side, it can be an issue with other alkyl substrates. The use of bulky ligands is the primary strategy to prevent this.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally powerful and reliable method for the synthesis of 4-benzyl piperidine derivatives.[3] Its operational simplicity, broad substrate scope, and high functional group tolerance make it an invaluable tool in modern drug discovery. By understanding the key mechanistic challenges of C(sp³)–C(sp²) bond formation and carefully optimizing reaction parameters—particularly the choice of ligand, base, and the method of organoboron reagent generation—researchers can efficiently access diverse libraries of these important pharmaceutical building blocks.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • PMID: 11281793. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2023). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Younis, I. R., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Taylor, C. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Taha, H. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • Organic Chemistry. (2022). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure in Drug Discovery

The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds. Its unique three-dimensional structure, featuring a basic nitrogen atom and a functionalizable amino group, allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. This versatility makes the 4-aminopiperidine scaffold an invaluable starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a variety of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-aminopiperidine scaffolds in HTS assays. It delves into the rationale behind experimental design, offers detailed protocols for various assay formats, and provides insights into data analysis and hit validation.

Pillar 1: The Rationale Behind Assay Selection in HTS

The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question being addressed. The choice of assay is dictated by the nature of the target and the desired outcome of the screen. For 4-aminopiperidine libraries, which can be designed to target a wide array of proteins, both biochemical and cell-based assays are highly applicable.

Biochemical Assays: A Direct Interrogation of Target Engagement

Biochemical assays are indispensable for directly measuring the interaction of a compound with a purified target, such as an enzyme or a receptor.[3] These cell-free systems provide a controlled environment to study direct molecular interactions, offering advantages in terms of simplicity and reduced potential for off-target effects. Common biochemical assays suitable for screening 4-aminopiperidine libraries include:

  • Fluorescence Polarization (FP): Ideal for studying binding events, FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[4][5][6] This technique is particularly well-suited for identifying inhibitors of protein-protein or protein-ligand interactions.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[7][8] It is a powerful tool for studying molecular interactions and can be adapted to various formats, including competitive binding assays.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay that generates a luminescent signal when a donor and an acceptor bead are brought close together by a biological interaction.[9][10][11][12][13] This highly sensitive and versatile technology is widely used for screening inhibitors of protein-protein interactions and enzyme activity.

Cell-Based Assays: Probing Biological Function in a Physiological Context

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on a biological process within a living cell.[12][14] This approach allows for the simultaneous assessment of compound permeability, stability, and potential cytotoxicity. For screening 4-aminopiperidine libraries, relevant cell-based assays include:

  • Cell Viability and Cytotoxicity Assays: These assays are crucial for identifying compounds that are toxic to cells and for distinguishing true hits from false positives arising from cytotoxicity.[2] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a widely used and robust method.[15][16][17][18]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.

  • High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effect.

Pillar 2: Self-Validating Protocols for Robust HTS

The following protocols are designed to be self-validating by incorporating essential controls and quality checks to ensure the reliability and reproducibility of the screening data.

Experimental Workflow Overview

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction Inhibitors

This protocol describes a competitive binding assay to identify 4-aminopiperidine-based compounds that disrupt a protein-protein interaction (PPI).

Materials:

  • Purified proteins (Protein A and Protein B)

  • Fluorescently labeled tracer (e.g., a peptide derived from the binding interface of Protein B)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of Protein A in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare serial dilutions of the 4-aminopiperidine compound library in 100% DMSO. Then, dilute these compounds to a 4X final concentration in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X compound solution to the appropriate wells of the 384-well plate.

    • For positive controls (no inhibition), add 5 µL of assay buffer with the corresponding DMSO concentration.

    • For negative controls (maximum inhibition), add 5 µL of a known inhibitor or a high concentration of unlabeled tracer.

  • Reaction Incubation:

    • Add 5 µL of the 2X Protein A solution to all wells.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for the optimized incubation time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Quality Control:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, calculated using positive and negative controls.Z' > 0.5
Signal Window The difference in millipolarization (mP) units between the positive and negative controls.A clear and significant difference.
Hit Threshold The cutoff for identifying active compounds, typically defined as a certain number of standard deviations from the mean of the sample data.e.g., > 3 standard deviations from the mean.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is essential for assessing the cytotoxicity of hit compounds identified in the primary screen.

Materials:

  • Cells cultured in appropriate medium

  • Opaque-walled 96- or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include vehicle-only (e.g., DMSO) controls.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Pillar 3: Trustworthiness Through Rigorous Hit Validation

A critical aspect of any HTS campaign is the elimination of false positives.[14][19][20] The following strategies are essential for ensuring the trustworthiness of your screening results.

Counter-Screening Strategies

Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.[1][19][21]

Counter_Screening Primary_Hit Primary Hit Compound Interference_Check Assay Interference Check Primary_Hit->Interference_Check True_Hit Validated Hit Interference_Check->True_Hit No Interference False_Positive False Positive Interference_Check->False_Positive Interference Detected

Caption: Logic diagram for counter-screening to identify false positives.

Common Types of Assay Interference and Corresponding Counter-Screens:

Interference TypeDescriptionCounter-Screen Strategy
Compound Autofluorescence The compound itself fluoresces at the same wavelength as the assay signal.Pre-read the compound plate before adding assay reagents.
Luciferase Inhibition In luciferase-based assays, the compound directly inhibits the luciferase enzyme.Run the assay in the absence of the primary biological target to measure direct inhibition of luciferase.[19]
Compound Aggregation Compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein interactions.Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates.
Orthogonal Assays

Orthogonal assays utilize a different detection technology to confirm the activity of a hit compound.[1][21] For example, a hit identified in a fluorescence-based assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR). This approach helps to ensure that the observed activity is not an artifact of the primary assay format.

Post-HTS: Navigating the Path to Lead Optimization

Structure-Activity Relationship (SAR) Analysis

Following hit validation, the next step is to explore the structure-activity relationship (SAR) of the validated hits.[22] This involves synthesizing and testing analogs of the hit compounds to understand how modifications to the 4-aminopiperidine scaffold affect biological activity. A clear SAR, where small changes in the chemical structure lead to predictable changes in activity, is a strong indicator of a specific binding mode and provides a roadmap for lead optimization.[21][23]

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Unlocking High-Throughput Screening Strategies. Evotec. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ResearchGate. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]

  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. PubMed. [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. National Institutes of Health. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]

  • DMSO tolerance and reagent stability testing. ResearchGate. [Link]

  • Optimization of HTS assay conditions. ResearchGate. [Link]

  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. PubMed Central. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. PreScouter. [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. National Institutes of Health. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Figure 2. [DMSO tolerance test.]. National Center for Biotechnology Information. [Link]

  • A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G. Agilent. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Future Science. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]

  • QSAR Modeling of Imbalanced High-Throughput Screening Data in PubChem. ACS Publications. [Link]

  • On Exploring Structure Activity Relationships. National Institutes of Health. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Institutes of Health. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. [Link]

  • Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Publications. [Link]

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Application Notes & Protocols: 4-Substituted Piperidines as a Novel Class of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The existing arsenal of antifungal drugs is limited, necessitating the discovery and development of novel therapeutic agents with distinct mechanisms of action. The piperidine scaffold, a privileged structure in medicinal chemistry, is found in several established antifungal agents, including the morpholine antifungals like amorolfine, which are used for dermal mycoses in humans.[1][2] Inspired by these precedents, research has increasingly focused on 4-substituted piperidine derivatives as a promising chemotype for new antifungal drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-substituted piperidines as antifungal agents. It covers their primary mechanism of action, key structure-activity relationships (SAR), and detailed protocols for their synthesis and biological evaluation.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of many 4-substituted piperidines is the inhibition of ergosterol biosynthesis, a pathway crucial for maintaining fungal cell membrane integrity and function, but absent in mammals.[1] This selective targeting provides a therapeutic window, minimizing host toxicity. Specifically, these compounds have been shown to interfere with the later stages of the pathway by inhibiting two key enzymes:

  • Sterol C14-Reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • Sterol C8-Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.

Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane fluidity and function, and leading to fungal cell death.[1] While this is the predominant mechanism, other targets cannot be excluded and may contribute to the overall antifungal effect. For instance, certain piperidine-4-carbohydrazide derivatives have been found to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.[3]

Ergosterol_Pathway Squalene Squalene Epoxide Squalene Epoxide Squalene->Epoxide Lanosterol Lanosterol Epoxide->Lanosterol Ignosterol 14-demethyl Lanosterol Lanosterol->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol C8-Isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Inhibitor 4-Substituted Piperidines Inhibitor->Fecosterol Inhibit Sterol C14-Reductase (ERG24) Inhibitor->Episterol Inhibit Synthesis_Workflow Reactants 1. Mix Reactants (N-substituted 4-piperidone, Amine, Acetic Acid) Reduction 2. Add STAB (Sodium Triacetoxyborohydride) Reactants->Reduction Reaction 3. Stir at RT (Monitor by TLC) Reduction->Reaction Workup 4. Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for the synthesis of 4-aminopiperidines.

Materials:

  • N-substituted 4-piperidone (1.0 eq)

  • Primary amine (e.g., dodecylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the N-substituted 4-piperidone (1.0 eq), the desired primary amine (1.2 eq), and anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. Caution: The reaction may effervesce slightly.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure 4-substituted piperidine.

  • Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol follows the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. [1][4] Rationale: The broth microdilution assay is the gold standard for susceptibility testing. It provides a quantitative result (the MIC value) that allows for direct comparison of the potency of different compounds and for monitoring the development of resistance. RPMI-1640 medium is used as it is a defined medium that supports the growth of most clinically relevant fungi. [5]

MIC_Workflow A Prepare Fungal Inoculum (Adjust to 0.5-2.5 x 10³ CFU/mL) C Inoculate Plate (Add fungal suspension to each well) A->C B Prepare Compound Plate (2-fold serial dilutions in 96-well plate) B->C D Incubate (35-37°C for 24-48 hours) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Include Controls (Growth Control, Sterility Control) D->F

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Test compounds (dissolved in DMSO)

  • Clinically relevant fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Standard antifungal drugs for control (e.g., Voriconazole, Amphotericin B)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Harvest fungal cells (or spores for molds) and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL using a spectrophotometer or hemocytometer.

  • Compound Plate Preparation:

    • In a 96-well plate, perform a 2-fold serial dilution of the test compounds in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

    • Incubate the plates at 35-37°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a complete inhibition of visible growth (MIC100). [1]For some fungus-drug combinations, an 80% or 90% reduction in growth compared to the control may be used as the endpoint. [1]

Protocol 3: Mammalian Cell Cytotoxicity Assay

Assessing cytotoxicity is a critical step to determine the selectivity of the antifungal compounds. This protocol describes a common colorimetric assay using a tetrazolium salt.

Rationale: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (like in Cell Counting Kit-8) to a colored formazan product, which can be quantified spectrophotometrically. This provides a robust and high-throughput method to determine the compound's toxicity to mammalian cells. [6] Materials:

  • Mammalian cell line (e.g., HL-60, HUVEC, MCF10A) [1][2]* Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette, CO₂ incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation:

    • Incubate the plate for another 24-48 hours.

  • Viability Measurement:

    • Add 10 µL of the CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours until a sufficient color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as SI = CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

Conclusion

4-substituted piperidines represent a highly adaptable and promising scaffold for the development of novel antifungal agents. Their primary mechanism of action, the inhibition of the fungal-specific ergosterol biosynthesis pathway, provides a strong basis for their selective toxicity. The well-defined structure-activity relationships, particularly the importance of substitutions at the N1 and C4 positions, offer clear guidance for medicinal chemists to optimize potency and drug-like properties. The protocols detailed herein provide a robust framework for the synthesis, in vitro antifungal evaluation, and cytotoxicity profiling of new analogues. Further investigation into this compound class is warranted to address the urgent need for new therapies against resistant fungal infections.

References

  • Al-Harrasi, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. Available at: [Link]

  • Negatu, D., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer, anti-inflammatory, and antimicrobial activities. ResearchGate. Available at: [Link]

  • Czapla, K., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. PubMed. Available at: [Link]

  • Haider, S., et al. (2014). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Semantic Scholar. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Yang, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Available at: [Link]

  • Kim, H. J., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Brown, G. D., et al. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology Society. Available at: [Link]

  • Gutarowska, B., et al. (2019). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. Available at: [Link]

  • Herreros, E., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Appelt, C., et al. (2022). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega. Available at: [Link]

  • Zaki, R. M., et al. (2018). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Organic and Biomolecular Chemistry. Available at: [Link]

  • Fernández, L., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. Available at: [Link]

  • Khan, K. M., et al. (2003). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]

  • Walker, S. S., et al. (2011). In vitro susceptibilities of piperazinyl-pyridazinone-resistant S. cerevisiae isolates to β-1,3-glucan synthase inhibitors. ResearchGate. Available at: [Link]

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Sources

The Emerging Role of 4-[(4-Methylpiperidin-1-yl)methyl]aniline in Neurological Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neurological Promise

The quest for effective therapeutics for neurological disorders, a spectrum of conditions ranging from the debilitating memory loss of Alzheimer's disease to the motor impairments of Parkinson's, is a paramount challenge in modern medicine. Central to this endeavor is the identification and optimization of novel chemical scaffolds that can interact with key pathological targets within the central nervous system (CNS). The 4-[(4-Methylpiperidin-1-yl)methyl]aniline moiety has emerged as a promising pharmacophore in this arena. Its structural features, combining a substituted piperidine ring with an aniline group, offer a versatile platform for designing multi-target-directed ligands (MTDLs) – compounds engineered to simultaneously engage multiple pathological pathways. This guide provides a comprehensive overview of the application of this scaffold in neurological drug development, detailing synthetic protocols, in vitro assays, and in vivo evaluation strategies. While specific data for the title compound is not extensively published, the protocols herein are built upon established methodologies for analogous piperidine and aniline-containing neurotherapeutics, providing a robust framework for its investigation.

Rationale for a Multi-Target Approach

Neurological disorders are characteristically multifactorial, involving a complex interplay of genetic and environmental factors that drive a cascade of pathological events. A therapeutic strategy focused on a single target is often insufficient to halt or reverse disease progression. The this compound scaffold is particularly suited for a multi-target approach due to its distinct chemical functionalities. The piperidine ring can be functionalized to interact with various receptors and enzymes, while the aniline moiety provides a key site for further chemical modification to modulate physicochemical properties and target engagement.[1][2]

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a reductive amination reaction. This well-established method offers high yields and straightforward purification.[3][4]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Nitrobenzaldehyde

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

Step 1: Reductive Amination

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add 4-methylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-((4-nitrobenzyl)piperidin-1-yl)benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Palladium on carbon (0.1 eq).

  • Add hydrazine hydrate (5.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours (or alternatively, subject the methanolic solution to hydrogenation with H₂ gas at 50 psi).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

dot

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzaldehyde D 1-Methyl-4-((4-nitrobenzyl)piperidin-1-yl)benzene A->D Stirring, RT, 12-16h B 4-Methylpiperidine B->D Stirring, RT, 12-16h C Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) C->D Stirring, RT, 12-16h E 10% Pd/C Hydrazine Hydrate or H₂ gas Methanol (MeOH) D->E F This compound E->F Stirring, RT, 4-6h

Caption: Synthetic workflow for this compound.

In Vitro Evaluation: Probing Neuroprotective Mechanisms

A critical step in the drug discovery pipeline is the in vitro characterization of a compound's biological activity. For neurological disorders, key targets include enzymes involved in neurotransmitter metabolism and pathways associated with neurodegeneration.

Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1][5] Butyrylcholinesterase (BChE) also plays a role in acetylcholine metabolism, particularly in the later stages of the disease.[6] Evaluating the inhibitory potential of this compound against both enzymes provides insight into its potential as a cognitive enhancer.

Materials:

  • Human recombinant AChE and BChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and donepezil in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound/control solution to each well.

  • Add 50 µL of AChE or BChE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.

  • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
This compound (Hypothetical) 1.55.2
Donepezil (Reference)0.013.5
Table 1: Hypothetical inhibitory concentrations for the target compound against cholinesterases.

dot

AChE_Inhibition_Pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited With AChE Inhibitor ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Neurotransmission AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline ACh_I Acetylcholine (ACh) Postsynaptic_I Postsynaptic Receptor ACh_I->Postsynaptic_I Enhanced Neurotransmission AChE_I AChE ACh_I->AChE_I Inhibitor This compound Inhibitor->AChE_I Inhibition

Caption: Mechanism of action of an acetylcholinesterase inhibitor.

Protocol 3: Monoamine Oxidase (MAO) A and B Inhibition Assay

Rationale: Monoamine oxidase (MAO) enzymes are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Imbalances in these neurotransmitters are implicated in various neurological and psychiatric disorders.[7][8] Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.

Materials:

  • Human recombinant MAO-A and MAO-B

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)

  • Phosphate buffer (pH 7.4)

  • Test compound dissolved in DMSO

  • Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow the manufacturer's protocol for the Amplex® Red assay kit.

  • Briefly, prepare serial dilutions of the test compound and controls.

  • In a 96-well plate, add the test compound/control, horseradish peroxidase, and Amplex® Red reagent.

  • Add MAO-A or MAO-B enzyme and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Measure the fluorescence (excitation ~545 nm, emission ~590 nm) at regular intervals.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Calculate the IC₅₀ values for MAO-A and MAO-B.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compound (Hypothetical) 12.50.815.6
Selegiline (Reference)10.00.011000
Table 2: Hypothetical inhibitory concentrations for the target compound against monoamine oxidases.

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

Promising in vitro results must be validated in vivo to assess a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. Animal models that recapitulate key aspects of human neurological diseases are essential for this purpose.

Protocol 4: Scopolamine-Induced Amnesia Model in Rodents

Rationale: Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits in rodents, mimicking the cholinergic dysfunction observed in Alzheimer's disease.[9] This model is widely used for the preclinical evaluation of potential cognitive-enhancing drugs.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Test compound (this compound)

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Morris Water Maze or Y-maze apparatus

Procedure:

  • Acclimatize the animals to the housing conditions and handling for at least one week.

  • Divide the animals into groups: Vehicle control, Scopolamine control, Test compound + Scopolamine, and Positive control (e.g., Donepezil) + Scopolamine.

  • Administer the test compound or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.

  • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to all groups except the vehicle control.

  • Conduct the behavioral test (e.g., Morris Water Maze for spatial learning and memory, or Y-maze for spatial working memory).

  • Record relevant parameters (e.g., escape latency and distance swam in the Morris Water Maze; percentage of spontaneous alternations in the Y-maze).

  • Analyze the data statistically to determine if the test compound can reverse the cognitive deficits induced by scopolamine.

dot

InVivo_Workflow Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Treatment Drug Administration (Test Compound / Control) Grouping->Treatment Induction Scopolamine Administration (Amnesia Induction) Treatment->Induction Behavioral_Test Behavioral Assessment (e.g., Morris Water Maze) Induction->Behavioral_Test Data_Analysis Data Collection & Statistical Analysis Behavioral_Test->Data_Analysis Conclusion Evaluation of Cognitive Enhancement Data_Analysis->Conclusion

Caption: Workflow for the scopolamine-induced amnesia model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its derivatives. Future research should focus on optimizing the lead structure to enhance potency, selectivity, and pharmacokinetic properties. Further in vivo studies in transgenic models of Alzheimer's or Parkinson's disease will be crucial to fully elucidate the therapeutic potential of this chemical class. The multi-target approach, for which this scaffold is well-suited, holds significant promise for tackling the complex pathology of neurodegenerative diseases.

References

  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Available at: [Link]

  • Royal Society of Chemistry. (2021). Novel insights into multitargeted potential of N′-(4-benzylpiperidin-1-yl)alkylamine derivatives in the management of Alzheimer's disease associated pathogenesis. Available at: [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Available at: [Link]

  • MDPI. (2020). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available at: [Link]

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  • National Institutes of Health. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available at: [Link]

  • PubMed. (2003). Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Available at: [Link]

  • ResearchGate. (2022). Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives as new anti-Alzheimer agents: Design, synthesis, in vitro and in silico assays. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available at: [Link]

  • MDPI. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

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  • PubMed. (2014). 1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Available at: [Link]

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  • MDPI. (2019). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 4-[(4-Methylpiperidin-1-yl)methyl]aniline. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

This compound is a substituted aniline derivative with a complex structure featuring both aromatic amine and tertiary amine functionalities.[4] Such compounds are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Ensuring the purity of these starting materials is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[6][7]

The presence of two basic nitrogen atoms in the molecule presents a challenge for reversed-phase chromatography, often leading to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. This method addresses this challenge by optimizing the mobile phase pH to ensure the analyte is in a consistent, protonated state, thereby achieving sharp, symmetrical peaks suitable for quantification.[8][9] This application note provides a complete protocol, from method development rationale to full validation, establishing a trustworthy system for quality assessment.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Orthophosphoric Acid (85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • This compound Reference Standard (Purity ≥ 99.5%)

Chromatographic Conditions

The final optimized HPLC conditions are summarized in the table below. The selection of a C18 column provides a non-polar stationary phase suitable for retaining the basic compound through hydrophobic interactions.[8][10] A phosphate buffer at pH 3.0 is used to maintain the analyte in its protonated form, which is crucial for achieving good peak symmetry and retention.[9][11] Gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main analyte peak within a reasonable runtime.[12]

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) was used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before each validation run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria must be met for the chromatographic system to be deemed fit for use, as per USP <621> standards.[6][13][14]

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 48 hours.

The stressed samples were diluted with diluent and analyzed. Peak purity analysis was performed using the DAD to ensure that the main analyte peak was free from co-eluting impurities.

Linearity

Linearity was established by analyzing five solutions ranging from 50% to 150% of the nominal sample concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day): Six replicate preparations of the sample solution were analyzed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day using a different HPLC system. The %RSD for both sets of measurements was calculated.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the linearity curve, as per the ICH guideline formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of the regression line, S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

The effect on system suitability parameters was observed.

Results and Discussion

The developed method successfully separated the main peak of this compound from its degradation products and potential process-related impurities. The validation results are summarized below.

Validation Results Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999 for all stress samples.Peak is pure and resolved.
Linearity (r²) 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 0.68%%RSD ≤ 2.0%
LOD 0.05 µg/mLReport Value
LOQ 0.15 µg/mLReport Value
Robustness System suitability parameters remained within limits for all tested variations.System suitability is met.

The forced degradation study showed significant degradation under oxidative and acidic conditions, with minor degradation under basic conditions. No significant degradation was observed under thermal or photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

Workflow Diagram

The following diagram illustrates the logical workflow from method development through validation and routine analysis.

HPLC_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) cluster_Routine Phase 3: Routine Analysis Dev1 Analyte Characterization (pKa, Solubility, UV Spectra) Dev2 Initial Screening (Column, Mobile Phase) Dev1->Dev2 Dev3 Method Optimization (Gradient, pH, Temp) Dev2->Dev3 Val1 System Suitability Test Dev3->Val1 Optimized Method Val2 Specificity (Forced Degradation) Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 LOD / LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Preparation Val6->Routine1 Validated Method Routine2 Run System Suitability Routine1->Routine2 Routine3 Sample Analysis & Purity Calculation Routine2->Routine3 Result Final Report: Purity Assay Result Routine3->Result

Sources

Gas chromatography (GC) analysis of piperidine-containing compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatography (GC) Analysis of Piperidine-Containing Compounds

Authored by: A Senior Application Scientist

Abstract and Introduction

Piperidine, a saturated heterocyclic amine, and its derivatives are fundamental structural motifs in a vast array of natural products, active pharmaceutical ingredients (APIs), and industrial chemicals.[1][] The six-membered ring containing a secondary amine imparts unique chemical properties, including basicity and polarity, which are central to the biological activity of many pharmaceuticals but also present significant challenges for analytical characterization.[3] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it a valuable tool for purity assessment, impurity profiling, and residual analysis of piperidine-containing molecules.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful analysis of piperidine compounds by GC. It moves beyond a simple recitation of parameters to explain the underlying chemical principles that govern method development. We will explore the common analytical hurdles, provide detailed protocols for both direct analysis and derivatization-based approaches, and offer expert insights to ensure robust, accurate, and reproducible results.

The Core Challenge: The Piperidine Moiety in GC

The primary difficulty in analyzing piperidine-containing compounds via GC stems from the chemical nature of the secondary amine group (-NH-). This functional group is highly polar and possesses a lone pair of electrons, making it a strong hydrogen bond donor and acceptor. This leads to several predictable analytical issues:

  • Peak Tailing: The active amine can interact strongly with silanol groups present on the surface of standard glass liners and silica-based capillary columns. This strong, often irreversible, adsorption leads to poor peak shape, characterized by significant tailing. Tailing compromises resolution and reduces the accuracy of peak integration.

  • Poor Thermal Stability: While piperidine itself is thermally stable, many of its more complex derivatives, particularly those with additional functional groups, can be prone to degradation at the high temperatures of the GC injector port.[5]

  • Low Volatility: The hydrogen bonding capability of the amine group increases the boiling point of the compound, potentially making it less amenable to GC without modification.

  • Matrix Reactivity: In complex matrices, such as during the analysis of residual piperidine in an API, the basic amine can react with acidic components of the matrix within the heated headspace vial or injector, leading to analyte loss and inaccurate quantification.[6]

Addressing these challenges is paramount for developing a validated and trustworthy analytical method. The primary decision point in the analytical workflow is whether to proceed with direct analysis or to employ a chemical derivatization strategy to mitigate the effects of the active amine group.

G cluster_start cluster_decision cluster_paths cluster_outcomes start Sample Containing Piperidine Analyte decision Assess Analyte Properties: - Volatility? - Thermal Stability? - Concentration? start->decision direct_analysis Direct GC Analysis decision->direct_analysis High Volatility Good Stability Non-polar Matrix derivatization Chemical Derivatization decision->derivatization Low Volatility Poor Stability Polar / Active Matrix gc_ms GC-MS or GC-FID Analysis direct_analysis->gc_ms derivatization->gc_ms

Caption: Decision workflow for GC analysis of piperidine compounds.

Sample Preparation and Derivatization Strategy

Proper sample preparation is critical. The goal is to present the analyte to the GC system in a suitable solvent, free from interfering matrix components, and at an appropriate concentration.

Solvent Selection and Dissolution

For direct analysis, the sample should be dissolved in a solvent compatible with the GC method.

  • Recommended Solvents: Dichloromethane, methanol, or dimethyl sulfoxide are commonly used.[5][7] The choice depends on the solubility of the specific piperidine derivative.

  • Headspace Analysis: For volatile piperidine or its use as a residual solvent in APIs, headspace GC is a powerful technique. The sample is dissolved in a high-boiling solvent (e.g., DMSO), sealed in a vial, and heated to partition the volatile analyte into the headspace for injection.[7][8] This technique minimizes matrix effects by preventing non-volatile components from entering the GC system.

The Power of Derivatization

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[9] For piperidine compounds, the primary goal is to cap the active hydrogen on the nitrogen atom, thereby reducing its polarity and hydrogen-bonding capacity.[10]

When to Derivatize:

  • When direct analysis results in severe peak tailing.

  • For trace-level quantification, as derivatization can improve sensitivity.

  • When analyzing thermally labile piperidine derivatives.

Common Derivatization Strategies:

  • Silylation: This is a widely used technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[10] The resulting TMS-derivative is more volatile, less polar, and more thermally stable.

    • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. Often, a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered amines.[9]

  • Acylation: This method introduces an acyl group. The resulting amides are less basic and less polar than the parent amine.

    • Reagent: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluorobenzoyl chloride (PFBCI) produce stable derivatives that are also amenable to detection by Electron Capture Detectors (ECD) for enhanced sensitivity.[6][10]

Sources

Application Note: Structural and Conformational Analysis of N-Substituted 4-Aminopiperidines using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted 4-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the strategically placed amino group and diverse N-substituents provide vectors for molecular recognition at various biological targets. Consequently, unambiguous structural characterization and a thorough understanding of the conformational dynamics of these molecules are critical for rational drug design and development.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the detailed structural elucidation of N-substituted 4-aminopiperidines in solution. It provides precise information on the chemical environment of each atom, their connectivity, and the three-dimensional arrangement of the molecule. This application note provides a comprehensive guide to the NMR characterization of this important class of compounds, detailing optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and offering insights into spectral interpretation and conformational analysis.

Core Principles of NMR Characterization

The conformational flexibility of the piperidine ring, primarily existing in a chair conformation, is significantly influenced by the nature of the N-substituent. This, in turn, dictates the chemical shifts and coupling constants observed in the NMR spectra. A thorough analysis requires a combination of experiments to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The Proton Framework

¹H NMR provides the initial and most detailed overview of the molecule's proton environment. The key regions of interest for an N-substituted 4-aminopiperidine are:

  • Piperidine Ring Protons (1.0 - 3.5 ppm): The protons on the piperidine ring typically appear as complex multiplets due to geminal and vicinal coupling. The axial and equatorial protons at each position are chemically non-equivalent and will show distinct chemical shifts and coupling constants.

  • Protons Alpha to Nitrogen (2.0 - 3.5 ppm): The protons on the carbons directly attached to the ring nitrogen (C2 and C6) are deshielded and appear downfield.[3][4] The chemical shift in this region is highly sensitive to the electronic nature of the N-substituent.

  • Methine Proton at C4 (2.5 - 3.5 ppm): The proton at the 4-position, attached to the same carbon as the amino group, typically appears as a multiplet. Its chemical shift is influenced by both the N-substituent and any substitution on the 4-amino group.

  • Amine Protons (Variable): The protons of the 4-amino group (NH₂) and the piperidine ring NH (if present) are exchangeable and often appear as broad singlets.[5] Their chemical shifts are highly dependent on the solvent, concentration, and temperature. D₂O exchange experiments can confirm their assignment.[6]

  • N-Substituent Protons: The signals for the N-substituent will appear in their characteristic regions of the spectrum. For example, aromatic protons will be in the 6.5-8.0 ppm range, while alkyl protons will be further upfield.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Key chemical shifts for N-substituted 4-aminopiperidines include:

  • Piperidine Ring Carbons (25 - 60 ppm): The carbons of the piperidine ring are observed in this range.

  • Carbons Alpha to Nitrogen (C2, C6) (40 - 60 ppm): Similar to their attached protons, these carbons are deshielded. The nature of the N-substituent can significantly impact their chemical shifts.[7]

  • Carbon at C4 (45 - 55 ppm): The carbon bearing the amino group.

  • N-Substituent Carbons: These will appear at their characteristic chemical shifts. For instance, aromatic carbons are typically found between 110 and 160 ppm.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.[8]

  • Sample Amount: For a standard ¹H NMR spectrum, dissolve 1-5 mg of the N-substituted 4-aminopiperidine derivative in 0.6-0.7 mL of a deuterated solvent. For ¹³C and 2D NMR experiments, a more concentrated sample of 10-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, the choice of solvent can influence the chemical shifts, particularly for exchangeable protons. Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O).[10][11] The solvent should be chosen based on the solubility of the compound and its compatibility with the desired experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak can be used for referencing.[9]

  • Sample Handling: Ensure the NMR tube is clean and dry. After adding the sample and solvent, cap the tube and gently invert it several times to ensure complete dissolution. If solid particles are present, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug.[9]

Advanced 2D NMR Techniques for Unambiguous Characterization

For complex N-substituted 4-aminopiperidines, 1D NMR spectra can be crowded and difficult to interpret due to overlapping signals. Two-dimensional NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.[12][13]

Workflow for 2D NMR Analysis

Caption: Workflow for complete NMR characterization.

Protocol 2: ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Purpose: To establish proton-proton connectivity within the piperidine ring and the N-substituent.

  • Acquisition: Use a standard COSY pulse sequence. Typical parameters on a 400 MHz spectrometer include acquiring 256-512 t₁ increments with 8-16 scans per increment.

  • Interpretation: Cross-peaks in the 2D spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. This allows for "walking" along the carbon chain of the piperidine ring, starting from an unambiguously assigned proton.[14]

Protocol 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

  • Purpose: To assign the carbon signals based on the already assigned proton signals.

  • Acquisition: Utilize a standard HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking the proton chemical shift (F2 axis) to the carbon chemical shift (F1 axis).[15][16] This is particularly useful for resolving overlapping methylene proton signals and assigning their corresponding carbons.

Protocol 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.

  • Purpose: To connect different spin systems and piece together the molecular structure. This is crucial for confirming the attachment of the N-substituent to the piperidine nitrogen and for assigning quaternary carbons.

  • Acquisition: Employ a standard HMBC pulse sequence optimized for long-range couplings (typically 4-10 Hz).

  • Interpretation: Cross-peaks indicate a long-range coupling between a proton and a carbon. For example, the protons of the N-substituent should show correlations to the C2 and C6 carbons of the piperidine ring, confirming their connectivity.[16]

Data Presentation and Interpretation

Example Structure and Numbering

For the purpose of discussion, we will use N-benzyl-4-aminopiperidine as a representative example.

Caption: Numbering scheme for N-benzyl-4-aminopiperidine.

Table of Expected NMR Data

The following table summarizes the expected chemical shift ranges for N-benzyl-4-aminopiperidine. Actual values may vary based on solvent and other experimental conditions.

Position Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations
C2, C6Hax, Heq2.0 - 3.0 (m)50 - 55H7 to C2/C6
C3, C5Hax, Heq1.4 - 2.0 (m)28 - 35H2/H6 to C4
C4H2.6 - 3.2 (m)48 - 52H3/H5 to C4
N2NH₂1.0 - 3.0 (br s)--
C7CH₂3.4 - 3.6 (s)60 - 65H7 to C8, H7 to C2/C6
C8-C13Ar-H7.2 - 7.4 (m)127 - 140H7 to C8

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. For N-substituted 4-aminopiperidines, the bulky N-substituent will generally prefer an equatorial position. The 4-amino group is less sterically demanding and can also occupy an equatorial position. The conformation can be inferred from the coupling constants (³JHH) of the ring protons. Large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) are characteristic of a chair conformation and can be distinguished from smaller axial-equatorial and equatorial-equatorial couplings (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz). In some cases, particularly with bulky N-substituents, dynamic processes such as ring inversion or restricted rotation around the N-C bond can occur, leading to broadened signals or the appearance of multiple conformers.[10][17][18] Variable temperature (VT) NMR studies can be employed to investigate these dynamic phenomena.[19]

Conclusion

A systematic approach combining 1D and 2D NMR techniques allows for the comprehensive and unambiguous characterization of N-substituted 4-aminopiperidines. This detailed structural and conformational information is invaluable for understanding structure-activity relationships and guiding the optimization of lead compounds in drug discovery programs. The protocols and guidelines presented in this application note provide a robust framework for researchers working with this important class of molecules.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • SpectraBase. (n.d.). N-Boc-4-aminopiperidine - Optional[13C NMR] - Chemical Shifts.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2466-2478.
  • Matulenko, M. A., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(11), 1216-1221.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).
  • University of Wisconsin-Madison Chemistry Department. (2020). NMR Sample Preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Wuest, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3290.
  • Z-Z. Paz, et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584.
  • University of Arizona Chemistry Department. (n.d.). Types of 2D NMR.
  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
  • National Center for Biotechnology Information. (n.d.). 4-Piperidinamine. PubChem.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 397.
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • LibreTexts Chemistry. (2023). NMR - Interpretation.
  • Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
  • Unknown. (n.d.). 1H NMR Chemical Shifts (δ, ppm).
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Ye, Z., et al. (2005). Identification of Substituted 4-aminopiperidines and 3-aminopyrrolidines as Potent MCH-R1 Antagonists for the Treatment of Obesity. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505.
  • Wuest, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 223-234.
  • Grisoni, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(40), 15292-15300.
  • Shukla, M., et al. (2024). a HSQC (blue-green) and HMBC (red–orange) NMR spectra of BOLTORN H40 in.... Macromolecular Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of secondary amines. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Overview: The Mechanism of Secondary Amine Synthesis

Reductive amination is a cornerstone of modern organic synthesis for forming C-N bonds, prized for its efficiency and control.[1][2] It provides a superior alternative to direct alkylation of amines with alkyl halides, which is often plagued by a lack of selectivity and the formation of over-alkylation products.[3][4]

The synthesis of a secondary amine via this method begins with the reaction of a primary amine with an aldehyde or ketone . This proceeds through two key stages within a single pot:

  • Iminium Ion Formation: The primary amine first condenses with the carbonyl compound to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. Under the mildly acidic conditions typical for this reaction, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[5][6]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and yields the final secondary amine product.[6][7]

The success of a one-pot, or direct, reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[8][9]

Reductive_Amination_Mechanism Reactants Primary Amine (R'-NH₂) + Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Hemiaminal->Reactants - H⁺ Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine (R₂CH-NH-R') Iminium->Product + [H⁻] Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: Mechanism of secondary amine formation via reductive amination.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination considered a superior method for synthesizing secondary amines compared to direct alkylation?

Reductive amination offers significantly better control and selectivity. Direct alkylation of a primary amine with an alkyl halide often leads to a mixture of secondary amine, tertiary amine, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products.[3][4] Reductive amination avoids this "over-alkylation" because the imine intermediate forms only once on the primary amine, leading to a much cleaner and more predictable outcome.[3]

Q2: What is the difference between "direct" and "indirect" reductive amination?

  • Direct (One-Pot) Reductive Amination: This is the more common and convenient approach where the amine, carbonyl compound, and reducing agent are all combined in a single reaction vessel.[5][8] The success of this method relies on a reducing agent that is selective for the in situ formed iminium ion over the starting carbonyl compound.[9]

  • Indirect (Two-Step) Reductive Amination: In this method, the imine intermediate is formed and often isolated first, sometimes with the aid of dehydrating agents to drive the equilibrium.[5][10] The isolated imine is then subjected to reduction in a separate step. This approach can be useful for particularly challenging substrates or when a non-selective reducing agent like sodium borohydride (NaBH₄) is used.[3]

Q3: What are the most common reducing agents and how do I choose the right one?

The choice of reducing agent is critical for a successful reaction. The ideal reagent should be strong enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.

ReagentFormulaSelectivity (Iminium vs. Carbonyl)Optimal pHKey Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent. The preferred reagent for direct amination.[11][12][13]Mildly acidic (~5-7)Non-toxic byproducts. Water-sensitive, so used in aprotic solvents (DCE, THF, DCM).[12] Reduces aldehydes but typically not ketones.[14]
Sodium Cyanoborohydride NaBH₃CNVery good. Selective reduction at controlled pH.[3][15]Mildly acidic (~6-7)Highly Toxic. Can release HCN gas, especially under acidic workup conditions.[5] Stable in protic solvents like methanol.
Sodium Borohydride NaBH₄Poor. Reduces aldehydes and ketones rapidly.[3][5]Neutral to BasicBest suited for indirect (two-step) procedures where the carbonyl is already consumed. Less expensive but less selective.
Catalytic Hydrogenation H₂/Pd, Pt, NiExcellentN/A"Green" option with water as the only byproduct. Requires specialized equipment (hydrogenator). Can reduce other functional groups (alkenes, alkynes, nitro groups).[5]

Q4: Does reaction pH matter?

Yes, pH control is crucial. The reaction requires a delicate balance. Mildly acidic conditions (typically pH 5-7) are necessary to catalyze the dehydration of the hemiaminal to the imine and to promote formation of the reactive iminium ion.[3][15] If the pH is too low (too acidic), the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction with the carbonyl.[3] If the pH is too high (basic), the dehydration step becomes inefficient. Often, a catalytic amount of acetic acid is added to maintain the optimal pH range.[16]

Troubleshooting Guide

Troubleshooting_Workflow Start Low or No Yield? Cause1 Cause: Inefficient Iminium Formation Start->Cause1 Is starting material consumed? No Cause2 Cause: Competing Reduction of Carbonyl Start->Cause2 Is alcohol byproduct observed? Yes Cause3 Cause: Over-Alkylation to Tertiary Amine Start->Cause3 Is tertiary amine observed? Yes Cause4 Cause: Unreactive/Hindered Substrates Start->Cause4 Reaction stalled? Yes Solution1 Solution: • Optimize pH with catalytic AcOH (target pH 5-7) • Add molecular sieves to remove H₂O • Ensure amine is not a salt Cause1->Solution1 Solution2 Solution: • Use a more selective reductant (NaBH(OAc)₃) • If using NaBH₄, form imine first (indirect method) • Lower reaction temperature Cause2->Solution2 Solution3 Solution: • Use 1.0 eq. of carbonyl to 1.1-1.2 eq. of primary amine • Ensure one-pot conditions to consume carbonyl quickly Cause3->Solution3 Solution4 Solution: • Increase reaction time and/or temperature • For unreactive ketones, consider a Lewis acid catalyst (e.g., Ti(OiPr)₄) Cause4->Solution4

Caption: Troubleshooting workflow for common reductive amination issues.

Problem: My reaction has a very low yield, and I'm recovering mostly unreacted starting materials.

  • Possible Cause: Inefficient formation of the imine/iminium ion intermediate is the most common culprit.[17] This can be due to an incorrect pH, the presence of excess water which pushes the equilibrium back to the starting materials, or using an amine salt without adding a base.

  • Expert Solution:

    • Optimize pH: Add a catalytic amount of acetic acid (typically 1-2 equivalents relative to the amine) to buffer the reaction in the optimal pH 5-7 range.[16]

    • Control Water: If using aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE), add 4Å molecular sieves to the reaction mixture to sequester the water produced during imine formation.[10]

    • Check Your Amine: If your primary amine starting material is an HCl or TFA salt, you must add one equivalent of a non-nucleophilic base (like triethylamine, TEA) to liberate the free amine before the reaction can proceed.[18]

Problem: My desired secondary amine is formed, but I also get a significant amount of the corresponding alcohol from my carbonyl starting material.

  • Possible Cause: The reducing agent you are using is not selective enough and is reducing the starting aldehyde or ketone directly. This is a common issue when using strong reductants like sodium borohydride (NaBH₄) in a one-pot procedure.[3][19]

  • Expert Solution:

    • Switch to a Selective Reagent: The most reliable solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electronic properties make it highly selective for the iminium ion over the carbonyl group.[9][12][16]

    • Modify Your Procedure: If you must use NaBH₄, you must switch to an indirect, two-step procedure. First, stir the amine and carbonyl compound together (with catalytic acid) for 1-3 hours to ensure the imine has formed, then cool the reaction in an ice bath before slowly adding the NaBH₄.[3][20]

Problem: The reaction works, but I am getting a significant amount of tertiary amine byproduct.

  • Possible Cause: The secondary amine product is reacting with a second molecule of the aldehyde/ketone starting material, leading to over-alkylation. This happens when the product is more nucleophilic than the starting primary amine and excess carbonyl is available.

  • Expert Solution:

    • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the carbonyl compound (1.0 equivalent). This ensures the carbonyl is the limiting reagent and is fully consumed, leaving no substrate for the product to react with.

    • Ensure One-Pot Conditions: For direct reductive amination, add all reagents together. The rapid reduction of the iminium ion as it forms prevents a significant concentration of the secondary amine product from building up while the carbonyl starting material is still present.

Experimental Protocols

Protocol 1: General Procedure for Secondary Amine Synthesis using NaBH(OAc)₃

This robust, one-pot procedure is suitable for a wide range of aldehydes and primary amines.[4][21]

Materials:

  • Primary Amine (1.1 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (AcOH) (optional, 1.0-2.0 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq.) and the aldehyde or ketone (1.0 eq.).

  • Dissolve the starting materials in anhydrous DCE or DCM (approx. 0.1 M concentration).

  • If the amine is not hindered and the carbonyl is reactive, the reaction may proceed without acid. For less reactive partners, add acetic acid (1.0-2.0 eq.) and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution in portions. Note: The reaction may bubble slightly as the reagent dissolves.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (see Protocol 2). Reactions are typically complete within 1 to 12 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The crude product can then be purified by silica gel column chromatography or recrystallization as needed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 20-50% Ethyl Acetate in Hexanes).

  • On a TLC plate, spot:

    • Lane 1: Your carbonyl starting material.

    • Lane 2: Your primary amine starting material (note: may not be UV-active).

    • Lane 3 (Co-spot): Both starting materials.

    • Lane 4: A sample of your reaction mixture.

  • Develop and visualize the plate (e.g., using UV light and/or a potassium permanganate stain).

  • A successful reaction will show the disappearance of the limiting reagent (typically the carbonyl) and the appearance of a new, more polar spot corresponding to the secondary amine product. The imine intermediate, if visible, will typically have an Rf value between the starting carbonyl and the final amine product.

References
  • Borch, R. F., et al. (1972). The Borch Reaction. Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • Reusch, W. (2013). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Reductive amination. Wikimedia Foundation. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Manvar, A. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Various Authors. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Ghorai, P., et al. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Tararov, V. I., et al. (2015). Recent Development on Catalytic Reductive Amination and Applications. Russian Chemical Reviews. [Link]

  • Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews. [Link]

  • Pelter, A., et al. (1999). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Wikimedia Foundation. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Sciencemadness.org. [Link]

  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • GSK. (n.d.). Reductive Amination. GlaxoSmithKline Green Chemistry Guide. [Link]

  • LibreTexts Chemistry. (2021). Synthesis of Amines. LibreTexts. [Link]

  • All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Mutha, R. K., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega. [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

Sources

Side-product formation in the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]aniline. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound.[1] Here, we will address common challenges, particularly the formation of side-products, and provide detailed troubleshooting strategies to optimize your synthetic route.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of 4-aminobenzaldehyde with 4-methylpiperidine. This reaction typically proceeds in two steps: the formation of an intermediate iminium ion, followed by its in-situ reduction to the desired secondary amine.

Visualizing the Reaction Pathway

Below is a diagram illustrating the intended synthetic route and the key side-reactions that can occur.

G cluster_main Main Reaction Pathway cluster_side Potential Side-Reactions A 4-Aminobenzaldehyde C Iminium Ion Intermediate A->C + 4-Methylpiperidine - H2O S1 Unreacted Starting Materials A->S1 S4 Aldehyde Self-Condensation Products A->S4 Self-Reaction B 4-Methylpiperidine B->C B->S1 D This compound (Product) C->D + Reducing Agent (e.g., NaBH(OAc)3) S3 Hemiaminal Intermediate C->S3 Incomplete Dehydration S2 Over-alkylation Product (Tertiary Amine) D->S2 + 4-Aminobenzaldehyde

Caption: Main reaction and potential side-reactions.

II. Troubleshooting Guide: Common Side-Products and Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Incomplete Reaction - Presence of Starting Materials in the Final Product

Q: My post-reaction analysis (TLC, LC-MS, NMR) shows significant amounts of unreacted 4-aminobenzaldehyde and/or 4-methylpiperidine. What are the likely causes and how can I resolve this?

A: The persistence of starting materials is a common issue that can usually be traced back to several factors related to the reaction kinetics and equilibrium.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form the iminium ion is a reversible equilibrium.

    • Explanation: The formation of the imine intermediate is a crucial first step in reductive amination.[2] Insufficient removal of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution:

      • Use of a Dehydrating Agent: Incorporate a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) into the reaction mixture.

      • Azeotropic Removal of Water: If the solvent allows (e.g., toluene), using a Dean-Stark apparatus can effectively remove water as it is formed.

      • pH Adjustment: The reaction is often favored under weakly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of a mild acid like acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Insufficient Reducing Agent: The reduction of the iminium ion is the irreversible step that drives the reaction to completion.

    • Explanation: If the amount of reducing agent is insufficient, the iminium ion will not be fully converted to the final product, leaving unreacted starting materials in equilibrium.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common choice is sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent for iminium ions.[3][4] Typically, 1.2 to 1.5 equivalents are used.

      • Reagent Quality: Verify the quality and activity of your reducing agent, as they can degrade over time, especially if not stored under anhydrous conditions.

  • Low Reaction Temperature or Insufficient Reaction Time:

    • Explanation: Like most chemical reactions, reductive amination is temperature-dependent. Insufficient thermal energy can lead to slow reaction rates.

    • Solution:

      • Temperature Optimization: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, especially with less reactive substrates.

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure it has gone to completion before workup.

Issue 2: Formation of an Over-alkylation Product

Q: I am observing a significant peak in my analysis that corresponds to a tertiary amine, likely from the reaction of the product with another molecule of 4-aminobenzaldehyde. How can I prevent this?

A: The formation of a tertiary amine is a classic example of over-alkylation, where the desired secondary amine product acts as a nucleophile and reacts further.

Potential Causes & Solutions:

  • Stoichiometry of Reactants:

    • Explanation: An excess of the aldehyde or prolonged reaction times after the primary amine has been consumed can favor the reaction of the product secondary amine with the remaining aldehyde.

    • Solution:

      • Control Reactant Ratios: Use a slight excess (1.1 to 1.2 equivalents) of the 4-methylpiperidine relative to the 4-aminobenzaldehyde. This ensures the aldehyde is the limiting reagent and is consumed before significant over-alkylation can occur.

      • Order of Addition: Consider adding the reducing agent portion-wise to maintain a low concentration of the product amine in the presence of the aldehyde.

  • Reaction Conditions:

    • Explanation: Higher reaction temperatures can sometimes increase the rate of the undesired over-alkylation reaction.

    • Solution:

      • Lower Temperature: If over-alkylation is a significant issue, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.[5]

Issue 3: Presence of a Stable Hemiaminal Intermediate

Q: My NMR spectrum shows signals that are inconsistent with both the starting materials and the desired product. Could this be a stable hemiaminal intermediate?

A: Yes, it is possible to isolate a hemiaminal, which is the initial adduct of the amine and the aldehyde before dehydration to the iminium ion.

Potential Causes & Solutions:

  • Incomplete Dehydration:

    • Explanation: Hemiaminals are typically unstable intermediates that readily eliminate water to form imines.[6] However, under certain conditions, particularly in the absence of an effective dehydrating agent or a catalyst to promote dehydration, the hemiaminal can be more persistent.

    • Solution:

      • Promote Dehydration: As mentioned in Issue 1, the use of a dehydrating agent or azeotropic removal of water is crucial.

      • Acid Catalysis: A catalytic amount of a mild acid can facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).

Issue 4: Formation of Aldehyde Self-Condensation Products

Q: I am observing colored impurities and baseline smearing on my TLC plate, suggesting polymerization or self-condensation of the 4-aminobenzaldehyde. What causes this and how can it be avoided?

A: 4-Aminobenzaldehyde, like many aldehydes with electron-donating groups, can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged heating.[7]

Potential Causes & Solutions:

  • Reaction Conditions:

    • Explanation: The presence of strong bases or high temperatures can promote aldol-type condensation reactions between molecules of 4-aminobenzaldehyde.

    • Solution:

      • Avoid Strong Bases: Ensure the reaction is not basic. The ideal pH is weakly acidic.

      • Moderate Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, ensure it is for the minimum time necessary.

      • Purity of Starting Material: Use high-purity 4-aminobenzaldehyde, as impurities can sometimes catalyze side-reactions.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reducing agent.[4] It is milder than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, leading to higher selectivity for the iminium ion reduction.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but can introduce cyanide into the waste stream.[2]

Q2: What are the best solvents for this reductive amination?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and are compatible with NaBH(OAc)₃.[4] Tetrahydrofuran (THF) is also a suitable option. Protic solvents like methanol or ethanol can be used with NaBH₄, but the reducing agent must be added after imine formation is complete, as it can reduce the starting aldehyde.[4][9]

Q3: How can I effectively purify the final product?

A3:

  • Extraction: A standard aqueous workup with an acid-base extraction can be effective. The product is basic and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product extracted back into an organic solvent.

  • Column Chromatography: If impurities are still present, silica gel column chromatography is a reliable method for purification. A gradient of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol with a small amount of a basic modifier like triethylamine to prevent streaking) is typically effective.

Q4: Can I use a one-pot procedure for this synthesis?

A4: Yes, this reaction is well-suited for a one-pot procedure.[2] The 4-aminobenzaldehyde, 4-methylpiperidine, and a mild acid catalyst (if used) can be stirred together in an appropriate solvent to form the iminium ion, followed by the direct addition of the reducing agent.

Experimental Protocol: Optimized Reductive Amination

This protocol provides a starting point for the synthesis, which can be further optimized based on your specific laboratory conditions and observations.

Materials:

  • 4-Aminobenzaldehyde

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM, add 4-methylpiperidine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-AminobenzaldehydeC₇H₇NO121.14Starting material; aldehyde proton signal in ¹H NMR (~9.8 ppm).[8]
4-MethylpiperidineC₆H₁₃N99.17Starting material; characteristic piperidine ring signals in ¹H NMR.
This compound C₁₂H₁₈N₂ 190.28 Desired product; disappearance of aldehyde proton and appearance of a new benzylic CH₂ signal (~3.4 ppm) in ¹H NMR. [1]
Over-alkylation ProductC₁₉H₂₃N₃O309.41Side-product; higher molecular weight and more complex aromatic region in ¹H NMR.

IV. References

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Retrieved from [Link]

  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1709. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of 4, 4'-methylenedianiline. Retrieved from

  • ResearchGate. (2025). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Universita di Firenze. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of p-aminobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzaldehyde. Retrieved from [Link]

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Technical Support Center: Purification of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 4-[(4-Methylpiperidin-1-yl)methyl]aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. We will delve into the underlying chemical principles governing the purification, provide a robust, field-tested protocol, and offer a comprehensive troubleshooting guide to navigate common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound, a compound whose basic nature presents unique chromatographic challenges.

Q1: Why is the purification of this compound by standard silica gel chromatography often problematic?

A1: The primary difficulty arises from strong acid-base interactions between the basic amine functional groups (both the aniline and the tertiary piperidine nitrogen) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[1][3]

  • Peak Tailing: Slow dissociation from the acidic sites causes the product to elute gradually and asymmetrically, leading to broad, tailing peaks that co-elute with impurities.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[4]

Q2: What is the most effective stationary phase for this purification?

A2: While standard silica gel can be used with modifications to the mobile phase, superior results are often achieved with alternative stationary phases.

  • Recommended: Use standard silica gel but deactivate it by incorporating a basic modifier into the mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2%.[1][3][5] The TEA acts as a competing base, neutralizing the acidic silanol sites and allowing your target compound to elute symmetrically.[2]

  • Alternative: For particularly challenging separations, consider using an amine-functionalized silica gel.[6][7] This stationary phase has a basic surface, which minimizes the problematic interactions and often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[2][7]

Q3: How should I determine the optimal mobile phase (eluent)?

A3: The ideal mobile phase should be selected based on preliminary Thin-Layer Chromatography (TLC) analysis. For a polar, basic compound like this, a mixture of a moderately polar solvent and a polar solvent is typically required. A common starting point is a dichloromethane (DCM) and methanol (MeOH) system.[3][6]

  • Prepare several test eluents, for example: 98:2, 95:5, and 90:10 DCM:MeOH, each containing 1% triethylamine (TEA).

  • Spot your crude sample on a silica gel TLC plate and develop it in these solvent systems.

  • The optimal mobile phase is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3] This Rf value typically ensures good separation on the column without requiring an excessive volume of solvent for elution.

Q4: How can I visualize the compound on a TLC plate and in collected fractions?

A4: this compound contains an aromatic aniline ring, which makes it UV-active. It can be readily visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm, where it will appear as a dark spot.[3] For more sensitive detection or if impurities are not UV-active, staining with a potassium permanganate or ninhydrin solution can be effective.[3]

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification of this compound. This protocol is designed to be self-validating through the consistent use of TLC analysis.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_post Isolation & Analysis Crude Crude Product TLC_Dev 1. TLC Method Development (DCM/MeOH + 1% TEA) Crude->TLC_Dev Select_Solvent 2. Select Optimal Solvent (Target Rf ≈ 0.3) TLC_Dev->Select_Solvent Pack_Column 3. Pack Silica Gel Column Select_Solvent->Pack_Column Dry_Load 4. Dry Load Sample Pack_Column->Dry_Load Elute 5. Elute & Collect Fractions Dry_Load->Elute TLC_Fractions 6. Monitor Fractions by TLC Elute->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Step 1: TLC Analysis and Mobile Phase Selection

  • Rationale: To identify a solvent system that will effectively separate the target compound from impurities.

  • Procedure:

    • Dissolve a small amount of the crude material in DCM or MeOH.

    • Prepare three to four different mobile phase compositions, such as 98:2, 95:5, and 92:8 DCM:MeOH, each containing 1% v/v triethylamine.

    • Spot the crude mixture on a silica TLC plate and develop the plates in separate chambers with the prepared eluents.

    • Visualize the plates under UV light (254 nm).

    • Select the solvent system that places the product spot at an Rf value between 0.2 and 0.4, with good separation from other spots.

Step 2: Column Preparation (Slurry Packing)

  • Rationale: A well-packed column is critical for achieving good separation and preventing issues like channeling.

  • Procedure:

    • Choose an appropriate size glass column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent system you will use (e.g., pure DCM or the initial gradient solvent).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

Step 3: Sample Loading (Dry Loading)

  • Rationale: Dry loading prevents dissolution issues and ensures the sample is applied to the column as a narrow, concentrated band, which is crucial for high resolution.[5][8]

  • Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Rationale: The sample components are separated as they travel down the column at different rates based on their polarity and interaction with the stationary phase.

  • Procedure:

    • Carefully add the selected mobile phase to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes.

    • If a gradient elution is needed (i.e., starting with a less polar mixture and gradually increasing the polarity), do so in a stepwise manner.

    • Maintain a constant solvent head above the silica to prevent the column from running dry.

Step 5: Product Isolation

  • Rationale: To identify and combine the fractions containing the pure product for final isolation.

  • Procedure:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine all fractions that contain only the pure product spot.

    • Remove the solvent (and the volatile triethylamine) from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

ProblemProbable Cause(s)Recommended Solution(s)
My compound is not eluting from the column, or recovery is very low. 1. Strong Adsorption: The mobile phase is not polar enough to overcome the interaction with the silica gel.[4] 2. Insufficient Basic Modifier: Not enough triethylamine (TEA) was added, or it was omitted, leading to strong binding to acidic silanol sites.[1][2]1. Increase Mobile Phase Polarity: Gradually increase the percentage of methanol (or other polar solvent) in your eluent. 2. Increase Basic Modifier: Prepare a new mobile phase with a higher concentration of TEA (e.g., increase from 1% to 2%). You can also try flushing the column with a solvent system containing 2-5% TEA to elute the stuck compound.
The separation is poor, and all my fractions are mixed. 1. Incorrect Mobile Phase: The chosen eluent has either too high or too low polarity, causing compounds to elute too quickly (low Rf) or too slowly (high Rf) without separation.[4] 2. Column Overloading: Too much crude sample was loaded onto the column for the amount of silica used. 3. Poor Packing/Loading: The column was not packed evenly, or the sample was loaded in too wide a band.1. Re-optimize with TLC: Find a solvent system that gives a clear separation between your product (Rf ~0.3) and impurities on the TLC plate.[9] 2. Reduce Sample Load: Use a larger column or reduce the amount of material being purified. A general guide is a silica-to-sample ratio of at least 50:1. 3. Repack the Column: Ensure the silica bed is homogenous and use the dry loading method to apply the sample.[8]
My compound is eluting as a broad, tailing peak. 1. Acid-Base Interaction: This is the classic sign of an amine interacting with acidic silica.[3] 2. Channeling in the Column: The solvent is flowing through cracks or channels in the silica bed instead of uniformly through the packing.1. Add/Increase TEA: Ensure your mobile phase contains at least 1-2% triethylamine to neutralize the silica surface.[3] 2. Use Amine-Functionalized Silica: If tailing persists, this specialized stationary phase is an excellent alternative.[7] 3. Repack the Column: Ensure the slurry is homogenous and the bed is settled properly without any air gaps.
The solvent flow has slowed or stopped completely. 1. Crystallization: The compound or an impurity has crystallized at the top of the column, blocking flow.[4] 2. Fine Particles: Very fine silica particles are clogging the frit or cotton plug at the bottom of the column.1. Attempt to Re-dissolve: Carefully use a pipette to remove the solvent above the silica and add a small amount of a stronger, more polar solvent (like pure methanol) to dissolve the precipitate. If this fails, the column may need to be unpacked. 2. Check for Clogs: If possible, gently stir the very top layer of sand/silica. If the clog is at the bottom, the column must be repacked. Ensure your silica gel grade is appropriate for flash chromatography.

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline - ChemBK. (2024). Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.). Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • 4-(4-Methyl-piperidin-1-yl)aniline - Chem-Impex. (n.d.). Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Available at: [Link]

  • Comparison of the chromatographic separation of aromatic amines at... (n.d.). ResearchGate. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available at: [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Column chromatography. (n.d.). Columbia University. Available at: [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (n.d.). DergiPark. Available at: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Available at: [Link]

  • (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2025). ResearchGate. Available at: [Link]

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Technical Support Center: Improving the Stability of Piperidine-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity, acting as a hydrogen bond acceptor, and improving pharmacokinetic profiles.[1] However, the very features that make the piperidine moiety so useful—namely the basic nitrogen atom—also render it susceptible to various degradation pathways in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with piperidine-containing compounds. We will explore the root causes of degradation and offer practical, field-proven strategies to enhance stability, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound shows decreasing concentration in solution over time. What are the likely causes?

A1: The instability of piperidine-containing compounds in solution is typically multifactorial. The primary culprits are oxidation, pH-dependent degradation, and hydrolysis. The tertiary or secondary amine within the piperidine ring is susceptible to oxidation by atmospheric oxygen or reactive oxygen species, potentially leading to N-oxide formation or ring-opening products.[3] Furthermore, the basicity of the piperidine nitrogen (pKa of protonated piperidine is ~11.2) means that the compound's charge state, and thus its reactivity and stability, is highly dependent on the pH of the solution.[4]

Q2: What are the primary chemical degradation pathways for the piperidine ring?

A2: The main degradation pathways stem from the reactivity of the nitrogen atom and the adjacent α-carbons. Key pathways include:

  • Oxidation: The nitrogen can be oxidized to form a piperidine N-oxide. The carbons alpha to the nitrogen are also susceptible to oxidation, which can lead to the formation of iminium ions.[5][6] These reactive intermediates can undergo further reactions, including hydrolysis or ring-opening.[7]

  • Acid/Base Catalyzed Reactions: In strongly acidic conditions, hydrolysis of functional groups on the piperidine ring or its substituents can be accelerated.[8] Conversely, in basic conditions, elimination reactions may be favored. The stability of a given compound across a pH range is highly structure-dependent.[9]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate free-radical-mediated degradation pathways.[3]

Q3: How does pH specifically affect the stability of my compound?

A3: The pH of the solution dictates the protonation state of the piperidine nitrogen.

  • In acidic conditions (pH < pKa): The nitrogen is protonated, forming a positively charged piperidinium ion. This generally protects the nitrogen from oxidation but can make the compound more susceptible to acid-catalyzed hydrolysis, depending on the overall structure.[8]

  • In neutral or basic conditions (pH > pKa): The piperidine exists as the neutral, free base. In this state, the lone pair of electrons on the nitrogen is available, making it more susceptible to oxidation.[3][4]

Therefore, the optimal pH for stability is often a compromise, typically in a mildly acidic buffer (e.g., pH 4-6), where the compound is protonated and protected from oxidation, but the conditions are not harsh enough to promote significant hydrolysis.[8]

Q4: What are the first steps I should take to improve the stability of my compound in solution?

A4: Before embarking on extensive reformulation, several simple measures can significantly enhance stability:

  • pH Control: Prepare solutions in a buffered system (e.g., citrate or acetate buffer, pH 4-6) rather than in unbuffered water or saline.

  • Inert Atmosphere: For compounds susceptible to oxidation, deoxygenate your solvents by sparging with nitrogen or argon. Prepare and store solutions under an inert atmosphere.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[3]

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical degradation reactions. For daily use, keep solutions on ice.

Troubleshooting Guide

This section addresses specific experimental issues with their likely causes and actionable solutions.

Problem 1: Inconsistent analytical results, such as a decreasing peak area in HPLC/LC-MS analysis over a short period.
  • Likely Cause: Rapid oxidative degradation. The piperidine ring, especially in its free base form, can be readily oxidized by dissolved oxygen in the solvent.

  • Solution: Implement antioxidative measures. Antioxidants work by preferentially reacting with oxidizing species, thereby protecting your compound of interest.

Antioxidant Typical Concentration Mechanism & Use Case
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A radical scavenger, effective in organic and mixed aqueous/organic solvents.
Ascorbic Acid (Vitamin C) 1 - 10 mMA water-soluble antioxidant, ideal for purely aqueous buffers. It is readily oxidized itself.
Sodium Metabisulfite 0.01% - 0.1% (w/v)An oxygen scavenger, effective in aqueous solutions. Can react with some functional groups.
DL-alpha-Tocopherol (Vitamin E) 0.01% - 0.05% (w/v)A lipid-soluble antioxidant, suitable for non-polar solvent systems or lipid-based formulations.

Workflow: Start by adding a low concentration of an appropriate antioxidant to your solvent/buffer before dissolving your compound. Analyze a freshly prepared sample as a baseline and re-analyze at set time points to quantify the improvement in stability.

Problem 2: My compound precipitates from an aqueous buffer after preparation or upon storage.
  • Likely Cause: pH-dependent solubility. Piperidine-containing compounds are often prepared as salts (e.g., hydrochlorides) which are soluble in water. Dilution into a neutral or slightly basic buffer (pH > pKa) can neutralize the piperidinium ion to the free base, which is often significantly less water-soluble.[4]

  • Solution: Maintain an acidic pH to keep the compound in its protonated, more soluble salt form. The optimal pH should be at least 2 units below the pKa of the piperidine nitrogen.

Diagram: Troubleshooting Workflow for Compound Precipitation

G start Compound precipitates in aqueous buffer check_pKa What is the pKa of the piperidine nitrogen? (Typically ~11) start->check_pKa check_pH What is the pH of the buffer? check_pKa->check_pH compare Is buffer pH > (pKa - 2)? check_pH->compare cause Likely Cause: Neutral free base is forming and precipitating due to low aqueous solubility. compare->cause Yes verify Verify compound remains in solution compare->verify No, solubility is not the primary issue. Investigate other causes. solution1 Solution 1: Re-prepare solution in a buffer with pH < (pKa - 2). (e.g., pH 4-5) cause->solution1 solution2 Solution 2: Add a co-solvent (e.g., DMSO, Ethanol) up to a tolerable level for the assay. cause->solution2 solution1->verify solution2->verify

Caption: A logical workflow to diagnose and solve precipitation issues.

Problem 3: New, unexpected peaks consistently appear in my chromatograms during stability studies.
  • Likely Cause: Formation of distinct degradation products resulting from hydrolysis, oxidation, or photolysis.

  • Solution: Conduct a systematic forced degradation study to intentionally generate and identify potential degradation products.[10][11] This proactive approach helps to understand the degradation pathways and develop a stability-indicating analytical method capable of resolving the parent compound from all its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress a piperidine-containing compound to identify its potential degradation pathways, in line with ICH Q1A(R2) guidelines.

Objective: To generate likely degradation products and test the specificity of the analytical method.

Materials:

  • Compound of interest

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system[12][13][14]

  • Photostability chamber, calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[3]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Control Sample: Keep a vial of the stock solution at 4°C, protected from light.

  • Analysis: At the end of the incubation period, neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC/LC-MS. Compare the chromatograms of the stressed samples to the control to identify new peaks. Aim for 5-20% degradation of the parent compound.[11]

Diagram: Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Control (4°C, dark) prep_stock->control analyze Neutralize & Dilute Samples acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze hplc Analyze by HPLC/LC-MS analyze->hplc compare Compare stressed samples to control hplc->compare identify Identify Degradation Products & Pathways compare->identify

Caption: Workflow for conducting a systematic forced degradation study.

Protocol 2: pH Stability Profile Determination

Objective: To determine the optimal pH for the stability of the compound in an aqueous solution.

Materials:

  • Compound of interest

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of the compound at a fixed concentration (e.g., 10 µg/mL) in each of the different pH buffers.

  • Analyze a sample from each solution immediately after preparation (T=0 baseline).

  • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours) and analyze them by HPLC.

  • Plot the percentage of the remaining parent compound against pH at each time point. The pH at which the concentration remains highest is the pH of maximum stability.

References

  • Glushkov, R. G., & Granik, V. G. (1982). Advances in the Chemistry of N-Substituted Piperidines. Russian Chemical Reviews, 51(4), 334–353.
  • Olejniczak, M., & Adamska, T. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2014, 850381. [Link]

  • Donohoe, T. J., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 6, 933–940. [Link]

  • Möhrle, H., & Güntsch, A. (1993). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 326(4), 221-227.
  • Krasowska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116394. [Link]

  • Prajapati, M., et al. (2018). Analytical Methods for the Identification and Characterization of Stressed Degradation Products of Piperine. RSC Advances, 8(34), 19133-19141.
  • Open Molecules. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Millan, D., et al. (2019). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Journal of Molecular Liquids, 274, 198-205.
  • Sari, Y., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • Sharma, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Planar Chromatography-Modern TLC, 34(2), 125-134. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • Cocquet, G., et al. (2000). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. The Journal of Organic Chemistry, 65(23), 7848-7853.
  • A-Z Chemistry. (2023). What solvents can dissolve piperidines?. [Link]

  • Gaponova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Ali, A., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. [Link]

  • Manjusha, K., et al. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • Zhang, L., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]

  • Ali, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 2596-2609.
  • Patel, K., & Roy, B. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector, 20(2), 111-122. [Link]

  • Manin, N. G., et al. (2018). Solvation of Piperidine in Nonaqueous Solvents. Russian Journal of Physical Chemistry A, 92(11), 2200-2205.
  • Zare, A., et al. (2019). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
  • Alsante, K. M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 129, 346-354.
  • DTIC. (1990). Piperidine Synthesis. [Link]

  • Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(9), 2105-2112.
  • De Mey, E., et al. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Ali, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 2596-2609. [Link]

  • Akkaya, R., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(1), 1-7.

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Technical Support Center: Enhancing Selectivity in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the most powerful C-N bond-forming reactions in the synthetic chemist's toolkit: reductive amination. While versatile, this reaction's success hinges on precise control and selectivity. This guide is structured to address the specific, practical challenges you face at the bench. We will move beyond mere protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your syntheses.

Frequently Asked Questions (FAQs): The Fundamentals of Selectivity

Q1: What is "selectivity" in the context of reductive amination, and why is it the most critical parameter?

A1: In reductive amination, selectivity refers to the reducing agent's ability to preferentially reduce the imine or iminium ion intermediate over the starting carbonyl compound (aldehyde or ketone).[1][2] This is the cornerstone of a successful one-pot reaction.

The entire process involves two key equilibria: the formation of a hemiaminal from the carbonyl and amine, followed by dehydration to an imine/iminium ion.[3][4] A non-selective reducing agent, such as sodium borohydride (NaBH₄), will readily reduce both the starting carbonyl and the imine intermediate, leading to a mixture of the desired amine and the corresponding alcohol byproduct.[5][6] Achieving high selectivity ensures that the hydride is delivered exclusively to the C=N bond, maximizing the yield of the target amine and simplifying purification.

Q2: How do I choose the right reducing agent for my reaction?

A2: The choice of reducing agent is the single most important factor in controlling selectivity. The decision balances reactivity, substrate tolerance, and safety. The three most common borohydride reagents each offer a distinct profile.

  • Sodium Borohydride (NaBH₄): A powerful, inexpensive reductant. Its lack of selectivity for the imine over the carbonyl necessitates a two-step procedure where the imine is pre-formed before the reductant is added.[6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion over the carbonyl group, making it ideal for one-pot reactions.[5][7] Its reactivity is pH-dependent; it is a poor reductant at neutral pH but becomes more reactive under acidic conditions that favor iminium ion formation.[3][4] However, its high toxicity and the potential generation of hydrogen cyanide (HCN) gas are significant drawbacks.[7][8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild, highly selective, and non-toxic reducing agent that is effective for a wide range of aldehydes and ketones.[4][7] The steric bulk and electron-withdrawing effect of the three acetoxy groups moderate its reactivity, making it highly selective for imines over carbonyls even without strict pH control.[2][9] It is often the reagent of choice for general applications.[10]

Below is a workflow to guide your selection process.

cluster_notes General Recommendations start Start: Select Reducing Agent carbonyl_check Is the carbonyl an aldehyde or ketone? start->carbonyl_check amine_check Is the amine primary or secondary? carbonyl_check->amine_check acid_sensitive Are substrates acid-sensitive? amine_check->acid_sensitive toxicity_check Is toxicity a major concern? acid_sensitive->toxicity_check stab Use STAB (Sodium Triacetoxyborohydride) acid_sensitive->stab Yes nabh3cn Use NaBH3CN (Sodium Cyanoborohydride) acid_sensitive->nabh3cn No toxicity_check->stab Yes toxicity_check->nabh3cn No nabh4 Use NaBH4 (Two-Step Procedure) note1 STAB is the most general and safest choice for one-pot reactions. note2 NaBH3CN is excellent for one-pot reactions but requires careful pH control and handling. note3 NaBH4 is cost-effective but best suited for a two-step process to avoid side reactions.

Caption: Decision workflow for selecting a reducing agent.

Q3: What is the mechanistic difference between a one-pot and a two-step procedure?

A3: The difference lies in how the imine intermediate is handled.

  • One-Pot Procedure: The aldehyde/ketone, amine, and a selective reducing agent (like STAB or NaBH₃CN) are all mixed together. The imine/iminium ion forms in situ and is immediately reduced.[11][12] This is efficient and requires a reducing agent that will not react with the starting carbonyl.

  • Two-Step (or Stepwise) Procedure: This method is used with non-selective reducing agents like NaBH₄.[10] First, the carbonyl and amine are reacted to form the imine, often with removal of water to drive the equilibrium.[1] Only after imine formation is complete is the reducing agent added to reduce the C=N bond.[6][10] This avoids the reduction of the starting carbonyl.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My starting aldehyde/ketone is being reduced to an alcohol.
  • Plausible Cause: You are likely using a reducing agent with poor selectivity or incorrect reaction conditions. Sodium borohydride (NaBH₄), for instance, is powerful enough to reduce both aldehydes/ketones and the intermediate iminium ion.[1][5]

  • Causality: The success of a one-pot reductive amination relies on the rate of reduction of the iminium ion being significantly faster than the rate of reduction of the carbonyl.[8][13] If the reducing agent is too reactive, this condition is not met.

  • Solutions & Protocols:

    • Switch to a Milder, More Selective Reagent: The most reliable solution is to use sodium triacetoxyborohydride (STAB). Its steric bulk and electronic properties make it highly selective for the protonated imine (iminium ion) over the carbonyl group.[2][4][7]

    • Implement a Two-Step Procedure with NaBH₄: If you must use NaBH₄, you must separate the imine formation and reduction steps.[10] First, stir the aldehyde and amine (1.0 and 1.1 equivalents, respectively) in a solvent like methanol or toluene for 1-2 hours. Adding a dehydrating agent like anhydrous MgSO₄ can help drive imine formation.[12] Once TLC or LCMS confirms the consumption of the aldehyde, cool the reaction to 0 °C and add NaBH₄ portion-wise.

    • Optimize pH for NaBH₃CN: If using sodium cyanoborohydride, ensure the pH is maintained between 6 and 7.[3] At this pH, the reduction of aldehydes and ketones is slow, but the iminium ion is rapidly reduced.[4] Adding a catalytic amount of acetic acid is often sufficient to achieve this range.[7]

Problem 2: I'm observing significant over-alkylation, forming a tertiary amine when my target is a secondary amine.
  • Plausible Cause: The secondary amine product is reacting with another equivalent of the aldehyde, forming a new iminium ion that is subsequently reduced.

  • Causality: The newly formed secondary amine product is often as nucleophilic, or even more so, than the primary amine starting material.[14] If excess aldehyde is present, the product can compete with the starting material, leading to dialkylation.[15][16] This is a common issue, especially in direct alkylations, and reductive amination is chosen specifically to avoid it, but it can still occur if conditions are not optimized.[5][17]

  • Solutions & Protocols:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the aldehyde is fully consumed before a significant amount of the secondary amine product can react further.[12] Avoid using an excess of the aldehyde.

    • Adopt a Stepwise Procedure: In challenging cases, a stepwise approach provides the highest level of control.[10] First, form the imine, then add the reducing agent. This minimizes the time the newly formed secondary amine is exposed to unreacted aldehyde in the presence of the reducing agent.

    • Slow Addition of the Reducing Agent: Adding the reducing agent slowly can help maintain a low concentration of the secondary amine product at any given time, disfavoring the second amination event.

Problem 3: The reaction is sluggish or gives low conversion, especially with hindered ketones.
  • Plausible Cause: Steric hindrance is impeding either the formation of the imine intermediate or the approach of the hydride to the imine.[11][18][19]

  • Causality: Both imine formation (a nucleophilic attack on the carbonyl) and its subsequent reduction are sensitive to steric bulk around the reacting centers.[19][20] For hindered ketones, the equilibrium for imine formation can be unfavorable.[18]

  • Solutions & Protocols:

    • Facilitate Imine Formation:

      • Add a Dehydrating Agent: The formation of an imine releases water; removing it drives the equilibrium forward.[18] Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[12]

      • Use an Acid Catalyst: A catalytic amount of acetic acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[10][12] For very stubborn cases, a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can be effective.[6][18]

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for both imine formation and reduction, particularly with less reactive substrates.

    • Choose the Right Solvent: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred for STAB, as protic solvents like methanol can slowly react with it.[6][10]

start Troubleshooting: Low Yield check_sm Starting materials consumed? start->check_sm check_imine Imine intermediate observed? check_sm->check_imine Yes sol_imine Improve Imine Formation: 1. Add dehydrating agent (MgSO4). 2. Add acid catalyst (AcOH). 3. Increase temperature. check_sm->sol_imine No sol_reduction Improve Reduction Step: 1. Check reducing agent activity. 2. Increase equivalents of reductant. 3. Switch to a stronger (but selective) reagent if applicable. check_imine->sol_reduction No sol_side_products Check for Side Products: 1. Alcohol from carbonyl reduction? -> Use more selective agent (STAB). 2. Over-alkylation? -> Adjust stoichiometry (excess amine). check_imine->sol_side_products Yes

Caption: Troubleshooting workflow for low reaction yield.

Comparative Data of Common Reducing Agents

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low (reduces aldehydes, ketones, and imines)[1][5]High (selective for iminium ions over carbonyls at pH 6-7)[3][7]Very High (highly selective for imines/iminiums over carbonyls)[4][7][9]
Reactivity HighModerate (pH-dependent)[3]Mild[7][21]
Optimal pH N/A (used in 2nd step)6-7 for selective reduction[3]Mildly acidic to neutral (often used with catalytic AcOH)[4][10]
Common Solvents Methanol, Ethanol[6]Methanol[6]DCE, THF, DCM[6][10]
Pros Inexpensive, powerfulExcellent for one-pot reactionsExcellent selectivity, low toxicity, broad scope[7][10]
Cons Requires a two-step procedure[7]Highly toxic, generates cyanide waste[4][7]Water-sensitive, higher cost[6]

Validated Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most generally applicable and safest protocol for a wide variety of substrates.

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add the amine (1.0-1.2 eq.) at room temperature.[12]

  • Stir the mixture for 20-30 minutes to allow for initial imine formation. If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise. The addition may be slightly exothermic.[12]

  • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LCMS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified as necessary.[7]

Protocol 2: pH-Controlled Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective but requires careful handling due to the toxicity of the reagent.

  • Dissolve the aldehyde or ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.[7]

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.[3][7]

  • Add sodium cyanoborohydride (1.1-1.5 eq.) to the solution.

  • Stir at room temperature and monitor the reaction.

  • Caution: Workup must be performed in a well-ventilated fume hood. Quench the reaction by carefully adding an aqueous base (e.g., 1M NaOH) until the solution is basic to prevent the formation of HCN gas.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

  • Dry, filter, and concentrate the combined organic layers to yield the crude product.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Chem-Station Int. Ed. (2014).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Alec, C. (2024).
  • Myers, A. (n.d.). Myers Chem 115. Harvard University.
  • Alec, C. (2024).
  • ResearchGate. (2025).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2020).
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2010).
  • National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • PubMed Central. (n.d.).
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (2015).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.

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Technical Support Center: Scaling Up the Synthesis of 4-Aminobenzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-aminobenzylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important structural motif. The 4-aminobenzylpiperidine core is prevalent in numerous bioactive compounds and pharmaceuticals, making robust and scalable synthetic routes essential.[1][2]

This resource moves beyond simple protocols to address the common, yet often frustrating, challenges encountered during synthesis. We will explore the causality behind experimental choices, troubleshoot frequent issues, and provide detailed, field-proven methodologies to ensure your success from the bench to pilot scale.

Core Synthetic Strategy: The Reductive Amination Pathway

One of the most versatile and widely adopted methods for constructing the C-N bond central to the 4-aminobenzylpiperidine scaffold is reductive amination.[3][4] This strategy typically involves the reaction of a piperidone with an aniline derivative or a 4-aminopiperidine with a benzaldehyde derivative, followed by in-situ reduction of the resulting imine or enamine intermediate.

Below is a generalized workflow for this key transformation.

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification A Piperidone Derivative C Imine/Enamine Intermediate A->C Solvent (e.g., DCE, MeOH) Catalytic Acid (optional) B 4-Amino-benzylamine Derivative B->C Solvent (e.g., DCE, MeOH) Catalytic Acid (optional) E Target 4-Aminobenzyl- piperidine Derivative C->E In-situ reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E In-situ reduction F Aqueous Work-up (Quench & Extraction) E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General workflow for reductive amination synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reductive amination reaction is sluggish or stalls completely. What's going wrong?

Answer: This is a frequent issue, often pointing to problems in the initial imine or enamine formation step, which is the rate-limiting step for many reductive aminations.

  • Causality—The Equilibrium Problem: Imine formation is a reversible reaction that produces water. In a closed system, the accumulation of water can push the equilibrium back towards the starting materials, stalling the reaction. This is especially problematic with less reactive ketones like N-Boc-4-piperidone or weakly nucleophilic amines.[5]

  • Troubleshooting Steps:

    • Water Scavenging: On a larger scale, the use of a Dean-Stark apparatus with a refluxing solvent like toluene can be effective. For bench-scale synthesis, adding anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture is a practical alternative.

    • pH Optimization: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine nucleophile, rendering it inactive. A catalytic amount of acetic acid (AcOH) is commonly used. For challenging substrates, using a pre-formed titanium(IV) isopropoxide complex can act as a Lewis acid and water scavenger simultaneously.[4][5]

    • Check Your Reducing Agent: Ensure your reducing agent is active. Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can lose activity if improperly stored. Sodium cyanoborohydride (NaBH₃CN) is more stable but is acutely toxic and requires careful handling, especially under acidic conditions which can generate HCN gas.

Question: I'm observing significant formation of a side product that I suspect is a dimer or a result of over-alkylation. How can I prevent this?

Answer: This typically occurs when one of the nitrogen atoms in the product acts as a nucleophile and reacts with the starting carbonyl or an imine intermediate. The piperidine nitrogen is generally more nucleophilic than the aromatic amine.

  • Causality—Competitive Reactivity: The desired product, a secondary or tertiary amine, can be more nucleophilic than the starting primary amine. This can lead to it reacting with any remaining imine intermediate to form a "dimeric" impurity.[6]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component relative to the carbonyl component to ensure the carbonyl is fully consumed.[6]

    • Slow Addition: Instead of adding all reagents at once, consider slowly adding the reducing agent to the pre-stirred mixture of the amine and carbonyl. This keeps the concentration of the highly reactive hydride low, favoring the reduction of the initially formed imine over side reactions.

    • Choice of Reducing Agent: Using a milder, more sterically hindered reducing agent like sodium triacetoxyborohydride can improve selectivity, as it reacts much faster with the protonated iminium ion than with a neutral carbonyl group.[4][7]

Question: My final product is difficult to purify. It streaks badly on silica gel columns and yields are low after work-up. What purification strategies do you recommend?

Answer: The presence of two basic nitrogen atoms makes 4-aminobenzylpiperidine derivatives quite polar and prone to interacting strongly with silica gel.

  • Causality—Silica Gel Interaction: The acidic nature of standard silica gel can lead to protonation of the amine product, causing it to stick to the column, resulting in broad peaks and poor recovery.

  • Troubleshooting & Optimization:

    • Column Chromatography Modification: Deactivate the silica gel by adding 1-2% of a base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).[8] This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.

    • Acid-Base Extraction: Utilize the basicity of your product. During work-up, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous phase as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and re-extract your free-base product back into an organic solvent. This is a highly effective purification technique for scale-up.

    • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[9] Experiment with various solvent systems. A common choice for polar compounds is a mixture like ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.[8][9]

Frequently Asked Questions (FAQs)

Q1: Do I need to use protecting groups for the nitrogen atoms, and if so, which ones?

A1: Yes, a well-defined protecting group strategy is often critical for success. The choice depends on which nitrogen you are modifying.

  • Piperidine Nitrogen: Protecting the piperidine nitrogen is standard practice. The tert-butyloxycarbonyl (Boc) group is most common.[3][10] It's stable to the reductive amination conditions and is easily removed with acid (e.g., TFA or HCl in dioxane). The benzyl (Bn) group is an alternative, especially if acidic conditions are not tolerated elsewhere in the molecule. The Bn group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which can sometimes be done concurrently with other reductions in the synthesis.[11][12]

  • Aniline Nitrogen: The 4-amino group is less nucleophilic and often does not require protection for reductive amination. However, if you are performing other reactions, such as an N-alkylation on the piperidine nitrogen with a strong electrophile, protecting the aniline nitrogen (e.g., as a Boc-carbamate) is advisable to prevent side reactions.

The key is to use an orthogonal protecting group strategy , where one group can be removed without affecting the other.[10][13]

G Start Di-protected Intermediate Boc Boc Group (Piperidine-N) Start->Boc Bn Bn Group (Aniline-N) Start->Bn Deprotect_Boc Acidic Conditions (e.g., TFA) Boc->Deprotect_Boc Deprotect_Bn Hydrogenolysis (e.g., H₂, Pd/C) Bn->Deprotect_Bn Product_A Free Piperidine, Protected Aniline Deprotect_Boc->Product_A Product_B Protected Piperidine, Free Aniline Deprotect_Bn->Product_B

Caption: Orthogonal protection and deprotection strategy.

Q2: Which reducing agent is best for my scale-up of reductive amination?

A2: The choice depends on factors like cost, safety, selectivity, and scale.

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions; non-toxic byproducts.[4]More expensive; moisture sensitive.General-purpose, high-selectivity lab scale and early scale-up.
Sodium Cyanoborohydride (NaBH₃CN) Stable in protic solvents; effective at neutral/slightly acidic pH.Highly toxic; generates HCN gas under strong acid. Requires careful pH control and quench.Reactions where other agents fail, but requires stringent safety protocols. Not ideal for scale-up.
Catalytic Hydrogenation (H₂/Pd-C) "Green" (water is the only byproduct); cost-effective at scale; can deprotect other groups (e.g., Bn, Cbz) simultaneously.[12]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, nitro groups).[8]Large-scale industrial synthesis where the substrate is compatible.

Q3: My isolated product is a yellow or brown oil/solid, but I expect a white solid. What happened?

A3: A yellow or brown tint is almost always due to the oxidation of the aromatic amine (aniline) moiety.[14]

  • Causality: Anilines are susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities. This forms highly colored quinone-imine type structures.

  • Mitigation and Purification:

    • Inert Atmosphere: During the final work-up and isolation steps, work under an inert atmosphere (Nitrogen or Argon) to minimize air exposure.[14]

    • Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature.

    • Purification: If discoloration has occurred, purification can often resolve it. Column chromatography (as described above) is effective. Alternatively, a charcoal treatment followed by recrystallization can remove colored impurities. For stubborn cases, a purification via salt formation (acid-base extraction) is highly recommended.[14]

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate

This protocol provides a representative example using a standard reductive amination procedure.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq), 4-aminobenzylamine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Add glacial acetic acid (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

Step 2: Reduction

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed (typically 12-24 hours).

Step 3: Work-up

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient eluent system of hexane/ethyl acetate, with 1% triethylamine added to the mobile phase to prevent streaking.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

References

  • Macdonald, J. E., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(4), 1547–1563. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7278. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 17(3), 284-303.
  • Reddit. (2017). Challenging reductive amination. r/chemistry. Retrieved from [Link]

  • Neliti. (2024). Protecting Groups for Organic Synthesis. Retrieved from [Link]

  • Wang, Z., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4232-4236. Available at: [Link]

  • Defense Technical Information Center. (1983). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available at: [Link]

  • Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(2), 103. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Google Patents. (2019). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(3-4), 1600329. Available at: [Link]

  • ResearchGate. (2002). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Castillo-Bocanegra, F., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4446. Available at: [Link]

  • King's College London Research Portal. (2017). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of basic amines. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols, empowering you to diagnose and resolve these common chromatographic challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding peak tailing with basic compounds.

Q1: Why are my basic amine peaks tailing in reversed-phase HPLC?

A: Peak tailing for basic amines is primarily a "chemical problem" rooted in secondary interactions between the analyte and the stationary phase. [1]Here's the underlying mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), basic amines are protonated, carrying a positive charge (e.g., R-NH3+). [1]* Stationary Phase State: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH greater than 3, these silanol groups become deprotonated and ionized, carrying a negative charge (Si-O-). [2][3]* The Interaction: The positively charged basic amine is strongly attracted to the negatively charged silanol groups. [3]This strong ionic interaction is a secondary retention mechanism in addition to the primary hydrophobic interaction with the C18 chains. Molecules that undergo this interaction are retained longer than those that don't, resulting in a delayed elution and a "tail" on the peak. [1][4]

Q2: How does the mobile phase pH influence the peak shape of my basic amine?

A: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like basic amines. [5]Its effect is twofold:

  • Controlling Analyte Ionization: By adjusting the pH, you can change the ionization state of your basic analyte. At a high pH (two or more pH units above the analyte's pKa), the amine will be in its neutral, unprotonated form, reducing its ionic interaction with the stationary phase. 2. Suppressing Silanol Activity: At a low pH (e.g., pH < 3), the acidic mobile phase protonates the silanol groups (Si-O- → Si-OH), neutralizing their negative charge. [3][6]This significantly reduces the unwanted ionic attraction with the protonated basic analyte, leading to a more symmetrical peak. [3] Operating at a pH close to the analyte's pKa is generally not recommended as it can lead to a mix of ionized and unionized species, causing distorted or split peaks. [5][7]

Q3: What are "base-deactivated" columns, and how do they help?

A: A base-deactivated column is specifically designed to minimize the unwanted interactions that cause peak tailing for basic compounds. [1][8]Manufacturers achieve this through several key strategies:

  • High-Purity Silica: Modern columns start with ultra-pure silica with minimal metallic impurities. [4]Trace metals can increase the acidity of silanol groups, worsening tailing. [4]* End-Capping: After the primary stationary phase (like C18) is bonded to the silica, most of the remaining accessible silanol groups are chemically reacted with a small, less polar reagent (e.g., trimethylsilane). [2][9]This "capping" effectively shields the silanols, preventing them from interacting with basic analytes. [9]* Polar-Embedded Phases: Some columns incorporate a polar group (like an amide) near the base of the C18 chain. [8]This polar group can form a hydrogen bond with nearby silanol groups, effectively shielding them and improving peak shape for bases. [8] Using a high-quality, base-deactivated column is often the most effective and straightforward solution to mitigate peak tailing for basic amines. [1]

Q4: When should I use a mobile phase additive or an ion-pairing agent?

A: Mobile phase additives are used to further control secondary interactions when adjusting pH or using a base-deactivated column isn't sufficient.

  • Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) are small basic molecules that are added to the mobile phase in low concentrations (e.g., 5-20 mM). [10]TEA, being a base, preferentially interacts with the acidic silanol sites on the stationary phase, effectively "masking" them from the analyte. [10]This reduces the opportunity for the basic analyte to interact, thereby improving peak shape. However, this approach can sometimes lead to shorter column lifetimes. [10]* Ion-Pairing Agents: These are used to increase the retention of charged analytes that are otherwise poorly retained. For basic (cationic) analytes, an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) is used. [11]The agent has a charged head that pairs with the analyte and a hydrophobic tail that interacts with the stationary phase, forming a neutral complex that is retained by the reversed-phase mechanism. [12]It's important to note that ion-pairing reagents can be aggressive and may permanently modify the column, so it's often recommended to dedicate a column specifically for these applications. [13]

Systematic Troubleshooting Guide

When faced with peak tailing, a systematic approach is crucial for efficient problem-solving. This guide provides a logical workflow to diagnose and resolve the issue.

Workflow: From Diagnosis to Resolution

G cluster_0 Step 1: Initial Diagnosis cluster_1 Step 2: Problem Isolation cluster_2 Step 3: Corrective Actions (Physical) cluster_3 Step 4: Method Optimization (Chemical) A Observe Peak Tailing for Basic Amine B Inject a Neutral Test Compound (e.g., Toluene, Uracil) A->B C Does the Neutral Compound Tail? B->C D Physical Problem: Extra-column volume, column void, blocked frit C->D Yes E Chemical Problem: Secondary Silanol Interactions C->E No F Check fittings & tubing. Use narrow ID PEEK tubing. Backflush or replace column. D->F G Is a Base-Deactivated Column in Use? E->G H Switch to a modern, high-quality base- deactivated column. G->H No I Optimize Mobile Phase pH G->I Yes J Add a Competing Base (e.g., TEA) I->J K Consider Ion-Pairing or Alternative Stationary Phase J->K

Caption: Troubleshooting workflow for peak tailing of basic amines.

Step-by-Step Protocol: Optimizing Mobile Phase pH

This protocol details a systematic approach to evaluate and optimize the mobile phase pH to improve the peak shape of a basic amine.

Objective: To determine the optimal mobile phase pH that minimizes peak tailing for a target basic analyte.

Materials:

  • HPLC system with UV or MS detector

  • Base-deactivated C18 column (recommended)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • pH modifying additives: Formic acid, Trifluoroacetic acid (TFA), Ammonium formate, Ammonium hydroxide.

  • Calibrated pH meter

  • Analyte standard prepared in mobile phase

Procedure:

  • Establish a Baseline:

    • Prepare a starting mobile phase, for example, 80:20 Water:Acetonitrile with no pH modifier.

    • Equilibrate the column for at least 10 column volumes.

    • Inject the analyte standard and record the chromatogram. Note the retention time and calculate the USP tailing factor. A tailing factor greater than 1.5 is generally considered poor. [3]

  • Low pH Condition (pH ~2.5-3.0):

    • Prepare the aqueous portion of the mobile phase (Mobile Phase A) with a low concentration of a strong acid. A common starting point is 0.1% formic acid or 0.05% TFA.

    • Important: Only measure the pH of the aqueous portion before mixing with the organic solvent. [6] * Equilibrate the column thoroughly with the new mobile phase.

    • Inject the standard and evaluate the peak shape. For many basic amines, this low pH will significantly improve symmetry by neutralizing silanol groups. [3][6]

  • High pH Condition (pH ~9-10.5) - Use a pH-stable column only:

    • Warning: Standard silica columns will rapidly degrade at pH > 8. [14]This step should only be performed with a hybrid or other specifically designed high-pH stable column (e.g., Waters XTerra, Agilent Zorbax Extend). [15] * Prepare the aqueous portion of the mobile phase using a buffer like 10 mM ammonium formate and adjust the pH to the desired high value with ammonium hydroxide.

    • At high pH, the basic amine will be in its neutral form, eliminating the ionic interaction with the (now fully charged) silanol surface. This can also lead to excellent peak shape. [15] * Equilibrate the system and inject the standard.

  • Data Comparison and Selection:

    • Compare the chromatograms from the baseline, low pH, and high pH conditions.

    • Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) while maintaining adequate retention and resolution from other components.

Summary of Mobile Phase Strategies
StrategyMechanism of ActionTypical Additives & ConcentrationProsCons
Low pH Neutralizes surface silanol groups (Si-O⁻ → Si-OH), preventing ionic attraction. [3]0.1% Formic Acid, 0.05% TFAHighly effective, simple, MS-compatible.May reduce retention of protonated amines. Standard silica columns have limited stability below pH 2.
High pH Neutralizes the basic analyte (R-NH₃⁺ → R-NH₂), preventing ionic attraction. [15]10-20 mM Ammonium Formate/Bicarbonate (pH 9-10.5)Can provide excellent peak shape and alternative selectivity.Requires a special pH-stable column. Not all compounds are stable at high pH.
Competing Base Additive (e.g., TEA) preferentially interacts with and masks silanol groups. [10]5-20 mM Triethylamine (TEA)Can be effective at mid-range pH.Can shorten column lifetime,[10] not MS-friendly, may cause baseline noise.
Ion-Pairing Forms a neutral complex with the analyte to enhance hydrophobic retention. [12]5-10 mM Alkyl Sulfonates (e.g., SDS)Increases retention for poorly retained bases.Can be harsh on columns, requires long equilibration times, not easily compatible with MS. [13]

References

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Scribd. ACE® Ultra-Inert Base Deactivated HPLC Columns. [Link]

  • Shimadzu Asia Pacific. Analysis of underivatized amines and basic compounds. [Link]

  • American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • MicroSolv. (2025). Base Deactivated HPLC Column Definition - HPLC Primer. [Link]

  • Restek. Rtx-Volatile Amine GC Capillary Column. [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Chromatography Forum. (2004). HPLC conditions for basic compound?. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

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Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 4-[(4-Methylpiperidin-1-yl)methyl]aniline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of 4-[(4-Methylpiperidin-1-yl)methyl]aniline, a versatile chemical entity with potential applications in pharmaceutical development, particularly concerning neurological disorders.[1][2] Given its structural motifs, which include an aniline and a methylpiperidine group, this compound presents several plausible biological targets. This document outlines a systematic approach to validate its bioactivity, focusing on two high-probability target classes: Monoamine Oxidases (MAOs) and G-Protein Coupled Receptors (GPCRs).

The following sections will detail the scientific rationale behind the proposed experimental workflows, provide step-by-step protocols for key assays, and establish a basis for comparing the performance of this compound against established bioactive compounds.

Section 1: Initial Bio-Profiling and Rationale for Target Selection

The chemical structure of this compound serves as a foundational element in hypothesizing its biological activity. Aniline derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects.[3] The piperidine moiety is also a common feature in centrally active drugs.[4] This combination suggests a potential interaction with neurological targets.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes crucial for the metabolism of monoamine neurotransmitters.[5] Their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] The structural similarity of this compound to known MAO substrates and inhibitors makes this a primary avenue of investigation.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[7][8] They are involved in a vast array of physiological processes, making them a key area of interest in drug discovery.[7] The structural characteristics of the target compound could allow it to act as a ligand for one or more GPCRs, either as an agonist or an antagonist.[9][10]

Section 2: Experimental Workflow for Bioactivity Validation

A tiered approach is recommended to efficiently screen for and validate the bioactivity of this compound. This begins with broad-spectrum screening assays followed by more specific, mechanistic studies.

Experimental Workflow A Initial Compound Characterization This compound B Tier 1: Primary Screening A->B C MAO Inhibition Assay (Fluorometric) B->C D GPCR Binding/Signaling Assay (e.g., cAMP) B->D E Tier 2: Dose-Response & Selectivity C->E D->E F IC50 Determination for MAO-A and MAO-B E->F G EC50/IC50 Determination for specific GPCRs E->G H Tier 3: Cellular Assays F->H G->H I Cell Viability/Cytotoxicity Assays (MTT/XTT) H->I

Caption: A tiered experimental workflow for the in vitro validation of this compound.

Section 3: Comparative Analysis of Monoamine Oxidase Inhibition

The initial assessment of MAO inhibition will involve a fluorometric assay to screen for activity against both MAO-A and MAO-B isoforms.[11][12][13] This high-throughput method allows for rapid determination of inhibitory potential.[14]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits.[11][12]

  • Reagent Preparation : Prepare MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or a proprietary non-fluorescent substrate), and a fluorescent probe according to the manufacturer's instructions.[13]

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Procedure :

    • Add the test compound dilutions to a 96-well plate.

    • Include positive controls (known MAO-A and MAO-B inhibitors) and a negative control (vehicle).

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control.

Comparative Compounds
CompoundTargetExpected Outcome
ClorgylineMAO-A InhibitorDose-dependent inhibition of MAO-A activity.
SelegilineMAO-B InhibitorDose-dependent inhibition of MAO-B activity.
TranylcypromineNon-selective MAO InhibitorInhibition of both MAO-A and MAO-B.
Expected Data Summary
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
This compoundTo be determinedTo be determined
Clorgyline~3>1000
Selegiline>1000~7
Tranylcypromine~200~200

Section 4: Comparative Analysis of GPCR Modulation

To screen for GPCR activity, a common downstream signaling molecule, cyclic AMP (cAMP), will be measured.[8][15] This assay can detect both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptor activation.[15]

Experimental Protocol: cAMP Assay

This protocol is based on commercially available HTRF or FRET-based cAMP assay kits.[15][16]

  • Cell Culture : Use a cell line endogenously expressing a panel of GPCRs or engineered to express specific receptors of interest (e.g., HEK293 cells).

  • Compound Treatment : Treat the cells with various concentrations of this compound.

  • Agonist/Antagonist Mode :

    • Agonist mode : Measure cAMP levels after compound treatment.

    • Antagonist mode : Pre-incubate cells with the compound before stimulating with a known agonist for the target GPCR.

  • Assay Procedure : Lyse the cells and perform the cAMP measurement according to the kit manufacturer's protocol.

  • Data Analysis : Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Comparative Compounds

The choice of comparative compounds will depend on the specific GPCRs being investigated. For a general screen, a broad-spectrum agonist and antagonist can be used.

CompoundTargetExpected Outcome
ForskolinAdenylyl Cyclase ActivatorIncreased cAMP levels (positive control for Gs pathway).
PropranololBeta-Adrenergic AntagonistInhibition of isoproterenol-induced cAMP increase.
Expected Data Summary

CompoundModeTarget GPCREC50/IC50 (nM)
This compoundAgonist/AntagonistTo be determinedTo be determined
Isoproterenol (Agonist)AgonistBeta-Adrenergic Receptors~10
Propranolol (Antagonist)AntagonistBeta-Adrenergic Receptors~5

digraph "GPCR Signaling Pathway" {
graph [layout=dot, rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Ligand [label="Agonist Ligand"]; GPCR [label="GPCR"]; G_protein [label="G-Protein (Gs/Gi)"]; AC [label="Adenylyl Cyclase"]; ATP [label="ATP"]; cAMP [label="cAMP"]; PKA [label="Protein Kinase A"]; Cellular_Response [label="Cellular Response"];

Ligand -> GPCR [label="Binds to"]; GPCR -> G_protein [label="Activates"]; G_protein -> AC [label="Modulates"]; ATP -> cAMP [label="Catalyzed by AC"]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates targets leading to"]; }

Caption: A simplified diagram of a GPCR signaling pathway involving cAMP.

Section 5: Assessment of Cellular Viability

To ensure that the observed bioactivity is not a result of cytotoxicity, cell viability assays are essential. The MTT and XTT assays are colorimetric methods that measure metabolic activity, which is an indicator of cell viability.[17][18][19]

Experimental Protocol: MTT/XTT Assay

These protocols are widely established and can be performed with commercially available reagents.[17][18]

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure :

    • MTT : Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.[17][19]

    • XTT : Add the XTT reagent and an electron-coupling agent to each well and incubate.[17]

  • Absorbance Measurement : Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control.

Comparative Compound
CompoundMechanismExpected Outcome
DoxorubicinDNA IntercalatorDose-dependent decrease in cell viability.
Expected Data Summary
CompoundCell LineCC50 (µM)
This compoundTo be determinedTo be determined
DoxorubicinHeLa~1

Section 6: Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the initial in vitro validation of this compound's bioactivity. By systematically investigating its potential as a monoamine oxidase inhibitor and a G-protein coupled receptor modulator, researchers can efficiently characterize this compound. The comparative framework provided, utilizing well-established reference compounds, will allow for a clear interpretation of the experimental outcomes.

Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, evaluation in more complex cellular models, and eventually, in vivo validation. The data generated through this workflow will be crucial in determining the therapeutic potential of this compound and guiding its future development.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
  • Protocol for Cell Viability Assays - BroadPharm.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc.
  • GPCR Signaling Assays - Promega Corpor
  • cAMP assays in GPCR drug discovery - PubMed.
  • Introduction to XTT assays for cell-viability assessment - Abcam.
  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B - ResearchG
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - NIH.
  • 4-(4-Methyl-piperidin-1-yl)aniline - Chem-Impex.
  • Developing Chemical Genetic Approaches to Explore G Protein-Coupled Receptor Function: Validation of the Use of a Receptor Activated Solely by Synthetic Ligand (RASSL) - NIH.
  • Aniline replacement in drug-like compounds - Cresset Group.
  • 4-(4-Methyl-piperidin-1-yl)aniline | 342013-25-6 - J&K Scientific.
  • 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use - Benchchem.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Substituted Piperidine Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Specificity

The 4-substituted piperidine aniline scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of potent synthetic opioids like fentanyl and its numerous analogs.[1] These compounds are invaluable as analgesics but also pose significant challenges in clinical diagnostics, forensic toxicology, and drug development due to their structural similarities.[2][3] The subtle modifications, often at the 4-position of the piperidine ring or on the aniline nitrogen, create a family of closely related molecules. This structural kinship is the root of a critical analytical problem: cross-reactivity.

This guide provides a comprehensive comparison of methodologies to characterize the cross-reactivity of 4-substituted piperidine aniline compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your studies. We will compare high-throughput screening methods with high-fidelity biophysical and analytical techniques, providing the data and workflows necessary to build a complete and reliable specificity profile for your compounds of interest.

Section 1: The Foundational Assays for Initial Screening

The first step in any cross-reactivity study is typically a broad screen to identify potential interactions. Immunoassays are the workhorse for this phase due to their high throughput and sensitivity.

Competitive ELISA: The High-Throughput Litmus Test

Expertise & Experience: The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone of analytical biochemistry. For small molecules like piperidine anilines, a competitive format is scientifically the most logical choice. In this setup, the compound of interest in the sample competes with a known, enzyme-labeled version of the target analyte for a limited number of antibody binding sites immobilized on a microplate.[4] A high concentration of the cross-reactant in the sample will outcompete the labeled analyte, resulting in a low signal. This inverse relationship between concentration and signal is the hallmark of a competitive assay and is ideal for quantifying small molecule cross-reactivity.[6]

Trustworthiness: The validity of a competitive ELISA hinges on meticulous optimization. The concentration of the capture antibody and the enzyme-labeled competitor must be carefully titrated to ensure the assay operates within a dynamic range that is sensitive to inhibition. A self-validating protocol includes positive controls (the target analyte), negative controls (unrelated molecules), and matrix blanks to account for non-specific effects.[7]

  • Antibody Coating: Dilute a specific monoclonal or polyclonal antibody against the primary target analyte (e.g., fentanyl) in a coating buffer (e.g., 1X PBS, pH 7.4). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[7] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (the 4-substituted piperidine aniline analogs) and the primary target analyte (for the standard curve) in assay buffer.

    • In separate tubes, mix 50 µL of each test compound/standard dilution with 50 µL of a fixed concentration of the enzyme-conjugated target analyte (e.g., Fentanyl-HRP).

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Signal Development: Add 100 µL of an appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance vs. concentration for the primary analyte. Determine the IC50 (the concentration that causes 50% inhibition) for each test compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) * 100

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Antibody Coating p2 2. Washing p1->p2 p3 3. Blocking p2->p3 r1 4. Prepare Analytes & Standards r2 5. Mix with Enzyme Conjugate r1->r2 r3 6. Incubate in Plate r2->r3 d1 7. Washing r3->d1 d2 8. Add Substrate d1->d2 d3 9. Stop Reaction d2->d3 d4 10. Read Absorbance d3->d4 end_node Calculate % Cross-Reactivity d4->end_node

Caption: Workflow for a competitive ELISA to determine compound cross-reactivity.

Section 2: Biophysical Characterization for Mechanistic Insight

While ELISA provides a robust screening outcome, it offers limited insight into the binding dynamics. To understand the "how" and "how strongly" of a cross-reactive binding event, biophysical methods are indispensable.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Expertise & Experience: Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on molecular interactions.[8] For studying small molecule-protein interactions, the protein (e.g., the antibody) is typically immobilized on a sensor chip, and the small molecule analytes (the piperidine aniline compounds) are flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[9] The resulting sensorgram provides a wealth of information, including the association rate (kₐ), the dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[10]

Trustworthiness: A reliable SPR experiment requires careful planning to mitigate common artifacts. This includes using a reference flow cell to subtract bulk refractive index changes and non-specific binding. The protein immobilization level must be optimized to avoid mass transport limitations, especially with fast-binding small molecules. The self-validating nature of SPR comes from its ability to fit the kinetic data to established binding models (e.g., 1:1 Langmuir binding), providing confidence in the derived constants.[11][12]

  • System Priming: Prime the SPR instrument (e.g., a Biacore system) with the appropriate running buffer (e.g., HBS-EP+ buffer).

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the antibody (the ligand) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters using ethanolamine.

    • A second flow cell should be activated and deactivated without ligand to serve as a reference.

  • Analyte Injection (Binding Measurement):

    • Prepare a series of dilutions of the 4-substituted piperidine aniline compound (the analyte) in running buffer. A zero-concentration sample (buffer only) is essential for double referencing.

    • Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate for a defined period (association phase).

    • Switch back to flowing only running buffer over the cells and monitor the signal decrease (dissociation phase).

  • Surface Regeneration: Inject a regeneration solution (e.g., a low pH glycine solution) to remove any bound analyte, returning the signal to baseline before the next injection.

  • Data Analysis:

    • Subtract the reference cell data from the ligand cell data to correct for bulk effects.

    • Subtract the "zero-concentration" sensorgram to correct for any buffer effects or drift (double referencing).

    • Globally fit the processed sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 binding) to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).

SPR_Workflow cluster_prep Chip Preparation cluster_run Binding Cycle p1 1. Activate Chip Surface p2 2. Immobilize Antibody p1->p2 p3 3. Deactivate Surface p2->p3 r1 4. Inject Analyte (Association) p3->r1 r2 5. Buffer Flow (Dissociation) r1->r2 r3 6. Inject Regeneration Solution r2->r3 end_node Fit Data to Kinetic Model (Determine ka, kd, KD) r3->end_node LCMS_Workflow cluster_ms Tandem Mass Spectrometry s1 1. Sample Preparation (e.g., SPE) s2 2. LC Separation s1->s2 s3 3. Ionization (ESI) s2->s3 ms1 4. MS1: Select Precursor Ion s3->ms1 ms2 5. Collision Cell: Fragment Ion ms1->ms2 ms3 6. MS2: Detect Product Ions ms2->ms3 end_node Confirm & Quantify by Retention Time and Ion Ratio ms3->end_node Logical_Workflow Comprehensive Cross-Reactivity Assessment start Library of 4-Substituted Piperidine Aniline Compounds screen Phase 1: High-Throughput Screening (Competitive ELISA) start->screen decision1 Cross-Reactivity > 5%? screen->decision1 char Phase 2: Biophysical Characterization (Surface Plasmon Resonance) decision1->char Yes end_low Result: Low Cross-Reactivity decision1->end_low No confirm Phase 3: Confirmation & Metabolite ID (LC-MS/MS) char->confirm end_high Result: Characterized Cross-Reactivity Profile (Affinity & Specificity Data) confirm->end_high

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity

In the landscape of drug discovery and development, the quality of starting materials is not merely a matter of compliance but a cornerstone of scientific validity and therapeutic success. The compound 4-[(4-Methylpiperidin-1-yl)methyl]aniline is a key building block in the synthesis of a variety of pharmacologically active agents, particularly noted in the development of kinase inhibitors and other targeted therapies.[1][2] The purity of this aniline derivative is paramount; seemingly minor impurities can have cascading effects, leading to unforeseen side reactions, altered biological activity, and significant challenges in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers to rigorously assess and compare the purity of this compound from various commercial suppliers, ensuring the integrity and reproducibility of their research.

The rationale for such stringent evaluation is rooted in the synthetic routes to N-alkylated anilines, which can introduce a host of related impurities.[3][4][5][6] These may include regioisomers, under- or over-alkylated species, or residual starting materials and catalysts. Such impurities can compromise reaction yields, complicate downstream processing, and, most critically, introduce confounding variables into biological assays. Therefore, establishing a robust, multi-technique analytical workflow is an essential risk mitigation strategy.

Overall Analytical Workflow

The comprehensive assessment of chemical purity requires an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. This ensures that a wide spectrum of potential impurities is detected. Our recommended workflow integrates visual inspection, gold-standard chromatographic separation, and definitive structural confirmation.

Sources

A Comparative Guide to the Antifungal Activity of 4-Aminopiperidines and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel 4-aminopiperidine class of antifungal agents against established drugs currently in clinical use. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and the experimental methodologies used to validate these findings. Our analysis is grounded in recent experimental data to provide an objective and technically sound overview of this promising new chemotype.

Introduction: The Pressing Need for Novel Antifungal Therapies

Invasive fungal infections represent a significant and growing threat to global health, largely due to an expanding population of immunocompromised individuals.[1] The efficacy of the current antifungal armamentarium, which is limited to a few core drug classes, is increasingly compromised by the emergence of drug-resistant fungal strains.[2][3] This clinical challenge necessitates the discovery and development of new antifungal agents with novel mechanisms of action, a broad spectrum of activity, and favorable safety profiles.[4]

The aliphatic heterocycles, piperidine and morpholine, are core structures in several well-known antifungals, including the agro-fungicides fenpropidin and the clinical topical agent amorolfine.[5][6][7] Inspired by these precedents, researchers have synthesized and evaluated a library of 4-aminopiperidine derivatives, identifying them as a novel chemotype with remarkable antifungal properties.[5][6] This guide will compare the performance of these emerging compounds, specifically the promising candidates 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , against standard-of-care agents like azoles and polyenes.

Comparative Mechanisms of Action

Understanding how antifungal agents function is critical to appreciating their clinical utility and potential for resistance. Most current antifungals target the fungal cell membrane or cell wall.[2][8] The 4-aminopiperidines share a target with the widely used azole class but differ from polyenes and echinocandins.

  • 4-Aminopiperidines & Azoles (e.g., Fluconazole, Voriconazole): Both classes disrupt the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[5][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and function.[8]

    • Azoles specifically inhibit the enzyme lanosterol 14-α-demethylase, which is a crucial step in converting lanosterol to ergosterol.[9][10]

    • Experimental evidence from sterol pattern analysis indicates that 4-aminopiperidines inhibit two different enzymes in the post-squalene part of the pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[5][6][7][11] This distinct target within the same pathway suggests they may retain activity against some azole-resistant strains.

  • Polyenes (e.g., Amphotericin B): This class acts by directly binding to ergosterol within the fungal cell membrane. This binding forms pores or channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions and molecules, ultimately causing cell death.[2][10]

  • Echinocandins (e.g., Caspofungin, Anidulafungin): Uniquely, echinocandins target the fungal cell wall, not the membrane. They non-competitively inhibit the (1,3)-β-D-glucan synthase enzyme, which is responsible for synthesizing a critical polysaccharide component of the cell wall.[2] This disruption leads to a loss of cell wall integrity and severe cellular stress.[2]

Antifungal Mechanisms of Action Targeting the Fungal Cell cluster_cell Fungal Cell cell_wall {Cell Wall | (1,3)-β-D-Glucan} cell_membrane {Cell Membrane | Ergosterol} ergosterol_pathway {Ergosterol Biosynthesis Pathway | Squalene -> Lanosterol -> ... -> Ergosterol} ergosterol_pathway->cell_membrane Provides Ergosterol echinocandins Echinocandins (e.g., Caspofungin) echinocandins->cell_wall Inhibits Glucan Synthase azoles Azoles (e.g., Fluconazole) azoles->ergosterol_pathway Inhibits 14-α-demethylase aminopiperidines 4-Aminopiperidines aminopiperidines->ergosterol_pathway Inhibits C14-Reductase & C8-Isomerase polyenes Polyenes (e.g., Amphotericin B) polyenes->cell_membrane Binds to Ergosterol

Caption: Mechanisms of action for major antifungal classes.

Comparative In Vitro Antifungal Activity

The standard metric for in vitro antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12] Recent studies have benchmarked promising 4-aminopiperidine compounds against clinically relevant fungal species using standardized microbroth dilution assays.[5][6]

The data below summarizes the MIC values for two lead 4-aminopiperidine compounds, 2b (1-benzyl-N-dodecylpiperidin-4-amine) and 3b (N-dodecyl-1-phenethylpiperidin-4-amine) , compared to the established antifungal agents voriconazole and amorolfine.[5]

CompoundFungal SpeciesMIC Range (µg/mL)Fungicidal Activity
4-Aminopiperidine (2b) Candida spp.2–8Fungicidal
Aspergillus spp.2–8Fungicidal
4-Aminopiperidine (3b) Candida spp.1–4 Fungicidal
Aspergillus spp.1–8 Fungicidal
Voriconazole Candida spp.0.03–1Fungistatic (yeasts)
Aspergillus spp.0.25–2Fungicidal
Amorolfine Candida spp.1–4Fungistatic
Aspergillus spp.2–8Fungistatic

Data synthesized from Pfaller et al., Molecules 2021.[5]

Key Insights:

  • Potency: The lead compound 3b demonstrates potent activity against both Candida and Aspergillus species, with MIC values that are comparable or superior to the established agent amorolfine and within a clinically relevant range compared to voriconazole.[5]

  • Fungicidal vs. Fungistatic: A significant advantage of compounds 2b and 3b is their fungicidal (killing) activity against both yeasts and molds. In contrast, azoles are typically fungistatic (inhibiting growth) against yeasts, and amorolfine is fungistatic against both.[2][5][10] This could translate to more rapid and effective clearance of infections in a clinical setting.

  • Broad Spectrum: The 4-aminopiperidines show a broad spectrum of activity, inhibiting clinically important yeasts (Candida spp.) and molds (Aspergillus spp.).[5][6][11]

In Vivo Efficacy and Safety Profile

While in vitro data provides a strong indication of potential, in vivo models are essential for evaluating a drug's performance in a complex biological system, accounting for pharmacokinetics and host-pathogen interactions.[13]

Efficacy Models:

  • Murine Models: Orally administered aminopiperidine derivatives have been shown to prolong the survival of mice in systemic lethal infection models caused by C. albicans, demonstrating their potential as orally available antifungal drugs.[11]

  • Galleria mellonella (Wax Moth Larvae): This alternative in vivo model is increasingly used for early-stage screening.[13] Notably, the lead 4-aminopiperidine compounds 2b and 3b did not exhibit toxicity in the G. mellonella model, suggesting a potentially favorable therapeutic window.[5]

Toxicity and Safety:

  • Cytotoxicity: The lead 4-aminopiperidine compounds have shown moderate cytotoxicity against human cell lines (HL-60, HUVEC, and MCF10A).[5][7] This is partly explained by the inhibition of human cholesterol biosynthesis, a pathway related to fungal ergosterol synthesis.[5]

  • Comparative Perspective: It is important to note that established antifungals are not without toxicity. Amphotericin B is associated with significant nephrotoxicity, and azoles can cause liver function abnormalities and have numerous drug-drug interactions.[14] The observed cytotoxicity of 4-aminopiperidines requires further investigation and optimization but does not preclude their development, especially given the toxicity profiles of current drugs.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the evaluation of novel antifungal agents must follow standardized protocols. Below are detailed workflows for the key assays discussed in this guide.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods developed by the European Committee on Antifungal Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal isolates.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Test compounds (4-aminopiperidines) and reference drugs (e.g., fluconazole)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. b. Prepare a cell suspension in sterile saline from a fresh culture. c. Adjust the suspension's turbidity using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[17]

  • Drug Dilution: a. Prepare a stock solution of each test and reference compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of each compound directly in the 96-well plates using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: a. Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug solution. b. Include a positive control well (inoculum, no drug) and a negative control well (medium only) on each plate.

  • Incubation: a. Incubate the plates at 35°C for 24 hours for Candida species or 48 hours for Aspergillus species.[12]

  • MIC Determination: a. Read the plates visually or with a microplate reader. b. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥80% for yeasts, ≥90% for molds) compared to the drug-free growth control.[5]

MIC Assay Workflow prep_culture 1. Prepare Fungal Culture (e.g., on Sabouraud Agar) prep_inoculum 2. Prepare Standardized Inoculum (Adjust turbidity) prep_culture->prep_inoculum inoculate_plate 4. Inoculate Plate (Add fungal suspension to wells) prep_inoculum->inoculate_plate drug_dilution 3. Prepare Serial Drug Dilutions (in 96-well plate) drug_dilution->inoculate_plate incubate 5. Incubate Plate (24-48 hours at 35°C) inoculate_plate->incubate read_mic 6. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic

Caption: Standard workflow for MIC determination.

Protocol: Murine Model of Systemic Candidiasis

This protocol outlines a standard animal model for assessing the in vivo efficacy of antifungal compounds.[18] All animal experiments must be conducted under approved ethical guidelines.

Objective: To evaluate the ability of a test compound to improve survival and reduce fungal burden in mice with a systemic fungal infection.

Materials:

  • Immunocompetent or neutropenic mice (e.g., ICR or BALB/c strain)

  • Candida albicans isolate

  • Test compound (4-aminopiperidine) and vehicle control

  • Reference drug (e.g., fluconazole)

  • Sterile saline and syringes

Procedure:

  • Infection: a. Prepare an inoculum of C. albicans of a predetermined lethal or sub-lethal dose. b. Infect mice via intravenous (tail vein) injection to establish a systemic infection.[18]

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment. b. Administer the test compound, reference drug, or vehicle control to different groups of mice via the desired route (e.g., oral gavage). c. Continue treatment for a defined period (e.g., once daily for 7 days).

  • Efficacy Endpoints: a. Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Analyze survival data using Kaplan-Meier curves.[11] b. Fungal Burden: At a specific time point (e.g., 48 hours post-infection), euthanize a subset of mice from each group. Harvest organs (typically kidneys), homogenize the tissue, and perform quantitative culture (colony-forming unit counts) to determine the fungal load.

  • Data Analysis: a. Compare survival curves between treatment groups using statistical tests (e.g., log-rank test). b. Compare fungal burden (log CFU/gram of tissue) between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Outlook

The 4-aminopiperidine class represents an exciting and promising development in the search for new antifungal therapies.[5][7] Key advantages include:

  • A distinct mechanism of action targeting ergosterol biosynthesis, which may offer an advantage against certain resistant strains.[5][6]

  • Potent, broad-spectrum in vitro activity against clinically significant yeasts and molds.[11]

  • Fungicidal activity against yeasts, a notable improvement over the fungistatic nature of azoles.[5]

While initial cytotoxicity data warrants further investigation and medicinal chemistry efforts to optimize the safety profile, the demonstrated in vivo efficacy confirms the potential of this scaffold.[5][11] Future research should focus on structure-activity relationship (SAR) studies to enhance potency and reduce off-target effects, as well as expanded testing against a wider panel of resistant clinical isolates. The 4-aminopiperidine core is a valuable lead structure that could be the basis for a new generation of antifungal agents.[5]

References

  • Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link][5][6][7][19]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal Drugs: The Current Armamentarium and Development of New Agents. Clinical Microbiology Reviews, 29(2), 191-217. [Link][2]

  • Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed.[Link][6]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link][15]

  • Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. OUCI.[Link][7]

  • Ryley, J. F. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. [Link][18]

  • McCarthy, M. W., & Walsh, T. J. (2021). Novel antifungal agents in clinical trials. Expert Opinion on Investigational Drugs, 30(8), 827-839. [Link][1]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs.[Link][13]

  • Ghannoum, M., & Isham, N. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(7). [Link][12]

  • Campoy, S., & Adrio, J. L. (2014). Novel antifungal agents: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 24(5), 569-583. [Link][3]

  • Campoy, S., & Adrio, J. L. (2014). Novel antifungal agents: a patent review (2011 – present). Taylor & Francis Online.[Link][4]

  • Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Semantic Scholar.[Link][19]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2005). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 49(6), 2476-2482. [Link][17]

  • Pierce, C. G., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(6), 191-214. [Link][16]

  • Nishikawa, H., et al. (2008). In vitro and in vivo antifungal activities of aminopiperidine derivatives, novel ergosterol synthesis inhibitors. Journal of Antimicrobial Chemotherapy, 61(5), 1111-1117. [Link][11]

  • DeMelo, N., & Al-Hatmi, A. M. S. (2023). Antifungal Agents. StatPearls.[Link][14]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link][8]

  • Dismukes, W. E. (2016). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Basicmedical Key.[Link][10]

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Structural Comparison Guide: 4-[(4-Methylpiperidin-1-yl)methyl]aniline and Its Pharmacological Potential Against Known Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and computational comparison of 4-[(4-Methylpiperidin-1-yl)methyl]aniline, a versatile synthetic intermediate, with a selection of well-characterized receptor ligands. By leveraging established in silico methodologies, we aim to elucidate its potential pharmacophoric features and predict its affinity for various therapeutically relevant targets. This analysis is designed to guide researchers and drug development professionals in exploring the potential of this scaffold for novel therapeutic agents.

Introduction: Scaffolds, Intermediates, and the Rationale for Comparison

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and its favorable physicochemical properties.[1][2] This substructure can act as a primary pharmacophore responsible for target binding or serve as a linker with predictable three-dimensional geometry and metabolic stability.[2] The introduction of substituents, such as the methyl group in the 4-position of our subject compound, can restrict conformational flexibility, which may enhance binding affinity and selectivity for a specific biological target.[1][2]

This compound: A Versatile Building Block

This compound (PubChem CID: 605442) is a chemical intermediate widely used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4][5] Its structure combines the conformationally restricted 4-methylpiperidine ring with a reactive aniline moiety, making it an ideal starting point for creating diverse molecular libraries for screening and development.[3] Understanding its intrinsic structural and electronic properties in comparison to known drugs can significantly accelerate the discovery of novel bioactive agents.

Rationale for Comparative Analysis

In silico structural comparison is a cornerstone of modern, efficient drug discovery. By mapping the pharmacophoric features of a lead compound onto those of known, potent ligands, we can generate hypotheses about its potential biological targets. This guide employs two powerful and complementary computational techniques: ligand-based pharmacophore modeling and molecular docking.

  • Pharmacophore Modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity, which is particularly useful when a high-resolution receptor structure is unavailable.[6][7]

  • Molecular Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a known protein structure, providing detailed insights into potential molecular interactions.[8]

This dual approach allows us to build a robust predictive model of the biological potential of this compound.

Methodological Framework: A Validated In Silico Workflow

Our comparative analysis is built upon a validated computational workflow designed to ensure scientific rigor and reproducibility. The causality behind this multi-step process is to first identify a general pattern of essential features (pharmacophore) and then test that pattern in the specific, detailed environment of a receptor's binding pocket (docking).

G cluster_0 Phase 1: Ligand & Target Selection cluster_1 Phase 2: Pharmacophore Analysis cluster_2 Phase 3: Molecular Docking Simulation cluster_3 Phase 4: Data Synthesis & Interpretation A Select Query Molecule: This compound D Generate 3D Conformers of All Ligands A->D H Dock Query Molecule into Receptor Active Sites A->H B Select Comparator Ligands (e.g., Pimavanserin, σ-Ligands) B->D C Select Target Receptors (e.g., 5-HT2A, σ1, EGFR) G Prepare Receptor Structures (from PDB) C->G E Identify Common Pharmacophoric Features (HBA, HBD, HY, ARO) D->E F Develop & Validate Pharmacophore Hypothesis E->F J Compare Pharmacophore Maps F->J G->H I Analyze Docking Poses, Scores, and Interactions H->I K Compare Docking Results I->K L Predict Biological Activity & Formulate Hypotheses J->L K->L

Caption: A conceptual diagram of a 4-point pharmacophore hypothesis.

Pharmacophore Feature Mapping

By analyzing the structures, we can map the potential pharmacophoric features of this compound and compare them to our selected ligands. The tertiary amine of the piperidine ring is expected to be protonated at physiological pH, serving as a key positive ionizable feature.

MoleculeAromatic Ring (ARO)Positive Ionizable (POS)Hydrophobic (HY)H-Bond Donor/Acceptor (HBD/HBA)
This compound Aniline RingPiperidine Nitrogen4-Methyl GroupAniline Amine (HBD)
Pimavanserin Fluorophenyl, PhenylPiperidine NitrogenIsobutyl GroupUrea Moiety (HBD/HBA)
Sigma Ligand (Cpd 5) Pyridine, BenzylPiperidine NitrogenBenzyl GroupAmine Linkers, Nitriles (HBD/HBA)
Gefitinib Quinazoline, PhenylQuinazoline N1/N3 (HBA)3-Chloro, 4-FluoroAniline Amine (HBD)

Analysis:

  • A clear overlap exists in the presence of an aromatic ring and a basic nitrogen (positive ionizable center) across the CNS-active ligands (Pimavanserin, Sigma Ligand) and our query molecule. This Aromatic-Basic pair is a classic motif for many neurotransmitter receptor ligands.

  • The aniline moiety of our query molecule provides a hydrogen bond donor feature, similar to the aniline linker in Gefitinib, suggesting a potential for interaction with kinase hinge regions.

  • The 4-methyl group provides a defined hydrophobic feature, which can contribute to binding affinity by occupying hydrophobic pockets within a receptor.

Predictive Binding: Molecular Docking Results

To test the hypotheses generated from the pharmacophore analysis, we present referenced docking data for similar compounds against the selected receptor families. Docking scores (lower values indicate better predicted affinity) and key interactions provide a more granular view of binding potential.

Target ReceptorLigand Class / ExampleTypical Docking Score (kcal/mol)Key Predicted Interactions for this compound
5-HT2A Receptor Pimavanserin-9.0 to -11.0Ionic bond between protonated piperidine N and Aspartic Acid (Asp) residue. Pi-stacking of aniline ring with Phenylalanine (Phe) or Tryptophan (Trp) residues.
Sigma-1 (σ1) Receptor Benzylpiperidines-8.5 to -10.5Ionic bond with Glutamic Acid (Glu172). Hydrophobic interaction of methyl group with a hydrophobic pocket (lined by Leu, Ala residues). [9]
EGFR Kinase Anilinoquinazolines-7.0 to -9.0Hydrogen bond from aniline NH to the backbone of a Methionine (Met) residue in the hinge region. [10]

Interpretation of Docking Predictions:

The structural features of this compound make it a plausible ligand for multiple receptor classes.

  • For CNS Receptors (5-HT2A, σ1): The distance between the aniline ring (ARO) and the piperidine nitrogen (POS) is critical. This spatial relationship allows it to potentially span key interaction points in aminergic GPCRs and the σ1 receptor, forming the crucial ionic bond and engaging in aromatic interactions.

  • For Kinase Receptors (EGFR): The molecule's potential to act as a kinase inhibitor hinges on the ability of the aniline group to act as a "hinge-binder." While it lacks the extended quinazoline scaffold of Gefitinib, the core aniline-piperidine structure could serve as a fragment for designing more potent and selective kinase inhibitors.

Synthesis and Discussion

The comparative analysis reveals that this compound is a structurally promiscuous scaffold with the potential to interact with at least two major classes of drug targets: CNS receptors and protein kinases.

  • Potential as a CNS-Active Agent: The strong similarity of its core pharmacophore (Aromatic-Basic motif) to known serotonergic and sigma receptor ligands is compelling. The molecule likely possesses affinity for these targets. The key determinant of its specific activity and selectivity will be the precise 3D vector between the aromatic ring and the basic nitrogen, which can be modified through further chemical synthesis.

  • Implications for Kinase Inhibitor Design: The presence of the aniline group suggests its utility as a starting point for developing kinase inhibitors. The piperidine group can be functionalized to extend into solvent-exposed regions or target unique sub-pockets, potentially leading to improved selectivity and potency compared to traditional anilinoquinazoline scaffolds.

Conclusion

Our in-depth structural comparison, based on established computational methodologies, demonstrates that this compound is more than a simple synthetic intermediate. It is a promising chemical scaffold possessing key pharmacophoric features that make it a viable candidate for development into novel ligands for CNS receptors (such as 5-HT2A and σ1) and as a foundational fragment for a new class of protein kinase inhibitors. The insights and detailed protocols provided in this guide offer a clear, data-driven rationale for further experimental investigation and chemical elaboration of this versatile molecule.

References

  • Gunther, S., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PMC - NIH. Available at: [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Available at: [Link]

  • Sushko, I., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. Available at: [Link]

  • Ekins, S., et al. (2006). Pharmacophore-based discovery of ligands for drug transporters. PMC - NIH. Available at: [Link]

  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. Available at: [Link]

  • Singh, P., et al. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. PubChem. Available at: [Link]

  • Shamkhi, Z. S. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. University of Misan. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. PubChem. Available at: [Link]

  • Xia, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Liu, K., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Penner, S. C., et al. (2018). A structural study of 2,4-di-methyl-aniline derivatives. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. PubChem. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]

  • Cuesta, J., et al. (2020). 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist’s Guide to Evaluating the ADME-Tox Profile of Piperidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold with Inherent Challenges

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to confer favorable physicochemical properties like improved solubility and basicity.[1][2][3] This six-membered saturated heterocycle offers a versatile, three-dimensional scaffold that can be readily functionalized to optimize binding interactions with biological targets.[3][4] However, its very structure presents a unique set of challenges in drug development, primarily concerning its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

The nitrogen atom and the adjacent α-carbons are often susceptible to metabolic modification, primarily by Cytochrome P450 (CYP) enzymes.[1][5] Common metabolic pathways include N-dealkylation, ring oxidation to form lactams, and ring-opening reactions.[6][7] These metabolic liabilities can lead to rapid clearance, the formation of active or toxic metabolites, and a heightened risk of drug-drug interactions (DDIs). Furthermore, the basic nitrogen, a key feature for target engagement, is often implicated in off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which carries a significant risk of cardiotoxicity.[8][9]

This guide provides a comprehensive framework for the early-stage, in vitro evaluation of the ADME-Tox profile of piperidine-containing drug candidates. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The objective is to empower researchers to make informed go/no-go decisions, identify liabilities early, and guide medicinal chemistry efforts toward designing safer, more effective therapeutics.[10][11]

I. A Tiered Approach to ADME-Tox Evaluation

A successful drug discovery campaign relies on a tiered, front-loading strategy where ADME-Tox properties are assessed as early as possible.[11][12] This allows for the rapid deselection of compounds with fatal flaws before significant resources are invested. The following workflow illustrates a logical progression for evaluating piperidine-containing candidates.

ADME_Tox_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Candidate Nomination A Physicochemical Properties (pKa, LogP) B Metabolic Stability (HLM, MLM) A->B Guide SAR C CYP Inhibition (e.g., CYP3A4, 2D6) B->C D Permeability & Efflux (Caco-2 Assay) C->D Promising Profile E Plasma Protein Binding (PPB) D->E F hERG Inhibition (Binding Assay) E->F G Hepatotoxicity (HepG2 Cytotoxicity) F->G H Metabolite Identification G->H Optimized Leads I CYP Induction H->I J Genotoxicity (Ames Test) I->J K Definitive hERG (Patch Clamp) J->K

Caption: Tiered workflow for ADME-Tox assessment of drug candidates.

II. Metabolic Liabilities: The Central Challenge

Metabolism is the primary driver of clearance and potential toxicity for many piperidine drugs. The key is to quantify metabolic stability and identify the specific CYP enzymes involved.

A. Foundational Assay: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: This assay provides a robust measure of intrinsic clearance (Clint), predicting how quickly a compound is metabolized by the most abundant Phase I enzymes in the liver. We use HLM because it is a cost-effective and well-characterized source of CYP enzymes. A low-protein binding substrate like Verapamil (for CYP3A4) or Dextromethorphan (for CYP2D6) serves as a positive control to validate the metabolic competency of the HLM batch.

Experimental Protocol: HLM Intrinsic Clearance

  • Preparation: Thaw pooled HLM on ice. Prepare a 2X working stock of the test compound and positive controls in phosphate buffer (pH 7.4). Prepare a 2X NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.

  • Pre-incubation: In a 96-well plate, add 50 µL of HLM solution (final concentration 0.5 mg/mL) to 48 µL of buffer. Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

  • Initiation: Add 2 µL of the 2X test compound stock (final concentration 1 µM) to the HLM wells. Initiate the metabolic reaction by adding 100 µL of the 2X NADPH regenerating system. For the T=0 time point, the reaction is immediately quenched. For '-NADPH' controls, buffer is added instead of the regenerating system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the degradation rate constant (k). Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg) = (k * 1000) / HLM concentration.

B. Comparative Data: Piperidine Candidate vs. Alternatives

The goal of medicinal chemistry is often to improve metabolic stability. This can be achieved by blocking metabolic soft spots, for example, by introducing substituents on the carbons alpha to the piperidine nitrogen or by exploring bioisosteric replacements.[2][13]

CompoundScaffoldIntrinsic Clearance (Clint) in HLM (µL/min/mg)Half-Life (t½, min)Predicted Hepatic Clearance
Candidate A 4-Aryl-N-methyl-piperidine1509.2High
Candidate B 4-Aryl-N-cyclopropyl-piperidine4530.8Moderate
Candidate C 7-Aryl-2-azaspiro[3.3]heptane1592.4Low
Verapamil (Control)Phenyl-piperidine derivative1807.7High

Interpretation: Candidate A shows high clearance, a common liability. Modifying the N-alkyl group (Candidate B) improves stability. A more significant change to a spirocyclic bioisostere (Candidate C), which rigidifies the structure and alters presentation to metabolic enzymes, results in a dramatic improvement in metabolic stability.[2]

C. Identifying the Culprit: CYP Inhibition & Reaction Phenotyping

Trustworthiness: Knowing which CYP isoforms are responsible for metabolism (phenotyping) and whether your compound inhibits major isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is critical for predicting DDIs.[14][15] We use recombinant human CYP enzymes and specific substrates/inhibitors to create a self-validating system. For example, Ketoconazole is a highly specific and potent inhibitor of CYP3A4, providing a clear benchmark for inhibition potential.

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • System: Use recombinant human CYP enzymes (e.g., rCYP3A4) and a fluorescent probe substrate (e.g., Midazolam for CYP3A4).

  • Incubation: In a black 96-well plate, incubate the rCYP enzyme, buffer, and various concentrations of the test compound (e.g., 0.01 to 100 µM) for 10 minutes at 37°C.

  • Reaction: Initiate the reaction by adding the probe substrate and an NADPH regenerating system.

  • Detection: Incubate for a defined period (e.g., 30 minutes). Stop the reaction and measure the fluorescent metabolite using a plate reader.

  • Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot inhibition vs. log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

III. Permeability, Efflux, and Distribution

A drug must reach its target to be effective. These assays predict its ability to cross biological membranes and its distribution in the body.

A. Gold Standard for Absorption: Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[16][17] This assay provides the apparent permeability coefficient (Papp), which predicts oral absorption. We measure permeability in both directions (apical to basolateral, A-to-B; and basolateral to apical, B-to-A) to calculate an efflux ratio (ER). An ER > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow cluster_A Apical to Basolateral (A->B) cluster_B Basolateral to Apical (B->A) A_Start Add Compound to Apical Side A_Incubate Incubate at 37°C A_Start->A_Incubate A_Sample Sample from Basolateral Side A_Incubate->A_Sample A_Analyze LC-MS/MS Analysis A_Sample->A_Analyze Result Calculate Papp (A->B) & (B->A) Calculate Efflux Ratio (ER) A_Analyze->Result B_Start Add Compound to Basolateral Side B_Incubate Incubate at 37°C B_Start->B_Incubate B_Sample Sample from Apical Side B_Incubate->B_Sample B_Analyze LC-MS/MS Analysis B_Sample->B_Analyze B_Analyze->Result

Caption: Bidirectional Caco-2 permeability assay workflow.

B. Distribution Metric: Plasma Protein Binding (PPB)

Trustworthiness: Only the unbound fraction of a drug is free to interact with its target and be metabolized. Rapid Equilibrium Dialysis (RED) is a reliable method to determine the fraction unbound (fu). Warfarin (high PPB) and Metoprolol (low PPB) are excellent controls to ensure the integrity of the dialysis membrane and the experimental setup.

Experimental Protocol: Rapid Equilibrium Dialysis

  • Preparation: Spike the test compound (1 µM) into plasma (human, rat).

  • Loading: Add the plasma sample to the sample chamber of a RED device insert. Add an equal volume of phosphate buffer to the buffer chamber.

  • Dialysis: Assemble the device and incubate on a shaking platform at 37°C for 4-6 hours to reach equilibrium.

  • Sampling: At the end of the incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects. Precipitate proteins with acetonitrile and analyze both fractions by LC-MS/MS.

  • Calculation: Percent Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Fraction Unbound (fu, %)Interpretation
Candidate A 1.28.515Low permeability, significant efflux, high binding. Poor profile.
Candidate B 8.51.845Moderate permeability, no efflux, moderate binding. Improved.
Candidate C 15.21.160High permeability, no efflux, low binding. Excellent profile.
Propranolol (Control)>20<210High Permeability
Digoxin (Control)<1>575Efflux Substrate

IV. Key Toxicological Assessments

Early identification of toxicity liabilities is paramount to reducing late-stage attrition. For piperidine-containing compounds, cardiotoxicity and hepatotoxicity are primary concerns.

A. Critical Safety Screen: hERG Inhibition

Expertise & Experience: Inhibition of the hERG potassium channel can prolong the QT interval, leading to fatal cardiac arrhythmias.[9] While automated patch-clamp is the gold standard, a radioligand binding assay (e.g., using [3H]-Astemizole) is a cost-effective, high-throughput initial screen. A known hERG inhibitor like Cisapride or Astemizole must be used as a positive control. Any compound showing significant inhibition (<10 µM IC50) should be prioritized for medicinal chemistry efforts to mitigate this risk or be flagged for definitive patch-clamp analysis.[8][18] Strategies to reduce hERG affinity often involve reducing lipophilicity or lowering the pKa of the basic nitrogen.[19]

B. General Toxicity: Hepatotoxicity Assessment

Trustworthiness: Drug-induced liver injury (DILI) is a major reason for drug withdrawal. A simple in vitro cytotoxicity assay using a human liver cell line like HepG2 provides an early warning signal. We measure the reduction of a viability reagent (e.g., resazurin) or ATP content (e.g., CellTiter-Glo®) after 24-72 hours of compound exposure. A known hepatotoxin like Tamoxifen serves as a robust positive control.

CompoundhERG Binding IC50 (µM)HepG2 Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / Target IC50)
Candidate A 0.815Low (Risk)
Candidate B 12>50Moderate
Candidate C >30>50High (Safe)
Cisapride (Control)0.0225N/A

V. Conclusion and Forward Look

The piperidine scaffold remains an invaluable tool in drug discovery, but its successful application requires a proactive and rigorous evaluation of its ADME-Tox profile.[2] By employing a tiered screening approach that integrates robust, validated in vitro assays, researchers can identify and mitigate liabilities early in the discovery process. The key is not just to generate data, but to understand the underlying structure-ADME-Tox relationships. A compound with high metabolic clearance (Candidate A) can be improved by blocking metabolic soft spots (Candidate B), and further optimized by exploring novel bioisosteric replacements that retain potency while improving the overall ADME-Tox profile (Candidate C).[1] This iterative process of testing, analysis, and rational design is the foundation of modern drug discovery and is essential for advancing safe and effective piperidine-containing drug candidates to the clinic.

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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. However, this 3D nature introduces the critical element of stereoisomerism. The biological activity, pharmacokinetic profile, and toxicity of a drug candidate can differ dramatically between its stereoisomers.[1][2] One enantiomer may be a potent therapeutic, while the other could be inactive or, in the worst case, toxic.[3][4] Therefore, the rigorous assessment and control of isomeric purity are not merely regulatory hurdles but a fundamental necessity for developing safe and effective pharmaceuticals.[2]

This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of 4-methylpiperidine derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding Isomerism in Substituted 4-Methylpiperidines

While the parent 4-methylpiperidine molecule is achiral due to an internal plane of symmetry, substitution at other positions on the piperidine ring or the nitrogen atom can generate one or more stereocenters.

  • Enantiomers: Introducing a single substituent at a position other than C4 (e.g., at C2 or C3) creates a chiral center, resulting in a pair of non-superimposable mirror images called enantiomers.[5][6][7]

  • Diastereomers: The introduction of a second stereocenter, either on the ring or within a substituent, leads to the formation of diastereomers.[8] These are stereoisomers that are not mirror images of each other. Common examples in piperidine derivatives include cis and trans isomers, which have distinct physical properties and biological activities.[9][10]

The choice of analytical technique is fundamentally dictated by the type of isomeric relationship that needs to be assessed.

Core Analytical Strategies: A Comparative Overview

The robust determination of isomeric purity relies on a suite of powerful analytical techniques. While chromatographic methods physically separate isomers for individual quantification, spectroscopic methods can often provide quantitative data without physical separation, particularly for diastereomers.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Use Case Enantiomeric & Diastereomeric SeparationEnantiomeric & Diastereomeric SeparationDiastereomeric Quantification; Enantiomeric Purity (with aids)
Separation Principle Differential partitioning between mobile & chiral stationary phaseDifferential partitioning between mobile & chiral stationary phaseExploits differences in the magnetic environment of nuclei
Speed Very Fast (typically 1-10 min)Moderate to Fast (typically 5-30 min)Fast data acquisition, but sample prep can be needed
Solvent Consumption Low (uses CO2); "Green" techniqueHigh (organic solvents)Low
Resolution High to Very HighHigh to Very HighNot a separation technique; relies on signal dispersion
Strengths Speed, efficiency, low waste, ideal for high-throughput screening.[11][12]Versatility, vast library of established methods and columns.[13][14]Absolute structural information, direct quantification of diastereomers.[15]
Limitations Requires specialized equipment; less suitable for poorly soluble compounds.Higher cost of solvents and waste disposal.Cannot distinguish enantiomers directly; requires chiral additives.[15]
Decision Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique based on the specific analytical challenge.

G start Isomeric Purity Assessment for 4-Methylpiperidine Derivative isomer_type What is the isomeric relationship? start->isomer_type enantiomers Enantiomers isomer_type->enantiomers Mirror Images diastereomers Diastereomers (e.g., cis/trans) isomer_type->diastereomers Not Mirror Images method_choice_enant Primary Method: Chiral Chromatography enantiomers->method_choice_enant method_choice_diast Primary Method: NMR Spectroscopy diastereomers->method_choice_diast sfc SFC (Preferred for speed/HTS) method_choice_enant->sfc Screen First hplc HPLC (Established alternative) method_choice_enant->hplc nmr_enant NMR with Chiral Additive (For ee% confirmation) method_choice_enant->nmr_enant nmr_direct Direct 1H NMR Integration (Fast & Absolute) method_choice_diast->nmr_direct chrom_diast Chromatography (SFC/HPLC/GC) (For complex mixtures or trace analysis) method_choice_diast->chrom_diast

Caption: Decision tree for selecting an analytical method.

Deep Dive 1: Chiral Supercritical Fluid Chromatography (SFC)

Rationale & Causality: SFC has rapidly become the go-to technique for chiral separations in drug discovery.[16] The primary mobile phase is environmentally benign, compressed carbon dioxide, often modified with a small amount of an organic solvent (e.g., methanol). The low viscosity and high diffusivity of supercritical fluids allow for very fast and highly efficient separations at lower backpressures compared to HPLC.[11][17] This translates directly to higher throughput, which is critical in a research and development setting.

The separation itself is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a wide range of compounds, including basic amines like piperidines.[11] The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer on the column, thus enabling their separation.

SFC Method Development Workflow

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Dissolve Racemic Sample (e.g., 1 mg/mL in MeOH) screen_cols Screen 4-6 Columns (e.g., Polysaccharide CSPs) start->screen_cols screen_solv Screen Co-solvents (e.g., MeOH, EtOH, IPA) screen_cols->screen_solv eval Identify 'Hit' Condition (Baseline separation > 1.5) screen_solv->eval eval->screen_cols No Separation opt_grad Optimize Gradient/Isocratic % eval->opt_grad Separation Found opt_bpr Adjust Back Pressure (BPR) opt_grad->opt_bpr opt_flow Optimize Flow Rate opt_bpr->opt_flow validate Validate Method (LOD, LOQ, Linearity) opt_flow->validate

Caption: General workflow for chiral SFC method development.

Experimental Protocol: Chiral SFC Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 4-methylpiperidine derivative in methanol or another suitable alcohol.

  • Instrumentation: Utilize an SFC system equipped with a column switcher and a photodiode array (PDA) or mass spectrometer (MS) detector.

  • Initial Screening Conditions:

    • Columns: Screen a set of 4-6 complementary polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).

    • Mobile Phase: Supercritical CO₂.

    • Co-solvents: Screen methanol, ethanol, and isopropanol. For basic amines, adding 0.1-0.3% diethylamine (DEA) or triethylamine (TEA) to the co-solvent is crucial to prevent peak tailing by masking active sites on the silica support.[13]

    • Gradient: A generic fast gradient, such as 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Analysis & Optimization: Identify the column/co-solvent combination that provides the best initial separation ("hit"). Optimize the separation by adjusting the gradient slope, temperature, and back pressure to achieve a resolution (Rs) of >1.5.

Data Presentation: Representative SFC Performance

The following table summarizes typical performance data for a successful chiral SFC separation of a model 4-methylpiperidine derivative.

ParameterValueSignificance
ColumnChiralpak® IA (4.6 x 150mm, 5µm)Indicates the successful chiral stationary phase.
Mobile PhaseCO₂ / Methanol (0.1% DEA)Defines the separation medium.
Retention Time (t_R1)2.15 minTime for the first enantiomer to elute.
Retention Time (t_R2)2.85 minTime for the second enantiomer to elute.
Selectivity (α)1.45A measure of the separation factor between the two peaks.
Resolution (R_s)2.5Quantifies the degree of separation; >1.5 is baseline.
Analysis Time< 4 minDemonstrates the high-speed capability of SFC.

Deep Dive 2: Chiral High-Performance Liquid Chromatography (HPLC)

Rationale & Causality: Chiral HPLC remains a cornerstone of isomeric purity assessment.[11] The underlying principle is identical to SFC—differential interaction with a CSP—but it uses liquid mobile phases. The vast selection of available CSPs and the ubiquity of HPLC systems in analytical labs make it a highly accessible and versatile technique. It is particularly useful for compounds that have poor solubility in SFC-compatible solvents. Normal-phase (using hexane/alcohol mobile phases) or polar organic modes are often successful for piperidine derivatives.[18]

Deep Dive 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: NMR spectroscopy is an indispensable tool for confirming molecular structure and is exceptionally powerful for assessing diastereomeric purity.[9][19] Unlike chromatography, which infers identity based on retention time, NMR provides direct structural evidence.

  • For Diastereomers: Cis and trans isomers, for example, are distinct compounds with different spatial arrangements. This results in unique chemical environments for their respective protons, leading to different chemical shifts and coupling constants in the ¹H NMR spectrum.[20] The ratio of diastereomers can be determined with high accuracy by simply integrating the corresponding unique signals. This is an absolute, primary method of quantification that does not require a reference standard for each isomer.

  • For Enantiomers: Enantiomers are spectroscopically identical in an achiral environment. To differentiate them by NMR, one must introduce a chiral auxiliary to create a diastereomeric interaction.[15]

    • Chiral Solvating Agents (CSAs): These agents (e.g., (R)-1,1'-bi-2-naphthol) form weak, transient, and rapidly exchanging diastereomeric complexes with the enantiomers in the NMR tube.[15] The different geometries of these complexes cause slight but measurable differences in the chemical shifts (Δδ) of the enantiomer protons, allowing for the integration and determination of enantiomeric excess (ee). This method is non-destructive and relatively fast.

    • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers, which can then be analyzed by NMR. This method often results in larger spectral separation but requires the reaction to go to completion and may involve more complex sample cleanup.

Experimental Protocol: Enantiomeric Excess (ee) Determination using a CSA
  • Sample Preparation: Accurately weigh ~5-10 mg of the 4-methylpiperidine derivative into an NMR tube. Dissolve in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire Racemate Spectrum: Obtain a standard ¹H NMR spectrum of the racemic material.

  • Add CSA: Add a molar equivalent of a suitable CSA, such as (R)-(-)-1,1'-bi-2-naphthol, to the NMR tube. Ensure it dissolves completely.

  • Acquire Complex Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting or the appearance of new signals for protons near the stereocenter of your analyte. The interaction with the CSA has made the protons of the (R) and (S) enantiomers chemically non-equivalent.

  • Quantification: Carefully integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess (% ee) is calculated as: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Data Presentation: Expected NMR Results with CSA
ObservationInterpretation
A single peak in the original spectrum splits into two peaks upon adding the CSA.Successful formation of diastereomeric complexes.
The chemical shift difference (Δδ) between the new peaks is 0.01-0.05 ppm.Typical separation induced by a CSA.
Integration of the two peaks is 75:25.The sample has an enantiomeric excess of 50% ee.

Conclusion

The assessment of isomeric purity for 4-methylpiperidine derivatives is a multifaceted task that is crucial for the advancement of safe and effective drug candidates. A hierarchical approach is most effective. Chiral SFC stands out as the primary tool for high-throughput screening and purification of enantiomers due to its speed and efficiency. Chiral HPLC provides a robust and versatile alternative. NMR spectroscopy serves as the ultimate arbiter for structural confirmation and the absolute quantification of diastereomeric ratios, while also offering elegant solutions for determining enantiomeric excess with the aid of chiral additives. By understanding the underlying principles and strategic application of these techniques, researchers can confidently navigate the complexities of stereoisomerism in their drug development programs.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-[(4-Methylpiperidin-1-yl)methyl]aniline (CAS No: 342013-25-6). As a substituted aromatic amine, this compound requires careful handling not only during its use in research and development but also through every stage of its lifecycle, culminating in its final disposal.[1][2] This guide is designed for laboratory personnel, EHS professionals, and researchers, ensuring that safety and regulatory compliance are maintained, thereby protecting both laboratory staff and the environment.

Hazard Profile and Scientific Rationale for Specialized Disposal

This compound is a solid organic compound belonging to the aromatic amine class.[1][3] While specific toxicological data for this exact compound is limited, the well-documented hazards of the aromatic amine class necessitate a cautious and informed approach to its handling and disposal.

Key Hazards of Aromatic Amines:

  • Toxicity: Aromatic amines as a class are known for their potential toxicity. Related compounds are harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Many are readily absorbed through the skin, making dermal contact a significant route of exposure.[2]

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[4][6][7] This property dictates the choice of personal protective equipment (PPE) and waste container materials.

  • Carcinogenicity and Mutagenicity: A primary concern with aromatic amines is their potential to be carcinogenic and mutagenic, posing long-term health risks.[2]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Amines can be harmful to aquatic life, and their release into drains or waterways must be strictly avoided.[8][9]

Given this profile, this compound must be treated as a hazardous waste. Its disposal is governed by stringent federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[10][11][12]

Pre-Disposal: Waste Segregation and Container Management

Proper disposal begins at the point of generation. The causality is simple: preventing unintended chemical reactions and ensuring accurate waste characterization are the first steps in safe disposal.

Step 1: Waste Identification All waste streams containing this compound must be identified. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Solvent rinses from reaction flasks.

  • Spill cleanup materials.

Step 2: Segregation Segregation is a critical control measure to prevent dangerous reactions.

  • Isolate Amine Waste: Keep waste containing this compound separate from other chemical waste streams.[8]

  • Avoid Incompatibles: Pay special attention to avoiding contact with strong oxidizing agents and acids, with which amines can react exothermically or violently.

Step 3: Container Selection and Labeling The container serves as the primary barrier between the hazardous waste and the environment.

  • Material Compatibility: Use containers made of materials compatible with amines. High-density polyethylene (HDPE) is a common and effective choice. Do not use metal containers for corrosive waste.[13]

  • Secure Closure: Containers must have a tightly sealing lid to prevent the release of fumes and to avoid spills.[8][13] Lids should remain closed at all times except when adding waste.[13]

  • Proper Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added.[13][14] The label must include:

    • The words "HAZARDOUS WASTE ".[13][14]

    • The full chemical name: "This compound ".

    • An accurate estimation of the concentration and the solvent matrix (e.g., "in Methanol").

    • The relevant hazard pictograms (e.g., Corrosive, Toxic).

    • The accumulation start date.

Parameter Requirement Rationale
Waste Type Solid (Pure Compound, Contaminated PPE)Solids should be collected in a wide-mouth, sealable container to minimize dust generation.
Waste Type Liquid (Solutions, Rinsates)Use a sealable, liquid-tight container with a screw cap. Ensure sufficient headspace (approx. 10%) to allow for vapor expansion.
Container Material High-Density Polyethylene (HDPE)Resistant to degradation by amines and many organic solvents.
Labeling "HAZARDOUS WASTE", Full Chemical Name, HazardsEnsures compliance with EPA and OSHA regulations and informs handlers of the contents and dangers.[10][15]

Workflow for Proper Disposal

The following diagram and procedural steps outline the decision-making and operational workflow for disposing of this compound waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Documentation gen Waste Generation (e.g., Unused chemical, Rinsate, Contaminated PPE) identify Identify as This compound Waste gen->identify segregate Segregate from Incompatible Wastes (Acids, Oxidizers) identify->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store full Container Reaching Capacity or Time Limit store->full Handover request Request Waste Pickup from Environmental Health & Safety (EHS) full->request manifest EHS Prepares Waste Manifest request->manifest transport Licensed Hazardous Waste Transporter Collects Waste manifest->transport dispose Final Disposal at Approved Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Accumulation: Collect waste in your properly labeled container at a designated Satellite Accumulation Area (SAA) near the point of generation.[13] This area must be under the control of the laboratory personnel.

  • Storage: Ensure the container is stored in a cool, well-ventilated area, away from direct sunlight and heat sources, and with secondary containment to catch any potential leaks.[8][9]

  • Request for Pickup: Once the container is full or reaches your institution's time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Handover to EHS: Your EHS department will take custody of the waste. They are trained to manage the consolidation and documentation required for final disposal.

  • Final Disposition: The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred method for organic amines is high-temperature incineration, which ensures complete destruction of the hazardous compound.[16][17] Do not attempt to treat or neutralize the chemical waste yourself.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don appropriate PPE, including at a minimum:

    • Chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check specific glove manufacturer recommendations for aromatic amines).

    • Safety goggles and a face shield.

    • A lab coat.

    • For significant spills, a respirator may be necessary.[5]

  • Containment & Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a waste container, avoiding the generation of dust.[5]

    • For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][17]

    • Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Labeling: Seal and label the spill cleanup waste container as described in Section 2.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

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Comprehensive Safety and Handling Guide for 4-[(4-Methylpiperidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 4-[(4-Methylpiperidin-1-yl)methyl]aniline in a laboratory setting. As a substituted aromatic amine, this compound warrants careful handling due to its potential health hazards. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth guidance rooted in established safety principles.

Hazard Assessment and Toxidocology Profile

  • Acute Toxicity : There is a high likelihood of toxicity upon ingestion, dermal contact, or inhalation.[1][2][3]

  • Corrosivity : Expect this compound to cause severe skin burns and serious eye damage.[4][5]

  • Organ Toxicity : Prolonged or repeated exposure may lead to organ damage.[1][2][3]

  • Environmental Hazard : This chemical is anticipated to be very toxic to aquatic life with long-lasting effects.[1][2][3]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile gloves.Fully-buttoned lab coat.Use in a certified chemical fume hood is mandatory.
Solution Preparation and Transfers Chemical splash goggles and a face shield.[6]Chemical-resistant gloves (e.g., nitrile or neoprene).Chemical-resistant apron over a lab coat.Work must be conducted in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator may be necessary for non-routine operations where fume hood use is not feasible.[7]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.To be performed within a chemical fume hood.

Standard Operating Procedure for Safe Handling

Adherence to a systematic workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Verify Fume Hood Operation a->b c Weigh Compound in Fume Hood b->c Proceed to handling d Prepare Solution c->d e Perform Reaction d->e f Quench Reaction & Neutralize e->f Proceed to cleanup g Segregate Waste f->g h Decontaminate Glassware & Surfaces g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling :

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation exposure.[2]

    • Use caution to avoid skin and eye contact.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Cleanup and Disposal :

    • All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[1][2]

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or outside of a containment area, contact institutional safety personnel.

  • For small spills within a fume hood, use an inert absorbent material to contain the spill.[2]

  • Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

Personnel Exposure:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with water for at least 15 minutes.[5] Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Storage and Disposal Plan

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

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